molecular formula C46H84N7O17P3S B15546971 22-Methyltetracosanoyl-CoA

22-Methyltetracosanoyl-CoA

Katalognummer: B15546971
Molekulargewicht: 1132.2 g/mol
InChI-Schlüssel: FUQPFLQCTORCKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

22-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H84N7O17P3S

Molekulargewicht

1132.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 22-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-34(2)24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI-Schlüssel

FUQPFLQCTORCKR-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed description of the molecular structure of 22-Methyltetracosanoyl-CoA, a vital molecule in various biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure Overview

This compound is a long-chain acyl-Coenzyme A derivative. Its structure consists of three primary components: a long-chain fatty acyl group, a pantothenic acid unit, and a 3'-phosphoadenosine moiety. The fatty acyl component is 22-methyltetracosanoic acid, which is a 24-carbon saturated fatty acid with a methyl group located at the 22nd carbon position. This acyl group is linked to the sulfhydryl group of Coenzyme A via a high-energy thioester bond.

The molecular formula for this compound is C46H84N7O17P3S, and it has a molecular weight of 1132.18 g/mol .[1]

Structural Components

The intricate structure of this compound can be broken down into the following key parts:

  • 22-Methyltetracosanoyl Group: This is a saturated acyl chain composed of 24 carbon atoms. A methyl group (CH3) is attached to the carbon atom at position 22. The systematic name for this fatty acid is 22-methyltetracosanoic acid.

  • Coenzyme A (CoA): Coenzyme A is a complex molecule that acts as a carrier for acyl groups in numerous metabolic reactions.[2] It is itself composed of several distinct parts:

    • β-Mercaptoethylamine: This is the terminal portion of CoA containing a sulfhydryl (-SH) group. In this compound, this sulfhydryl group forms a thioester bond with the carboxyl group of 22-methyltetracosanoic acid.

    • Pantothenic Acid (Vitamin B5): This part of the molecule is an amide formed between pantoic acid and β-alanine.

    • 3'-Phosphoadenosine Diphosphate (B83284): This consists of an adenosine (B11128) molecule that is phosphorylated at the 3' position of the ribose sugar and has a diphosphate group attached to the 5' position.

The overall structure is a linear chain of the 22-methyltetracosanoyl group linked to the intricate Coenzyme A molecule.

Quantitative Data Summary

PropertyValue
Molecular FormulaC46H84N7O17P3S
Molecular Weight1132.18 g/mol [1]
Carbon Chain Length24
Methyl Group Position22

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of long-chain acyl-CoA molecules can be found in specialized biochemical literature. Common methodologies include:

  • Synthesis: The chemical synthesis of this compound can be achieved by activating 22-methyltetracosanoic acid to its corresponding acyl chloride or other reactive derivative, followed by reaction with Coenzyme A in a suitable buffer. Purification is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of this compound can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. 1H and 13C NMR spectroscopy can be used to identify the specific locations of the methyl group and to confirm the overall structure of the molecule.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound.

References

Endogenous Presence of 22-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, biosynthesis, metabolism, and potential biological significance of 22-Methyltetracosanoyl-CoA, a saturated branched-chain very-long-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the well-established biochemistry of related lipid molecules, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). This guide details its putative metabolic pathways, proposes its physiological roles, and outlines relevant experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development, providing a framework for future investigation into this rare but potentially significant endogenous metabolite.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, and branched-chain fatty acids (BCFAs) are classes of lipids with diverse and critical biological functions.[1] VLCFAs are integral components of cellular membranes, particularly sphingolipids, and are precursors for signaling molecules.[2][3] BCFAs are known to influence membrane fluidity and have roles in metabolic regulation.[4][5] this compound belongs to both these classes, being a C25 fatty acid with a methyl branch. Its structure suggests unique physicochemical properties and metabolic pathways. This guide synthesizes the current understanding of VLCFA and BCFA metabolism to provide an in-depth look at this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its fatty acid precursor, 22-methyltetracosanoic acid, followed by its activation to a CoA thioester.

Elongation of 22-Methyltetracosanoic Acid

The synthesis of the C25 fatty acid, 22-methyltetracosanoic acid, likely occurs in the endoplasmic reticulum through the fatty acid elongation cycle.[2] This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acid primer. The key enzymes in this pathway are the fatty acid elongases (ELOVLs). Given the structure of 22-methyltetracosanoic acid, a branched-chain fatty acid would serve as the initial substrate. The process involves four key enzymatic reactions for each elongation cycle:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

  • Second Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase.

The specific ELOVL enzyme responsible for the elongation of branched-chain precursors to this particular length has not been definitively identified but would be a critical determinant of its tissue-specific synthesis.

G Putative Biosynthesis of 22-Methyltetracosanoic Acid cluster_0 Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Branched-chain Acyl-CoA Branched-chain Acyl-CoA Condensation Condensation Branched-chain Acyl-CoA->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction_1 Reduction_1 3-Ketoacyl-CoA->Reduction_1 NADPH 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction_1->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA Reductase Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA Dehydration->trans-2,3-Enoyl-CoA 3-Hydroxyacyl-CoA Dehydratase Reduction_2 Reduction_2 trans-2,3-Enoyl-CoA->Reduction_2 NADPH Elongated Acyl-CoA Elongated Acyl-CoA Reduction_2->Elongated Acyl-CoA trans-2,3-Enoyl-CoA Reductase Multiple Cycles Multiple Cycles Elongated Acyl-CoA->Multiple Cycles 22-Methyltetracosanoyl-CoA_precursor 22-Methyltetracosanoyl-CoA_precursor Multiple Cycles->22-Methyltetracosanoyl-CoA_precursor Final Product

Caption: Putative biosynthetic pathway of 22-methyltetracosanoic acid via the fatty acid elongation cycle.

Activation to this compound

For 22-methyltetracosanoic acid to become metabolically active, it must be converted to its coenzyme A (CoA) thioester. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[6] Given its very-long-chain nature, this activation is likely performed by a very-long-chain acyl-CoA synthetase (ACSVL).

G Activation of 22-Methyltetracosanoic Acid 22-Methyltetracosanoic Acid 22-Methyltetracosanoic Acid Activation Acyl-CoA Synthetase (ACSVL) 22-Methyltetracosanoic Acid->Activation CoA-SH CoA-SH CoA-SH->Activation ATP ATP ATP->Activation This compound This compound Activation->this compound AMP + PPi AMP + PPi Activation->AMP + PPi

Caption: Activation of 22-methyltetracosanoic acid to its CoA ester.

Metabolism of this compound

The primary metabolic fate of very-long-chain acyl-CoAs is degradation through peroxisomal β-oxidation.[7][8] Unlike shorter chain fatty acids, VLCFAs are initially broken down in peroxisomes because the mitochondrial β-oxidation machinery is not efficient for these long substrates.

The presence of a methyl branch in this compound suggests a modified β-oxidation pathway. The initial step is likely catalyzed by a branched-chain acyl-CoA oxidase.[9] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage would proceed, yielding acetyl-CoA (or propionyl-CoA depending on the branch position) and a chain-shortened acyl-CoA. This shortened acyl-CoA can then be transported to the mitochondria for complete oxidation.

G Proposed Peroxisomal β-Oxidation of this compound cluster_peroxisome Peroxisome This compound This compound Oxidation Branched-Chain Acyl-CoA Oxidase This compound->Oxidation Enoyl-CoA Enoyl-CoA Oxidation->Enoyl-CoA Hydration D-Bifunctional Protein (Hydratase activity) Hydroxyacyl-CoA Hydroxyacyl-CoA Hydration->Hydroxyacyl-CoA Dehydrogenation D-Bifunctional Protein (Dehydrogenase activity) Ketoacyl-CoA Ketoacyl-CoA Dehydrogenation->Ketoacyl-CoA Thiolysis Sterol Carrier Protein-x (Thiolase) Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolysis->Chain-shortened Acyl-CoA Acetyl-CoA/Propionyl-CoA Acetyl-CoA/Propionyl-CoA Thiolysis->Acetyl-CoA/Propionyl-CoA Mitochondria Mitochondria Chain-shortened Acyl-CoA->Mitochondria Carnitine Shuttle Enoyl-CoA->Hydration Hydroxyacyl-CoA->Dehydrogenation Ketoacyl-CoA->Thiolysis G Experimental Workflow for Acyl-CoA Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Acidic Solvent SPE Solid-Phase Extraction Homogenization->SPE Supernatant LC-MS/MS LC-MS/MS Analysis SPE->LC-MS/MS Eluate Data Analysis Data Analysis LC-MS/MS->Data Analysis MRM Data

References

An In-depth Technical Guide to the Biosynthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 22-Methyltetracosanoyl-CoA, a significant methyl-branched very-long-chain fatty acyl-CoA. The pathway is of particular interest in the study of Mycobacterium tuberculosis and related species, where analogous multi-methyl-branched fatty acids, known as mycocerosic acids, are key components of the cell wall and contribute to the pathogen's virulence. This document details the core enzymatic processes, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the key pathways and workflows.

Core Biosynthesis Pathway

The synthesis of this compound is not accomplished through the canonical fatty acid synthesis (FAS) pathway that produces straight-chain fatty acids. Instead, it is synthesized by a specialized, multi-functional enzyme known as Mycocerosic Acid Synthase (MAS) . MAS is a type I iterative polyketide synthase (PKS) that catalyzes the elongation of a long-chain acyl-CoA primer through the iterative addition of methylmalonyl-CoA as an extender unit. This process introduces methyl branches at specific positions along the growing acyl chain.[1][2][3]

The overall reaction can be summarized as the elongation of a long-chain fatty acyl-CoA primer with methylmalonyl-CoA units, followed by the complete reduction of the β-keto group introduced at each elongation step.[3][4]

Key Components of the Pathway:

  • Enzyme: Mycocerosic Acid Synthase (MAS), a large, dimeric, multi-domain enzyme.[2][3]

  • Primer Substrate: A long-chain acyl-CoA (e.g., C14-C20 acyl-CoA).[1]

  • Extender Unit: Methylmalonyl-CoA, which provides the two-carbon extension and the methyl branch.[3][5]

  • Reductant: NADPH is required for the reductive steps in the elongation cycle.[3]

The synthesis of a C25 multi-methyl-branched fatty acid like the precursor to this compound involves multiple cycles of elongation. The final structure is determined by the number of methylmalonyl-CoA units incorporated and the specific starter acyl-CoA used. The process is terminated by a thioesterase domain, which may release the final product.[6][7]

digraph "Mycocerosic Acid Synthase Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of Mycocerosic Acids via MAS", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes Acyl_CoA [label="Long-chain Acyl-CoA (Primer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylmalonyl_CoA [label="Methylmalonyl-CoA (Extender Unit)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAS_complex [label="Mycocerosic Acid Synthase (MAS)\n(Iterative Type I PKS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongation_Cycle [label="Iterative Elongation Cycles\n(Condensation, Reduction, Dehydration, Reduction)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; NADPH [label="NADPH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Branched_Acyl_ACP [label="Growing Methyl-Branched Acyl-ACP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Release [label="Product Release\n(Thioesterase Domain)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mycocerosic_Acid [label="Multi-methyl-branched Fatty Acid\n(e.g., 22-Methyltetracosanoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA_Esterification [label="Acyl-CoA Synthetase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acyl_CoA -> MAS_complex [label="Loading"]; Methylmalonyl_CoA -> MAS_complex [label="Loading"]; MAS_complex -> Elongation_Cycle; Elongation_Cycle -> Branched_Acyl_ACP [label="Chain Elongation"]; NADPH -> Elongation_Cycle [label="Reducing Power"]; Branched_Acyl_ACP -> Elongation_Cycle [label="Next Cycle"]; Branched_Acyl_ACP -> Product_Release [label="Termination"]; Product_Release -> Mycocerosic_Acid; Mycocerosic_Acid -> CoA_Esterification; CoA_Esterification -> Final_Product; }

Workflow for the Purification of MAS
In Vitro Mycocerosic Acid Synthase (MAS) Activity Assay

Objective: To measure the enzymatic activity of purified MAS by monitoring the incorporation of radiolabeled methylmalonyl-CoA into long-chain fatty acids.

Materials:

  • Purified Mycocerosic Acid Synthase (MAS)

  • Acyl-CoA primer (e.g., Eicosanoyl-CoA, C20:0-CoA)

  • [14C]Methylmalonyl-CoA (radiolabeled extender unit)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane (B92381) for extraction

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, acyl-CoA primer, NADPH, and purified MAS enzyme.

  • Initiation: Start the reaction by adding [14C]Methylmalonyl-CoA.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Saponification: Stop the reaction by adding the KOH/methanol solution. Heat the mixture (e.g., at 70°C for 1 hour) to saponify the fatty acid products.

  • Acidification and Extraction: Acidify the reaction with a strong acid (e.g., HCl) and extract the fatty acids with hexane.

  • Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the MAS activity.

Analysis of Methyl-Branched Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the specific methyl-branched fatty acid products of the MAS reaction.

Materials:

  • Fatty acid extract from the in vitro assay or from cell cultures

  • Derivatization reagent (e.g., BF3-methanol or diazomethane) to convert fatty acids to fatty acid methyl esters (FAMEs)

  • Hexane for extraction

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure:

  • Derivatization: To the dried fatty acid extract, add the derivatization reagent and heat as required to form FAMEs.

  • Extraction: After derivatization, add water and extract the FAMEs with hexane.

  • Drying and Concentration: Dry the hexane phase over anhydrous sodium sulfate and concentrate the sample under a stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated sample into the GC-MS. The separation of different FAMEs is achieved on the gas chromatography column, and the mass spectrometer provides mass spectra for identification and fragmentation patterns to determine the positions of methyl branches.

  • Data Analysis: Compare the retention times and mass spectra of the sample components with those of known standards of methyl-branched fatty acids to identify and quantify the products.

```dot digraph "GCMS_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="GC-MS Analysis of Methyl-Branched Fatty Acids", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Fatty Acid Sample\n(from in vitro assay or cells)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization to FAMEs\n(e.g., BF3-methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Hexane Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Drying_Conc [label="Drying and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; GC_MS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Retention Time & Mass Spectra)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Identification and Quantification of\n22-Methyltetracosanoic Acid Methyl Ester", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization; Derivatization -> Extraction; Extraction -> Drying_Conc; Drying_Conc -> GC_MS; GC_MS -> Data_Analysis; Data_Analysis -> Identification; }

References

An In-depth Technical Guide to the Core Enzymes Involved in 22-Methyltetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA, undergoes a multi-step metabolic process primarily within the peroxisome. Its degradation is essential for maintaining lipid homeostasis, and dysregulation of this pathway can be implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the metabolism of this compound, detailing the metabolic pathway, quantitative enzymatic data derived from analogous substrates, and in-depth experimental protocols for studying this process. The guide also illustrates the key metabolic and regulatory pathways using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are critical components of cellular lipids.[1][2] Their metabolism is distinct from that of shorter, straight-chain fatty acids and predominantly occurs in peroxisomes.[3][4] 22-Methyltetracosanoic acid, a saturated fatty acid with a methyl group at the 22nd carbon, must first be activated to its coenzyme A (CoA) derivative, this compound, before it can be catabolized.[5][6] The presence of the methyl group necessitates a specialized enzymatic pathway involving both beta- and alpha-oxidation. This document serves as a technical resource, consolidating the current understanding of the enzymes at the core of this compound metabolism.

The Metabolic Pathway of this compound

The metabolism of this compound is a peroxisomal process that involves an initial series of beta-oxidation cycles, followed by an alpha-oxidation step to remove the methyl branch, and subsequent beta-oxidation of the resulting straight-chain acyl-CoA.

Step 1: Activation to this compound

Prior to entering the metabolic pathway, 22-methyltetracosanoic acid is activated to this compound. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).[6][7]

Step 2: Peroxisomal Beta-Oxidation (Initial Cycles)

This compound undergoes several cycles of peroxisomal beta-oxidation.[4][8] Each cycle shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA. This process continues until the methyl group is in a position that sterically hinders the beta-oxidation enzymes. For this compound, this will result in a shorter, 3-methyl-branched acyl-CoA.

The key enzymes in the peroxisomal beta-oxidation of branched-chain fatty acids are:

  • Branched-chain Acyl-CoA Oxidase (ACOX2): Catalyzes the first, rate-limiting step of beta-oxidation.[9]

  • D-bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9]

  • Sterol Carrier Protein X (SCPx): Exhibits 3-ketoacyl-CoA thiolase activity, which cleaves the shortened acyl-CoA to release acetyl-CoA.[9]

Step 3: Peroxisomal Alpha-Oxidation

Once the methyl group is at the beta-position (C3), beta-oxidation is blocked.[10] At this point, the alpha-oxidation pathway is initiated to remove the methyl group as CO2.[11]

The enzymes of the alpha-oxidation pathway include:

  • Phytanoyl-CoA Hydroxylase (PHYH): This Fe(II) and 2-oxoglutarate-dependent oxygenase hydroxylates the alpha-carbon of the 3-methyl-branched acyl-CoA.[12][13]

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): Cleaves the 2-hydroxy-3-methylacyl-CoA into a fatty aldehyde (one carbon shorter) and formyl-CoA.

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the fatty aldehyde to the corresponding carboxylic acid, which is then re-activated to its CoA ester.

Step 4: Peroxisomal Beta-Oxidation (Final Cycles)

The resulting straight-chain acyl-CoA, now shortened by one carbon and lacking the methyl branch, can re-enter the peroxisomal beta-oxidation pathway and be completely degraded to acetyl-CoA and propionyl-CoA.[14]

Metabolic Pathway Diagram

Metabolism_of_22_Methyltetracosanoyl_CoA cluster_activation Activation (Cytosol/Peroxisome Membrane) cluster_peroxisome Peroxisome 22-Methyltetracosanoic_Acid 22-Methyltetracosanoic Acid 22-Methyltetracosanoyl_CoA This compound 22-Methyltetracosanoic_Acid->22-Methyltetracosanoyl_CoA ACSVL ATP, CoA Initial_Beta_Oxidation Initial β-Oxidation Cycles 22-Methyltetracosanoyl_CoA->Initial_Beta_Oxidation 3-Methyl-branched_Acyl_CoA 3-Methyl-branched Acyl-CoA Initial_Beta_Oxidation->3-Methyl-branched_Acyl_CoA ACOX2, DBP, SCPx (multiple cycles) Alpha_Oxidation α-Oxidation 3-Methyl-branched_Acyl_CoA->Alpha_Oxidation PHYH, HACL1, ALDH Straight_Chain_Acyl_CoA Straight-Chain Acyl-CoA Alpha_Oxidation->Straight_Chain_Acyl_CoA CO2 Final_Beta_Oxidation Final β-Oxidation Cycles Straight_Chain_Acyl_CoA->Final_Beta_Oxidation Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Final_Beta_Oxidation->Acetyl_CoA_Propionyl_CoA (multiple cycles)

Metabolism of this compound.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Phytanoyl-CoA Hydroxylase (PAHX)Phytanoyl-CoA10 - 200Not specified[15]
Phytanoyl-CoA Hydroxylase (PAHX)2-Oxoglutarate20 - 2000Not specified[15]

Experimental Protocols

Assay for Acyl-CoA Synthetase (ACSVL) Activity

This radiometric assay measures the conversion of a radiolabeled fatty acid to its acyl-CoA derivative.[16]

Materials:

  • Cell lysates or purified ACSVL

  • [1-¹⁴C]22-Methyltetracosanoic acid

  • ATP, Coenzyme A, Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing ATP, CoA, Mg²⁺, and [1-¹⁴C]22-Methyltetracosanoic acid bound to BSA in a suitable buffer.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Separate the radiolabeled acyl-CoA from the unreacted fatty acid using differential phase partitioning.

  • Quantify the amount of generated [1-¹⁴C]this compound by liquid scintillation counting.

Assay for Phytanoyl-CoA Hydroxylase (PAHX) Activity

This assay measures the conversion of the 3-methyl-branched acyl-CoA to its 2-hydroxy derivative.[4][15]

Materials:

  • Purified recombinant PAHX or peroxisomal fractions

  • Synthesized 3-methyl-branched acyl-CoA substrate

  • Cofactors: Fe(II), 2-oxoglutarate, ascorbate, ATP or GTP, Mg²⁺[13]

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture containing the 3-methyl-branched acyl-CoA substrate, Fe(II), 2-oxoglutarate, ascorbate, ATP/GTP, and Mg²⁺ in a suitable buffer.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 37°C for 30 minutes.

  • Quench the reaction (e.g., with acid).

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the 2-hydroxyphytanoyl-CoA product, monitoring at 254 nm.

Measurement of Peroxisomal Beta-Oxidation

This method uses a stable-isotope labeled substrate to measure the beta-oxidation capacity in living cells.[17]

Materials:

  • Cultured fibroblasts or other relevant cell types

  • Stable-isotope labeled 22-Methyltetracosanoic acid (e.g., D₃-22-Methyltetracosanoic acid)

  • Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Incubate cultured cells with D₃-22-Methyltetracosanoic acid for a specified time.

  • Harvest the cells and extract total lipids.

  • Hydrolyze the lipids to release free fatty acids and derivatize them for GC-MS analysis.

  • Analyze the samples by GC-MS to quantify the amount of the D₃-labeled substrate and the D₃-labeled shortened-chain fatty acid products of beta-oxidation.

  • Express the peroxisomal beta-oxidation activity as the ratio of product to substrate.

Experimental Workflow Diagram

Experimental_Workflow cluster_ACSVL ACSVL Activity Assay cluster_PAHX PAHX Activity Assay cluster_BetaOx Peroxisomal β-Oxidation Assay ACSVL_Start Incubate Lysate with [14C]22-Methyltetracosanoic Acid + ATP, CoA, Mg2+ ACSVL_Partition Phase Partitioning ACSVL_Start->ACSVL_Partition ACSVL_Quantify Scintillation Counting ACSVL_Partition->ACSVL_Quantify PAHX_Start Incubate Enzyme with 3-Methyl-branched Acyl-CoA + Cofactors PAHX_Quench Quench and Centrifuge PAHX_Start->PAHX_Quench PAHX_Analyze HPLC Analysis PAHX_Quench->PAHX_Analyze BetaOx_Start Incubate Cells with D3-22-Methyltetracosanoic Acid BetaOx_Extract Lipid Extraction and Derivatization BetaOx_Start->BetaOx_Extract BetaOx_Analyze GC-MS Analysis BetaOx_Extract->BetaOx_Analyze

Experimental workflows for key enzyme assays.

Regulatory Signaling Pathways

The regulation of the enzymes involved in this compound metabolism is complex. The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates the expression of many genes involved in fatty acid oxidation.[8][18]

Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be potent ligands for PPARα.[1][2] This suggests a feedback loop where the accumulation of these substrates leads to the upregulation of the enzymes required for their degradation. This is particularly true for the enzymes of the peroxisomal beta-oxidation pathway.[9]

However, the regulation of phytanoyl-CoA hydroxylase (PHYH), the key enzyme in alpha-oxidation, appears to be independent of PPARα.[19] Studies have shown that while phytanic acid can induce the activity of PHYH, this induction is not mediated by PPARα activation.[19] This indicates the presence of an alternative regulatory mechanism for the alpha-oxidation pathway.

Regulatory Logic Diagram

Regulatory_Pathway Substrate This compound (and its metabolites) PPARa PPARα Substrate->PPARa activates Unknown_Factor Unknown Regulatory Factor Substrate->Unknown_Factor activates BetaOx_Genes β-Oxidation Enzyme Genes (e.g., ACOX2, DBP) PPARa->BetaOx_Genes upregulates transcription PHYH_Gene PHYH Gene Unknown_Factor->PHYH_Gene upregulates transcription

Regulation of enzymes in branched-chain fatty acid metabolism.

Conclusion

The metabolism of this compound is a specialized peroxisomal pathway crucial for cellular lipid balance. It involves a coordinated action of beta- and alpha-oxidation enzymes to effectively degrade this very-long-chain branched-chain fatty acyl-CoA. While direct quantitative data for this specific substrate is limited, a wealth of information from analogous compounds provides a solid framework for understanding the underlying biochemistry. The experimental protocols and pathway diagrams presented in this guide offer valuable tools for researchers and drug development professionals to further investigate this metabolic pathway and its potential as a therapeutic target in various metabolic diseases. Future research should focus on obtaining specific kinetic data for the enzymes involved with this compound and elucidating the PPARα-independent regulatory mechanisms of the alpha-oxidation pathway.

References

An In-depth Technical Guide on the Cellular Localization of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Methyltetracosanoyl-CoA is a C25 branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). As with other VLCFAs, its metabolic pathways are compartmentalized within the cell, a critical aspect for understanding its physiological and pathological roles. Dysregulation of VLCFA metabolism is associated with several severe human diseases, making the study of their subcellular distribution and trafficking a key area of research for therapeutic development. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its metabolic journey through different organelles, methodologies for its study, and its potential roles in cellular signaling.

Cellular Localization and Metabolism

The metabolism of this compound is spatially segregated between two primary organelles: its synthesis occurs in the endoplasmic reticulum (ER) , and its degradation primarily takes place in the peroxisomes .

Biosynthesis in the Endoplasmic Reticulum

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum through a multi-step elongation process.[1] This process extends shorter fatty acid precursors by adding two-carbon units. The enzymes responsible for this elongation are part of the ELOVL family of fatty acid elongases.

Degradation in the Peroxisome

Due to their chain length, VLCFAs like this compound cannot be directly metabolized by mitochondria.[2] Instead, their β-oxidation is initiated in the peroxisomes.[2] This process shortens the fatty acyl chain, and the resulting products can then be transported to the mitochondria for complete oxidation. The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases.

Quantitative Distribution

Acyl-CoA SpeciesOrganelleConcentration (pmol/mg protein)Reference MoleculeCitation
Lignoceroyl-CoA (C24:0)PeroxisomesEstimated to be enrichedProxy for VLCFA[3]
Pristanoyl-CoA (C19-branched)PeroxisomesHigh affinity ligand for PPARαProxy for branched-chain FA[3]
Palmitoyl-CoA (C16:0)Mitochondria0.8 - 2.5Long-chain FA for comparison[4]
Palmitoyl-CoA (C16:0)Cytosol0.2 - 0.5Long-chain FA for comparison[4]

Note: The data presented are for related molecules and should be interpreted as indicative of the expected enrichment of 22-Methyltetracsanoyl-CoA in the peroxisomes, where it is metabolized.

Experimental Protocols

Determining the subcellular localization and concentration of this compound requires a combination of precise subcellular fractionation and sensitive analytical techniques.

Protocol 1: Subcellular Fractionation to Isolate Endoplasmic Reticulum and Peroxisomes

This protocol is adapted from established methods for isolating peroxisomes and ER from mammalian cells or tissues.[5]

Materials:

  • Homogenization Buffer (HB): 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-KOH, pH 7.4, supplemented with protease inhibitors.

  • Density Gradient Medium: OptiPrep™ or Nycodenz®.

  • Dounce homogenizer with a loose-fitting pestle.

  • Ultracentrifuge with swinging-bucket and fixed-angle rotors.

Procedure:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue on ice.

    • Wash with ice-cold PBS.

    • Resuspend the cell pellet or minced tissue in ice-cold Homogenization Buffer.

    • Homogenize using a Dounce homogenizer with 10-15 gentle strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria.

    • Carefully collect the supernatant, which contains the microsomal fraction (ER) and peroxisomes.

  • Density Gradient Centrifugation:

    • Layer the supernatant from the previous step onto a pre-formed density gradient (e.g., 15-50% OptiPrep™ or Nycodenz®).

    • Centrifuge at 100,000 x g for 2-4 hours at 4°C in a swinging-bucket rotor.

    • Collect fractions from the top of the gradient. Peroxisomes will be in the denser fractions, while the ER will be in the lighter fractions.

  • Organelle Purity Assessment:

    • Analyze fractions for organelle-specific marker proteins via Western blotting (e.g., PMP70 for peroxisomes, Calnexin for ER).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.[6][7][8]

Materials:

  • Internal Standard: A commercially available odd-chain or isotopically labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA).

  • Extraction Solvent: Acetonitrile (B52724) or methanol (B129727).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • Extraction of Acyl-CoAs:

    • To the isolated organelle fractions, add the internal standard.

    • Precipitate proteins and extract lipids by adding 2 volumes of ice-cold extraction solvent.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion will be monitored.

  • Data Analysis:

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Normalize the concentration to the protein content of the organelle fraction.

Signaling Pathways and Metabolic Fate

While a specific signaling cascade directly initiated by this compound has not been fully elucidated, its role as a metabolic intermediate places it at a crucial crossroads of cellular signaling. Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[3] Therefore, fluctuations in the cellular levels of this compound could influence gene expression programs related to fatty acid oxidation.

The metabolic fate of this compound is a key aspect of its cellular function. The following diagrams illustrate the major steps in its biosynthesis and degradation.

metabolic_pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA_CoA Long-Chain Acyl-CoA Elongation Fatty Acid Elongation (ELOVL Enzymes) LCFA_CoA->Elongation VLCFA_CoA This compound Elongation->VLCFA_CoA Transport Transport to Peroxisome VLCFA_CoA->Transport Peroxisomal_VLCFA_CoA 22-Methyltetracsanoyl-CoA Transport->Peroxisomal_VLCFA_CoA Beta_Oxidation Peroxisomal β-Oxidation (ACOX1, etc.) Peroxisomal_VLCFA_CoA->Beta_Oxidation Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Mitochondria Mitochondrial Oxidation Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Caption: Metabolic pathway of this compound.

experimental_workflow Start Cells / Tissue Homogenization Homogenization Start->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Mitochondria Pellet: Mitochondria Diff_Cent->Mitochondria 20,000 x g Supernatant1 Supernatant Diff_Cent->Supernatant1 1,000 x g Supernatant2 Supernatant (ER + Peroxisomes) Diff_Cent->Supernatant2 Nuclei_Debris Pellet: Nuclei, Debris Supernatant1->Diff_Cent Density_Grad Density Gradient Centrifugation Supernatant2->Density_Grad ER_Fraction ER Fraction Density_Grad->ER_Fraction Peroxisome_Fraction Peroxisome Fraction Density_Grad->Peroxisome_Fraction Analysis Acyl-CoA Extraction & LC-MS/MS Quantification ER_Fraction->Analysis Peroxisome_Fraction->Analysis

Caption: Experimental workflow for subcellular localization.

Conclusion

The cellular localization of this compound is a critical determinant of its metabolic function. Its synthesis in the endoplasmic reticulum and subsequent degradation in peroxisomes highlight the importance of organelle cross-talk in maintaining lipid homeostasis. While direct quantitative data for this specific molecule remains to be established, the methodologies outlined in this guide provide a robust framework for its investigation. Further research into the precise subcellular concentrations and the signaling roles of this compound will be crucial for a complete understanding of its involvement in health and disease, and for the development of targeted therapeutic strategies.

References

Unraveling the Enigma of 22-Methyltetracosanoyl-CoA: A Technical Overview of its Anticipated Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Methyltetracosanoyl-CoA is a saturated, methyl-branched, very-long-chain fatty acyl-CoA. While direct research on this specific molecule is not prominently available in current scientific literature, its structural characteristics allow for a scientifically grounded extrapolation of its biological significance. This guide synthesizes information from related lipid molecules to present a comprehensive overview of the anticipated synthesis, metabolism, and functional roles of this compound. It is hypothesized to be a substrate for peroxisomal β-oxidation and a constituent of complex lipids, contributing to the structural integrity of cellular membranes and the formation of protective lipid barriers. This document aims to provide a foundational understanding for researchers and professionals in drug development by contextualizing this compound within the broader landscape of branched-chain fatty acid metabolism.

Introduction: The Knowledge Gap

A direct and detailed functional analysis of this compound is conspicuously absent from peer-reviewed scientific literature. Consequently, this guide will infer its biological roles based on the well-established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The insights presented herein are derived from studies of analogous molecules and are intended to serve as a predictive framework for future research.

Postulated Metabolic Pathways

The metabolism of this compound is likely to follow the established pathways for other methyl-branched VLCFAs, involving synthesis in the endoplasmic reticulum and degradation within peroxisomes.

Biosynthesis

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[1][2] This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer. The synthesis of a branched-chain fatty acid like 22-methyltetracosanoic acid would likely require a branched-chain acyl-CoA as a primer, which can be derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3][4]

The general steps for VLCFA synthesis are:

  • Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA by β-ketoacyl-CoA synthase (KCS).

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by an enoyl-CoA reductase (ECR).[2]

This cycle is repeated until the desired chain length is achieved. The resulting 22-methyltetracosanoic acid would then be activated to this compound by an acyl-CoA synthetase.

G cluster_synthesis VLCFA Elongation Cycle Acyl_CoA Long-Chain Acyl-CoA KCS β-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR β-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (n+2) ECR->Elongated_Acyl_CoA

General pathway for Very-Long-Chain Fatty Acid synthesis.
Catabolism: Peroxisomal Oxidation

The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes, as mitochondria are not equipped to handle these types of fatty acids efficiently.[5][6] The methyl group at the 22nd position of this compound is distant from the carboxyl end, suggesting that its degradation would likely proceed via peroxisomal β-oxidation, similar to straight-chain VLCFAs, until the methyl branch is closer to the active site, at which point α-oxidation might be required.

For many branched-chain fatty acids, a combination of α- and β-oxidation is necessary.[7][8] For instance, the degradation of phytanic acid involves an initial α-oxidation step to remove a single carbon and shift the position of the methyl group, allowing for subsequent β-oxidation.[8]

The general steps for peroxisomal β-oxidation are:

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule.

  • Dehydrogenation: Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolytic Cleavage: Thiolase cleaves the molecule, releasing acetyl-CoA (or propionyl-CoA in the case of odd-chain fatty acids) and a chain-shortened acyl-CoA.[6]

This process is repeated until the fatty acid is completely degraded. The resulting acetyl-CoA and propionyl-CoA can then be transported to the mitochondria for further metabolism.[7]

G cluster_oxidation Peroxisomal β-Oxidation of a Methyl-Branched VLCFA VLCFA_CoA This compound ACOX1 Acyl-CoA Oxidase 1 VLCFA_CoA->ACOX1 Enoyl_CoA Enoyl-CoA ACOX1->Enoyl_CoA DBP_Hydratase D-Bifunctional Protein (Hydratase) Enoyl_CoA->DBP_Hydratase Hydroxyacyl_CoA Hydroxyacyl-CoA DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase) Hydroxyacyl_CoA->DBP_Dehydrogenase Ketoacyl_CoA Ketoacyl-CoA DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Generalized peroxisomal β-oxidation pathway.

Anticipated Biological Functions

Based on the roles of other VLCFAs and BCFAs, this compound is likely involved in the following biological functions:

Structural Component of Cellular Membranes

VLCFAs are crucial components of sphingolipids and phospholipids, which are essential for the structure and function of cellular membranes.[1][2] The incorporation of methyl-branched fatty acids into lipid bilayers can affect membrane fluidity, thickness, and overall organization.[9] The presence of a methyl branch introduces a kink in the acyl chain, which can increase membrane fluidity and alter the packing of lipids.[9] This modulation of membrane properties is critical for various cellular processes, including signal transduction and membrane trafficking.

Formation of Protective Lipid Barriers

In both plants and animals, VLCFAs are precursors to the synthesis of protective extracellular lipid barriers. In plants, they are essential for the formation of cuticular waxes and suberin, which protect against water loss and environmental stressors.[1][2] In mammals, VLCFAs are integral to the formation of the skin's lipid barrier, which is crucial for maintaining hydration and preventing the entry of pathogens.

Potential Roles in Signaling and Disease

The metabolism of branched-chain fatty acids is closely linked to that of branched-chain amino acids, and dysregulation of these pathways has been associated with metabolic diseases such as obesity, insulin (B600854) resistance, and type 2 diabetes.[10][11] While the specific role of this compound in these processes is unknown, its metabolism could potentially influence cellular lipid homeostasis and signaling pathways.

Disorders of peroxisomal β-oxidation, such as X-linked adrenoleukodystrophy (X-ALD), are characterized by the accumulation of VLCFAs, leading to severe neurological symptoms.[5] This highlights the importance of the proper degradation of VLCFAs for maintaining cellular health.

Quantitative Data and Experimental Protocols

Due to the lack of specific research on this compound, there is no quantitative data available regarding its cellular concentrations, enzymatic kinetics, or flux through metabolic pathways. Similarly, detailed experimental protocols for the study of this specific molecule have not been published.

For researchers interested in investigating this compound, the following general methodologies, adapted from studies on other VLCFAs, could be employed:

  • Lipidomics Analysis: Mass spectrometry-based lipidomics could be used to identify and quantify 22-methyltetracosanoic acid in various biological samples.

  • In Vitro Enzyme Assays: Recombinant enzymes involved in VLCFA metabolism could be used to assess the kinetics of this compound synthesis and degradation.

  • Stable Isotope Tracing: The use of stable isotope-labeled precursors could help to elucidate the metabolic fate of this compound in cultured cells or animal models.

Conclusion and Future Directions

While the biological function of this compound has not been directly elucidated, its structural similarity to other methyl-branched very-long-chain fatty acids provides a strong foundation for predicting its metabolic fate and physiological roles. It is likely a key structural component of cellular membranes and protective lipid barriers, with its metabolism being intricately linked to peroxisomal function.

Future research should focus on the definitive identification and quantification of this compound in various tissues and cell types. Elucidating the specific enzymes responsible for its synthesis and degradation will be crucial for understanding its regulation and its potential role in health and disease. Such studies will not only fill a significant gap in our knowledge of lipid metabolism but may also open new avenues for the diagnosis and treatment of metabolic disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 22-Methyltetracosanoyl-CoA in Membrane Synthesis

Abstract

Very-long-chain fatty acids (VLCFAs) are critical components of cellular membranes, particularly sphingolipids and phospholipids, and play indispensable roles in numerous biological processes. This compound, a C25 branched-chain fatty acyl-CoA, belongs to this vital class of molecules. Its unique structure influences the biophysical properties of membranes, including fluidity, thickness, and the formation of specialized microdomains. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into membrane lipids, its structural role in the myelin sheath, and its implication in pathophysiology, notably in disorders of peroxisomal metabolism. Furthermore, this document details key experimental protocols for the study of VLCFAs and presents quantitative data and pathway visualizations to facilitate a deeper understanding for research and therapeutic development.

Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

VLCFAs are defined as fatty acids with an acyl chain length of 22 carbon atoms or more.[1] When activated by covalent linkage to Coenzyme A (CoA), they become VLCFA-CoAs, the metabolically active form ready for participation in various biochemical pathways.[2] These molecules are not merely elongated versions of common fatty acids; their significant length and, in the case of this compound, their branched structure, confer unique biophysical properties.

Branched-chain fatty acids (BCFAs) are known to increase the fluidity of lipid bilayers, acting analogously to unsaturated fatty acids.[3][4] This modulation of membrane fluidity is crucial for the function of membrane-bound proteins and for maintaining the integrity of cellular compartments.[5][6] VLCFAs are integral components of essential membrane lipids, including sphingolipids and certain phospholipids, where their presence is critical for membrane homeostasis and intercellular communication.[2]

Biosynthesis of this compound

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a series of reactions catalyzed by a multi-enzyme complex known as the fatty acid elongation (FAE) system. The synthesis of a branched-chain VLCFA like 22-methyltetracosanoic acid (C25) involves two key stages: the generation of a branched-chain precursor and its subsequent elongation.

2.1. Precursor Synthesis via Alpha-Oxidation

Unlike straight-chain fatty acids, the synthesis of odd-numbered and branched-chain fatty acids often involves alternative pathways. One such pathway is alpha-oxidation, which typically occurs in peroxisomes and is primarily known for the degradation of β-methyl branched fatty acids like phytanic acid.[7][8] This process involves the removal of a single carbon atom from the carboxyl end.[7] Alpha-oxidation can generate odd-chain and branched-chain acyl-CoA primers that can then be elongated. For this compound, a precursor like methyl-branched propionyl-CoA could be utilized, derived from the catabolism of amino acids such as valine and isoleucine, or from the alpha-oxidation of other branched-chain lipids.[8][9]

2.2. Elongation Cycle

Once a suitable branched-chain acyl-CoA primer is available, it enters the FAE cycle. This cycle extends the acyl chain by two carbons in each round and consists of four sequential reactions:

  • Condensation: This is the rate-limiting step, catalyzed by a family of enzymes called ELOVL fatty acid elongases (ELOVLs). A specific ELOVL condenses the acyl-CoA primer with malonyl-CoA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial primer.

This cycle is repeated until the desired chain length of 25 carbons (with the methyl branch) is achieved.

G cluster_ER Endoplasmic Reticulum cluster_FAE FAE Cycle Enzymes Primer Branched-Chain Acyl-CoA (e.g., Methylpropionyl-CoA) ElongationCycle Fatty Acid Elongation (FAE) Cycle (Repeats 'n' times) Primer->ElongationCycle Primer Malonyl Malonyl-CoA Malonyl->ElongationCycle 2-Carbon Donor Product This compound (C25 Branched-VLCFA-CoA) ElongationCycle->Product ELOVL 1. Condensation (ELOVL) KAR 2. Reduction (KAR) HACD 3. Dehydration (HACD) TER 4. Reduction (TER)

Biosynthesis of this compound in the ER.

Incorporation into Membrane Lipids: Sphingolipid Synthesis

This compound is a key substrate for the synthesis of very-long-chain sphingolipids. This process begins in the ER with the synthesis of ceramide, the backbone of all complex sphingolipids.

3.1. Ceramide Synthesis

Ceramides are synthesized by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of a particular chain length.[10][11]

  • CerS2 shows a preference for very-long-chain acyl-CoAs, including C22-C24.[11][12]

  • CerS3 utilizes even longer acyl-CoAs, from C26 upwards.[11]

It is highly probable that CerS2 or a related synthase is responsible for attaching 22-methyltetracosanoic acid to a sphingoid base (like sphinganine) to form the corresponding dihydroceramide (B1258172). This dihydroceramide is then desaturated to produce 22-methyltetracosanoyl-ceramide.

3.2. Synthesis of Complex Sphingolipids

From the ER, ceramide is transported to the Golgi apparatus, where it is further modified to create complex sphingolipids such as sphingomyelin (B164518) and various glycosphingolipids. These lipids, containing the C25 branched-chain acyl group, are then trafficked to the plasma membrane and other cellular compartments.

G cluster_pathway Sphingolipid Synthesis Pathway VLCFA_CoA This compound CerS Ceramide Synthase (e.g., CerS2) VLCFA_CoA->CerS Sphinganine Sphinganine Sphinganine->CerS Ceramide Dihydroceramide (C25-branched) CerS->Ceramide Desaturase Desaturase Ceramide->Desaturase FinalCeramide Ceramide (C25-branched) Desaturase->FinalCeramide Golgi Golgi Processing FinalCeramide->Golgi MembraneLipids Membrane Sphingolipids (e.g., Sphingomyelin) Golgi->MembraneLipids

Incorporation of this compound into Sphingolipids.

Role in Membrane Structure and Function

The incorporation of VLCFAs, including branched-chain variants, has profound effects on the biophysical properties of cell membranes.

  • Membrane Fluidity and Order: The methyl branch on 22-methyltetracosanoic acid disrupts the tight packing of adjacent acyl chains. This "kink" increases the effective cross-sectional area of the lipid, thereby increasing membrane fluidity and lowering the phase transition temperature.[3][4] This is crucial for cells that need to maintain membrane function across varying conditions.

  • Myelin Sheath Integrity: The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids (70-85%), particularly glycosphingolipids containing VLCFAs. The unique composition of myelin lipids, including those with VLCFAs, is essential for the formation of a stable, tightly compacted, and insulating sheath. The long acyl chains can interdigitate across opposing leaflets of the membrane, contributing to the stability of the compact myelin structure. Disruption of VLCFA metabolism can lead to demyelination and severe neurological deficits.

Enzyme Family Acyl-CoA Substrate Specificity Primary Ceramide Product
CerS1 C18-CoAC18-Ceramide
CerS2 C22-C24 CoAsC22 to C24-Ceramides
CerS3 C26-C34 CoAsC26+ Ceramides
CerS4 C18-C20 CoAsC18 to C20-Ceramides
CerS5 / CerS6 C14-C16 CoAsC14 to C16-Ceramides
Table 1: Substrate specificities of the six mammalian ceramide synthase (CerS) enzymes. This compound is likely a substrate for CerS2 or CerS3. Data sourced from[11][12].

Pathophysiological Implications: X-Linked Adrenoleukodystrophy (X-ALD)

The critical role of VLCFA metabolism is highlighted by diseases such as X-linked Adrenoleukodystrophy (X-ALD). X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter (ALDP) responsible for importing VLCFA-CoAs into the peroxisome for degradation via β-oxidation.

When ALDP is defective, VLCFA-CoAs, including saturated and likely branched-chain forms, accumulate in the cytosol. This accumulation leads to their increased incorporation into complex lipids, which is believed to disrupt the structure of the myelin sheath, leading to demyelination, neuroinflammation, and adrenal insufficiency.[13] The toxic accumulation of VLCFAs can cause mitochondrial dysfunction and deregulation of calcium homeostasis, contributing to cellular pathology.[13]

G VLCFA_CoA Cytosolic VLCFA-CoA (e.g., this compound) ABCD1 ABCD1 Transporter (Peroxisome Membrane) VLCFA_CoA->ABCD1 Transport Accumulation VLCFA-CoA Accumulation in Cytosol & Tissues VLCFA_CoA->Accumulation cannot be degraded BetaOx Peroxisomal β-Oxidation ABCD1->BetaOx Degradation Mutation Mutation in ABCD1 Gene (X-ALD) Mutation->ABCD1 causes dysfunction Demyelination Myelin Sheath Instability & Demyelination Accumulation->Demyelination leads to Symptoms Neurological Symptoms Adrenal Insufficiency Demyelination->Symptoms

Pathophysiological cascade in X-Linked Adrenoleukodystrophy (X-ALD).

Experimental Protocols

6.1. Quantification of VLCFAs by LC-MS/MS

This protocol provides a method for the sensitive quantification of total VLCFAs (including branched-chain species) from plasma or tissue samples.

  • Objective: To measure the concentration of specific VLCFAs in a biological sample.

  • Methodology:

    • Sample Preparation & Hydrolysis: To a known volume of plasma or tissue homogenate, add deuterated internal standards for each fatty acid of interest. Perform an acid hydrolysis (e.g., using HCl in methanol) at high temperature to release the fatty acids from their esterified forms (e.g., from CoA esters, phospholipids, and glycerolipids).[14][15]

    • Extraction: After hydrolysis, perform a liquid-liquid extraction using an organic solvent like hexane (B92381) to isolate the free fatty acids. Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatization: To improve ionization efficiency for mass spectrometry, derivatize the fatty acids. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[14]

    • LC-MS/MS Analysis: Reconstitute the derivatized sample in a suitable solvent and inject it into an LC-MS/MS system.

      • Chromatography: Use a reverse-phase column (e.g., C8 or C18) with a gradient of aqueous and organic mobile phases to separate the different fatty acid species.[16]

      • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). For each fatty acid derivative, a specific precursor ion to product ion transition is monitored for high selectivity and sensitivity.

    • Quantification: Generate a calibration curve using known concentrations of derivatized standards. Quantify the amount of each VLCFA in the sample by normalizing its peak area to that of its corresponding deuterated internal standard and comparing it to the calibration curve.[15]

G Sample 1. Biological Sample (Plasma, Tissue) Hydrolysis 2. Acid Hydrolysis (+ Internal Standards) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., TMAE esters) Extraction->Derivatization LC 5. UPLC Separation (Reverse Phase) Derivatization->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (vs. Calibration Curve) MS->Quant

Experimental workflow for VLCFA quantification by LC-MS/MS.

6.2. In Vitro Fatty Acid Elongase Activity Assay

This assay measures the activity of the FAE enzyme complex in microsomal preparations.

  • Objective: To determine the rate of elongation of a specific acyl-CoA primer.

  • Methodology:

    • Microsome Preparation: Isolate microsomes (ER-enriched fractions) from tissue homogenates or cultured cells by differential centrifugation.[17][18]

    • Reaction Mixture: Prepare a reaction buffer containing:

      • Potassium phosphate (B84403) buffer (pH ~6.5-7.4)

      • The acyl-CoA primer of interest (e.g., a C16 or C18 branched-chain CoA)

      • Radiolabeled [2-¹⁴C]malonyl-CoA (as the two-carbon donor)

      • NADPH (as the reductant)

      • Microsomal protein preparation[19]

    • Incubation: Initiate the reaction by adding the microsomes and incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Saponification: Stop the reaction and hydrolyze the acyl-CoA products to free fatty acids by adding a strong base (e.g., KOH in methanol) and heating.[18]

    • Extraction: Acidify the mixture and extract the radiolabeled fatty acid products with an organic solvent like hexane.

    • Detection: Quantify the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the elongase activity.

    • Analysis (Optional): The extracted fatty acids can be separated by Thin Layer Chromatography (TLC) or analyzed by GC-MS to identify the specific elongation products.[19]

Conclusion and Future Directions

This compound is a specialized lipid molecule whose branched structure and very long chain length are crucial for modulating the biophysical properties of cellular membranes, particularly the myelin sheath. Its synthesis via the fatty acid elongation system and subsequent incorporation into sphingolipids are tightly regulated processes. The pathological accumulation of this and other VLCFAs due to defects in peroxisomal degradation underscores their importance in neuronal health.

Future research should focus on elucidating the precise substrate specificities of the ELOVL and CerS enzymes for branched-chain VLCFA-CoAs. Developing specific inhibitors for the enzymes involved in the synthesis of pathogenic VLCFAs could offer novel therapeutic strategies for diseases like X-ALD. Furthermore, advanced lipidomic techniques will be instrumental in mapping the distribution and dynamic turnover of these unique lipids within different membrane compartments, providing deeper insights into their physiological and pathological roles.

References

The Peroxisomal Beta-Oxidation of 22-Methyltetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the peroxisomal beta-oxidation of 22-Methyltetracosanoyl-CoA, a 2-methyl branched-chain very-long-chain fatty acid. The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic pathway, key enzymatic players, regulatory mechanisms, and associated pathologies. This document also includes detailed experimental protocols and quantitative data to facilitate further investigation in this area.

Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism.[1] One of their key functions is the beta-oxidation of fatty acids that are poor substrates for the mitochondrial beta-oxidation system. These include very-long-chain fatty acids (VLCFAs, ≥ C22), and branched-chain fatty acids.[2][3] The presence of a methyl group on the carbon chain of branched-chain fatty acids necessitates a specialized enzymatic machinery for their degradation, which is housed within the peroxisome.[4][5]

This compound is a 2-methyl branched-chain fatty acid. Its degradation follows a pathway analogous to that of other 2-methyl-branched fatty acids, such as pristanic acid and the C27-bile acid intermediates, di- and trihydroxycholestanoic acid (DHCA and THCA).[6][7][8] The beta-oxidation of these molecules in peroxisomes is essential for normal physiological function, and defects in this pathway can lead to severe metabolic disorders.[9][10]

The Enzymatic Cascade of this compound Peroxisomal Beta-Oxidation

The peroxisomal beta-oxidation of this compound is a multi-step process involving a series of specialized enzymes. The pathway is initiated by the conversion of the fatty acid to its CoA ester, which is then transported into the peroxisome.

Activation and Transport

Prior to oxidation, 22-methyltetracosanoic acid must be activated to its CoA derivative. This activation is likely catalyzed by a very-long-chain acyl-CoA synthetase (VLCFA-ACS), which is present in both the endoplasmic reticulum and peroxisomal membranes. Once activated, the this compound is transported into the peroxisomal matrix.

The Core Beta-Oxidation Spiral

The core of the beta-oxidation pathway consists of four key enzymatic reactions that are repeated in a cyclical manner, shortening the fatty acyl-CoA chain by two carbons in each cycle. For 2-methyl-branched fatty acids, this process requires a specific set of enzymes distinct from those that handle straight-chain fatty acids.[11][12][13]

  • Racemization: Naturally occurring 2-methyl-branched fatty acids are often in the (R)-configuration. The first step in their oxidation is the conversion of the (2R)-methylacyl-CoA to its (2S)-epimer. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR) .[3][4] This stereochemical inversion is crucial as the subsequent dehydrogenase is specific for the (S)-stereoisomer.[14][15]

  • Dehydrogenation: The (2S)-2-Methyltetracosanoyl-CoA is then oxidized by a branched-chain acyl-CoA oxidase (BCOX) , introducing a double bond between the α and β carbons and producing H₂O₂.[8][16]

  • Hydration and Dehydrogenation: The next two steps, hydration of the double bond and subsequent dehydrogenation to a 3-ketoacyl-CoA, are catalyzed by a single multifunctional enzyme, the D-bifunctional protein (DBP), also known as multifunctional protein-2 (MFP-2) .[17][18][19]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by sterol carrier protein X (SCPx) , which has 3-ketoacyl-CoA thiolase activity.[4][7][20] This reaction releases a molecule of acetyl-CoA and a shortened 2-methylacyl-CoA, which can then re-enter the beta-oxidation spiral.

The shortened acyl-CoA products are eventually transported to the mitochondria for complete oxidation to CO₂ and water.[5]

Quantitative Data on Branched-Chain Fatty Acid Oxidation

ParameterSubstrate(s)FindingCell Type/SystemReference
Relative Oxidation Rate Stearic acid vs. Pristanic and Tetramethylheptadecanoic acidsBeta-oxidation of stearic acid is several-fold greater than that of the two branched-chain fatty acids.Normal human skin fibroblast homogenates[2]
Residual Oxidation in Disease Lignoceric acid (a VLCFA)Residual beta-oxidation activity in Zellweger syndrome fibroblasts is approximately 15% of control.Human skin fibroblasts[10]
AMACR Activity in Cancer [2-³H] pristanoyl-CoAAMACR enzymatic activity is significantly elevated in prostate cancer tissue compared to benign tissue.Human prostate tissue extracts[21]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its peroxisomal beta-oxidation.

Measurement of Peroxisomal Beta-Oxidation Activity in Cultured Cells using a Fluorescent Substrate

This protocol is adapted from a method using a fluorescent fatty acid analog to measure peroxisomal beta-oxidation in intact cells.[13]

Materials:

  • Cultured skin fibroblasts (or other cell types of interest)

  • 12-(1-pyrene)dodecanoic acid (pyrene-C12:0)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solvents for extraction (e.g., hexane, isopropanol)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to near confluence.

  • Substrate Incubation: Replace the culture medium with fresh medium containing pyrene-C12:0 at a final concentration of 10 µM. Incubate for various time points (e.g., 0, 1, 2, 4 hours) at 37°C.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS and then lyse them. Extract the lipids from the cell lysate using an appropriate solvent system.

  • HPLC Analysis: Separate the fluorescent fatty acids and their beta-oxidation products by reverse-phase HPLC. Detect the pyrene-labeled compounds using a fluorescence detector.

  • Quantification: Quantify the amount of beta-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0) generated over time to determine the rate of peroxisomal beta-oxidation.

Measurement of Peroxisomal Beta-Oxidation in Living Cells using Stable-Isotope Labeled Substrates

This method, adapted from a protocol using stable-isotope labeled docosanoic acid, offers a sensitive way to measure peroxisomal beta-oxidation capacity.[22][23]

Materials:

  • Cultured cells

  • Stable-isotope labeled 22-methyltetracosanoic acid (e.g., D₃-22-methyltetracosanoic acid)

  • Internal standard (e.g., D₃-palmitic acid)

  • Solvents for extraction and derivatization

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture and Labeling: Culture cells and incubate them with the stable-isotope labeled 22-methyltetracosanoic acid.

  • Lipid Extraction and Derivatization: Extract total lipids from the cells and derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and quantify the labeled substrate and its chain-shortened products.

  • Data Analysis: Calculate the ratio of the chain-shortened product to the initial substrate to determine the peroxisomal beta-oxidation activity.

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol is based on the measurement of tritium (B154650) release from a labeled substrate.[21]

Materials:

  • Tissue homogenates or purified enzyme

  • [2-³H]-(2R)-pristanoyl-CoA

  • Assay buffer

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the tissue homogenate or purified AMACR in an appropriate buffer.

  • Substrate Addition: Initiate the reaction by adding [2-³H]-(2R)-pristanoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination and Separation: Stop the reaction and separate the released [³H]-H₂O from the unreacted substrate.

  • Scintillation Counting: Measure the amount of [³H]-H₂O produced using a scintillation counter.

  • Calculation: Calculate the AMACR activity based on the rate of tritium release.

Visualization of Pathways and Workflows

Metabolic Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix R_CoA (2R)-22-Methyl tetracosanoyl-CoA S_CoA (2S)-22-Methyl tetracosanoyl-CoA R_CoA->S_CoA AMACR Enoyl_CoA 2-Methyl-trans-2- tetracosenoyl-CoA S_CoA->Enoyl_CoA BCOX (H₂O₂ produced) Hydroxyacyl_CoA 3-Hydroxy-2-methyl tetracosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-Keto-2-methyl tetracosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Shortened_CoA 20-Methyl docosanoyl-CoA Ketoacyl_CoA->Shortened_CoA SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Shortened_CoA->R_CoA Further cycles Acetyl_CoA_out To Mitochondria Extracellular 22-Methyl tetracosanoic Acid Activated_CoA 22-Methyl tetracosanoyl-CoA Extracellular->Activated_CoA VLCFA-ACS Activated_CoA->R_CoA Transport Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_enzyme_assay Enzyme Activity Assay Start Culture Cells Incubate Incubate with Labeled Substrate Start->Incubate Extract Lyse Cells & Extract Lipids Incubate->Extract Analyze HPLC or GC-MS Analysis Extract->Analyze Result Quantify Oxidation Products Analyze->Result Start2 Prepare Tissue Homogenate or Purified Enzyme Incubate2 Incubate with Labeled Substrate Start2->Incubate2 Separate Separate Product from Substrate Incubate2->Separate Measure Measure Product (e.g., Scintillation) Separate->Measure Result2 Calculate Enzyme Activity Measure->Result2 PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acid Ligands PPARa PPARα Ligand->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nucleus PPARα-RXR PPARa_RXR->PPARa_RXR_nucleus Nuclear Translocation PPRE PPRE Target_Genes Target Genes (AMACR, BCOX, DBP, SCPx) PPRE->Target_Genes Transcription Increased Transcription Target_Genes->Transcription PPARa_RXR_nucleus->PPRE

References

The Enigmatic Molecule: A Technical Guide to the Putative Discovery and Isolation of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core aspects of the hypothetical discovery and definitive isolation of 22-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. While a seminal discovery paper for this specific molecule is not prominent in the literature, this document synthesizes established principles of lipid biochemistry to propose its metabolic origin and outline a robust methodology for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers investigating the roles of novel lipids in metabolic pathways and disease.

Proposed Biosynthesis of this compound

The synthesis of this compound is presumed to follow a pathway involving the convergence of branched-chain fatty acid initiation and very-long-chain fatty acid elongation. The initial methyl branch is likely introduced through the use of a branched-chain primer during fatty acid synthesis.

The proposed biosynthetic pathway begins with the utilization of isobutyryl-CoA, derived from the catabolism of the branched-chain amino acid valine. Isobutyryl-CoA can serve as a primer for fatty acid synthase (FAS). Subsequent elongation cycles, primarily utilizing malonyl-CoA as the two-carbon donor, extend the fatty acid chain.

Following the initial synthesis of a branched-chain long-chain fatty acid, further elongation to a very-long-chain fatty acid occurs in the endoplasmic reticulum. This process is mediated by a series of enzymes collectively known as the elongase complex. Specifically, the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes catalyzes the condensation of the growing acyl-CoA with malonyl-CoA. The resulting 3-ketoacyl-CoA is then reduced, dehydrated, and reduced again to yield an acyl-CoA that is two carbons longer. This cycle is repeated until the 25-carbon backbone of 22-methyltetracosanoic acid is achieved. Finally, the free fatty acid is activated to its coenzyme A thioester, this compound, by a very-long-chain acyl-CoA synthetase (VLC-ACS).

Metabolic Pathway of this compound Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism FAS Fatty Acid Synthase (FAS) IsobutyrylCoA->FAS BranchedLCFA Branched Long-Chain Fatty Acyl-CoA FAS->BranchedLCFA Elongation Cycles MalonylCoA Malonyl-CoA MalonylCoA->FAS ELOVL ELOVL Elongase Complex MalonylCoA->ELOVL BranchedLCFA->ELOVL MethyltetracosanoicAcid 22-Methyltetracosanoic Acid ELOVL->MethyltetracosanoicAcid Multiple Elongation Cycles VLC_ACS Very-Long-Chain Acyl-CoA Synthetase MethyltetracosanoicAcid->VLC_ACS FinalProduct This compound VLC_ACS->FinalProduct

Caption: Proposed metabolic pathway for the synthesis of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from biological samples requires a multi-step approach designed to efficiently extract and purify this specific acyl-CoA ester while minimizing degradation. The following protocol is a synthesized methodology based on established techniques for long-chain and very-long-chain acyl-CoA esters.[1][2]

Tissue Homogenization and Extraction
  • Tissue Preparation: Flash-freeze tissue samples (e.g., liver, brain, adipose tissue) in liquid nitrogen immediately after collection to halt enzymatic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled glass homogenizer containing 10 volumes of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Extraction: Add 2-propanol to the homogenate and continue homogenization. Subsequently, add acetonitrile (B52724) (ACN) and vortex thoroughly to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the acyl-CoA esters.

Solid-Phase Extraction (SPE) for Purification
  • Column Equilibration: Use an oligonucleotide purification column or a similar solid-phase extraction cartridge. Equilibrate the column with the initial mobile phase conditions of the subsequent HPLC analysis.

  • Sample Loading: Load the supernatant from the extraction step onto the equilibrated SPE column.

  • Washing: Wash the column with a low-organic-content buffer to remove unbound contaminants.

  • Elution: Elute the bound acyl-CoA esters with 2-propanol.

High-Performance Liquid Chromatography (HPLC) for Separation
  • Column: Employ a C18 reverse-phase HPLC column.

  • Mobile Phase: Use a binary gradient system.

    • Solvent A: 75 mM potassium phosphate buffer (pH 4.9).

    • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Gradient from 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.

  • Fraction Collection: Collect fractions corresponding to the expected retention time of this compound based on its hydrophobicity.

Experimental Workflow for Isolation Start Tissue Sample (e.g., Liver, Brain) Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol, ACN) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (Oligonucleotide Column) Supernatant->SPE Elution Elution (2-Propanol) SPE->Elution PurifiedExtract Purified Acyl-CoA Extract Elution->PurifiedExtract HPLC Reverse-Phase HPLC (C18 Column) PurifiedExtract->HPLC Fractionation Fraction Collection (UV Detection at 260 nm) HPLC->Fractionation FinalProduct Isolated this compound Fractionation->FinalProduct

Caption: Experimental workflow for the isolation and purification of this compound.

Quantitative Data and Characterization

Following isolation, the identity and quantity of this compound would be confirmed using mass spectrometry and quantified by HPLC. The table below summarizes the expected quantitative data.

ParameterExpected Value/ResultMethod
Molecular Weight ~1069.5 g/mol (Monoisotopic)Mass Spectrometry (MS)
HPLC Retention Time Highly dependent on exact conditions, but expected to be longer than shorter-chain and unsaturated acyl-CoAs.Reverse-Phase HPLC
UV Absorbance Max 260 nmUV-Vis Spectroscopy
Purity >95%HPLC Peak Area Analysis
Tissue Concentration Expected to be low, in the range of pmol to low nmol per gram of tissue.Quantitative HPLC or LC-MS/MS

Putative Biological Roles and Signaling

Very-long-chain and branched-chain fatty acyl-CoAs are known to be important metabolic intermediates and signaling molecules.[3] this compound is likely involved in:

  • Peroxisomal β-oxidation: As a very-long-chain fatty acyl-CoA, it is a probable substrate for peroxisomal β-oxidation, as mitochondria are less efficient at oxidizing fatty acids longer than 20 carbons.

  • Nuclear Receptor Activation: Branched-chain fatty acids and their CoA esters can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), thereby influencing the transcription of genes involved in lipid metabolism.[3]

  • Ceramide Synthesis: Very-long-chain fatty acids are crucial components of ceramides (B1148491) and other sphingolipids, particularly in neural tissues and the skin.

Potential Biological Roles Molecule This compound Peroxisome Peroxisomal β-oxidation Molecule->Peroxisome PPAR PPARα Activation Molecule->PPAR CeramideSynth Ceramide Synthesis Molecule->CeramideSynth GeneExpression Modulation of Gene Expression PPAR->GeneExpression Sphingolipids Incorporation into Sphingolipids CeramideSynth->Sphingolipids

Caption: Putative biological roles and signaling of this compound.

Conclusion

While the specific discovery of this compound is not explicitly detailed in the current body of scientific literature, its existence and metabolic relevance can be inferred from our understanding of lipid biosynthesis and metabolism. The methodologies outlined in this guide provide a comprehensive framework for the targeted isolation, purification, and characterization of this and other novel branched-chain very-long-chain fatty acyl-CoAs. Further investigation into these molecules is warranted to elucidate their precise roles in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

Unveiling the Obscure: A Technical Guide to the Putative Natural Sources and Biosynthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the natural sources, biosynthesis, and analytical methodologies pertinent to 22-Methyltetracosanoyl-CoA, a branched very-long-chain acyl-coenzyme A. Direct evidence for the natural occurrence of 22-methyltetracosanoic acid and its CoA derivative is conspicuously absent in current scientific literature. Consequently, this document provides a comprehensive overview of the known natural sources and biosynthetic pathways of branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) as a foundational framework. We extrapolate from established principles of fatty acid metabolism to propose hypothetical origins and synthetic routes for this compound. Detailed experimental protocols for the extraction, derivatization, and analysis of BCFAs are provided to facilitate future research in this area.

Introduction: The Enigma of this compound

This compound belongs to the class of branched very-long-chain acyl-CoAs. While the metabolism of straight-chain very-long-chain fatty acids (VLCFAs) is well-documented, particularly in the context of mammalian physiology and disease, the natural existence and metabolic significance of their branched-chain counterparts, especially those with a methyl branch near the omega end, remain largely unexplored. An extensive search of scientific databases reveals no direct identification of 22-methyltetracosanoic acid or its CoA ester from a natural source.

This guide, therefore, aims to provide a robust theoretical and practical foundation for researchers investigating such molecules. We will explore the established knowledge of branched-chain fatty acid (BCFA) biosynthesis, primarily in bacteria, as a model for understanding how a molecule like 22-methyltetracosanoic acid could be synthesized. Furthermore, we will detail the analytical techniques required to identify and quantify such rare lipids.

Potential Natural Sources of Branched Very-Long-Chain Fatty Acids

While a specific source for 22-methyltetracosanoic acid is yet to be found, several classes of organisms are known to produce a diverse array of BCFAs and VLCFAs. These organisms represent promising areas for future investigation.

Bacteria: Prolific Producers of Branched-Chain Fatty Acids

Bacteria, particularly Gram-positive species, are rich sources of iso- and anteiso-methyl-branched fatty acids.[1][2] These BCFAs are major components of their membrane lipids and play a crucial role in maintaining membrane fluidity.[3] The genus Bacillus is a well-studied example, producing a variety of BCFAs.[4]

Marine Sponges: A Reservoir of Novel Lipids

Marine sponges (phylum Porifera) are renowned for their chemical diversity, including the production of unusual lipids.[5] They are known to contain very-long-chain fatty acids (C24-C30), often with unique branching and unsaturation patterns, referred to as demospongic acids.[5][6] While 22-methyltetracosanoic acid has not been specifically reported, the metabolic machinery for producing complex VLCFAs is clearly present in these organisms, making them a potential area of interest.

Other Potential Sources

Trace amounts of BCFAs have been identified in various other organisms, including insects and ruminant fats. The composition of fatty acids in insects can be diverse.[7] In ruminants, BCFAs are primarily derived from the microbial activity in the rumen.

Table 1: Distribution of Selected Branched-Chain Fatty Acids in Various Organisms

Organism TypeCommon Branched-Chain Fatty AcidsChain Length RangeReference(s)
Bacteria (Bacillus spp.)iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, anteiso-C17:0C12-C17[4]
Marine Sponges (Demospongiae)Various monomethyl and polymethyl branched VLCFAs, demospongic acidsC24-C30[5][8]
Ruminants (milk, meat)iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, anteiso-C17:0C13-C18[9]
InsectsVarious saturated and unsaturated BCFAsVariable[7]

Biosynthesis of Branched-Chain Fatty Acids: A Proposed Pathway for this compound

The biosynthesis of this compound would involve two key stages: the formation of a branched-chain primer and subsequent elongation to a very-long-chain fatty acid, followed by activation to its CoA ester.

Priming of Branched-Chain Fatty Acid Synthesis

In bacteria, the biosynthesis of iso- and anteiso-fatty acids initiates from branched-chain amino acids (valine, leucine, and isoleucine). These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).

Branched-Chain Fatty Acid Priming Figure 1: Priming of Branched-Chain Fatty Acid Synthesis in Bacteria Valine Valine alpha_keto_val α-Ketoisovalerate Valine->alpha_keto_val Leucine Leucine alpha_keto_leu α-Ketoisocaproate Leucine->alpha_keto_leu Isoleucine Isoleucine alpha_keto_ile α-Keto-β-methylvalerate Isoleucine->alpha_keto_ile isobutyryl_CoA Isobutyryl-CoA alpha_keto_val->isobutyryl_CoA BCKA decarboxylase isovaleryl_CoA Isovaleryl-CoA alpha_keto_leu->isovaleryl_CoA BCKA decarboxylase methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_ile->methylbutyryl_CoA BCKA decarboxylase BCFA_synthesis Branched-Chain Fatty Acid Synthesis isobutyryl_CoA->BCFA_synthesis isovaleryl_CoA->BCFA_synthesis methylbutyryl_CoA->BCFA_synthesis

Figure 1: Priming of Branched-Chain Fatty Acid Synthesis in Bacteria
Elongation and Activation

Once the branched-chain primer is formed, it undergoes elongation by the fatty acid synthase (FAS) system, with malonyl-CoA serving as the two-carbon donor in each cycle. For the synthesis of a VLCFA like 22-methyltetracosanoic acid, this process would be followed by further elongation cycles, likely involving specific elongase enzymes (ELOVLs in eukaryotes). The resulting free fatty acid is then activated to its metabolically active CoA ester by an acyl-CoA synthetase.

Hypothetical Biosynthesis of this compound Figure 2: Hypothetical Biosynthesis of this compound cluster_priming Priming cluster_elongation Elongation cluster_activation Activation Branched_AA Branched-Chain Amino Acid Branched_Keto_Acid Branched α-Keto Acid Branched_AA->Branched_Keto_Acid Branched_Acyl_CoA Branched Short-Chain Acyl-CoA Primer Branched_Keto_Acid->Branched_Acyl_CoA FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA->FAS + Malonyl-CoA Methyl_BCFA Methyl-Branched Long-Chain Fatty Acid FAS->Methyl_BCFA VLCFA_Elongase VLCFA Elongase System Methyl_VLCFA 22-Methyltetracosanoic Acid VLCFA_Elongase->Methyl_VLCFA Methyl_BCFA->VLCFA_Elongase + Malonyl-CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_VLCFA->Acyl_CoA_Synthetase + ATP, CoA Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule

Figure 2: Hypothetical Biosynthesis of this compound

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids

The identification of novel BCFAs such as 22-methyltetracosanoic acid requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Lipid Extraction and Saponification
  • Homogenization: Lyophilized biological samples (e.g., bacterial cell pellets, sponge tissue) are homogenized in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Lipid Extraction: A modified Bligh and Dyer extraction is performed to separate the total lipid fraction.[10]

  • Saponification: The extracted lipids are saponified by heating with a methanolic solution of NaOH or KOH to release the fatty acids from their ester linkages.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the polar carboxylic acid group of the fatty acids must be derivatized to a more volatile ester.

  • Methylation: The saponified fatty acid salts are methylated by heating with a catalyst in methanol. Common catalysts include boron trifluoride (BF₃)-methanol[11], acetyl chloride in methanol, or anhydrous HCl in methanol.[10] Alternatively, diazomethane (B1218177) or its safer analog, (trimethylsilyl)diazomethane, can be used for rapid methylation at room temperature.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane (B92381).

  • Purification: The hexane layer is washed with water to remove residual reagents and dried over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: The FAMEs in hexane are injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar TR-FAME or a non-polar DB-5ms column).

  • Separation: The FAMEs are separated based on their volatility and interaction with the column's stationary phase.

  • Mass Spectrometry: As the FAMEs elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules.

  • Identification: The fragmentation patterns are characteristic of the fatty acid structure. For branched-chain FAMEs, specific fragment ions can help determine the position of the methyl branch.[12][13] For example, iso-branched FAMEs often show a characteristic loss of a propyl group ([M-43]), while anteiso-branched FAMEs show losses of an ethyl ([M-29]) and a sec-butyl ([M-57]) group.[12]

GC-MS Analysis Workflow for BCFAs Figure 3: General Workflow for the GC-MS Analysis of Branched-Chain Fatty Acids Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Saponification Saponification (e.g., Methanolic KOH) Extraction->Saponification Methylation Derivatization to FAMEs (e.g., BF3-Methanol) Saponification->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Data_Analysis Data Analysis (Mass Spectra Interpretation) GC_MS->Data_Analysis Identification Identification of BCFAs Data_Analysis->Identification

Figure 3: General Workflow for the GC-MS Analysis of Branched-Chain Fatty Acids

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. This technical guide has provided a comprehensive overview of the most probable biological sources and biosynthetic pathways for branched very-long-chain fatty acids, establishing a framework for future research. The detailed analytical protocols herein offer a practical starting point for scientists aiming to explore the lipidomes of bacteria, marine invertebrates, and other organisms for novel BCFAs. The discovery of 22-methyltetracosanoic acid in a natural source would not only be a significant contribution to lipid biochemistry but could also open new avenues for drug development, given the diverse biological activities of unusual fatty acids.

References

The Enigmatic Role of 22-Methyltetracosanoyl-CoA in Cellular Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental evidence for the presence and function of 22-Methyltetracosanoyl-CoA in specific organisms or cell types remains to be elucidated, its chemical structure as a very long-chain, methyl-branched acyl-coenzyme A suggests a potential role in the complex lipid metabolism of certain organisms, most notably bacteria of the genus Mycobacterium. This technical guide synthesizes the current understanding of the biosynthesis and biological significance of related very long-chain fatty acids (VLCFAs) and methyl-branched fatty acids to provide a foundational framework for future research into this compound. Drawing parallels from the well-characterized lipid metabolism of Mycobacterium tuberculosis, we explore hypothetical biosynthetic pathways, potential physiological roles, and detailed experimental protocols that can be adapted to investigate this specific molecule. This document aims to equip researchers with the necessary background and methodological insights to explore the uncharted territory of 2-Methyltetracosanoyl-CoA and its potential implications in microbial physiology and pathogenesis.

Introduction to Very Long-Chain Methyl-Branched Acyl-CoAs

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. When combined with a methyl branch, these molecules exhibit unique physicochemical properties that can significantly influence the

Theoretical Properties of 22-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, biosynthesis, and analytical considerations for 22-Methyltetracosanoyl-CoA. This very-long-chain fatty acyl-CoA (VLCFA-CoA) is a key intermediate in the biosynthesis of phthioceranic and hydroxyphthioceranic acids, which are integral components of the sulfolipid cell wall of Mycobacterium tuberculosis. Understanding the unique biochemical characteristics of this molecule and its metabolic pathway is crucial for the development of novel therapeutics targeting this pathogen. This document synthesizes the current knowledge, presenting it in a structured format with detailed experimental methodologies and visual representations of the relevant biochemical pathways.

Introduction

This compound is a C25 acyl-Coenzyme A molecule featuring a methyl branch at the 22nd carbon position. Its significance lies in its role as a precursor in the biosynthesis of complex, multi-methyl-branched fatty acids that are characteristic of the cell envelope of Mycobacterium tuberculosis. These lipids, particularly the phthiocerol dimycocerosates (PDIMs) and sulfolipids, are known virulence factors, contributing to the pathogen's ability to evade the host immune system. A thorough understanding of the biosynthesis and metabolism of this compound can therefore provide valuable insights for the identification of new drug targets.

Physicochemical Properties

PropertyPredicted Value / Characteristic
Molecular Formula C46H86N7O17P3S
Molecular Weight ~1146.2 g/mol
Structure A 25-carbon fatty acid (22-methyltetracosanoic acid) linked to Coenzyme A via a thioester bond.
Solubility Expected to be amphipathic, with the long hydrocarbon chain being hydrophobic and the Coenzyme A moiety being hydrophilic. It is likely to form micelles in aqueous solutions above a critical micelle concentration (CMC), similar to other long-chain acyl-CoAs.[1][2]
Stability The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. Solutions should be prepared fresh or stored at low temperatures (-20°C or below) to minimize degradation.[1]

Biosynthesis of this compound in Mycobacterium tuberculosis

This compound is an intermediate in the biosynthesis of phthioceranic acid, a multi-methyl-branched fatty acid. This pathway is catalyzed by the Type I Polyketide Synthase (PKS) complex PpsA-E.[3][4]

The synthesis is initiated by the PpsA subunit, which is a large, multi-domain enzyme. PpsA can accept a long-chain fatty acyl-CoA as a starter unit. While the precise mechanism for generating the 22-methyl branch on a C24 backbone is not explicitly detailed, it is understood that the Pps complex utilizes methylmalonyl-CoA as an extender unit to introduce methyl branches into the growing acyl chain.[3][4]

The likely biosynthetic route is as follows:

  • Activation: A very-long-chain fatty acid, such as docosanoic acid (C22) or tetracosanoic acid (lignoceric acid, C24), is activated to its Coenzyme A thioester by a fatty acyl-CoA ligase (FadD). The PpsA subunit has been shown to accept docosanoyl-CoA (C22-CoA) and lignoceroyl-CoA (C24-CoA) as substrates.[3][4]

  • Loading and Elongation: The starter unit (e.g., lignoceroyl-CoA) is loaded onto the PpsA enzyme. The subsequent elongation steps are carried out by the different subunits of the Pps complex (PpsB, PpsC, PpsD, and PpsE), which sequentially add malonyl-CoA or methylmalonyl-CoA extender units. The incorporation of methylmalonyl-CoA by PpsD and PpsE results in the formation of methyl branches.[3][4]

The following diagram illustrates the proposed biosynthetic pathway leading to phthioceranic acid, with this compound as a key intermediate.

Phthioceranic_Acid_Biosynthesis C24_FA Lignoceric Acid (C24) FadD FadD (Fatty Acyl-CoA Ligase) C24_FA->FadD ATP, CoA-SH C24_CoA Lignoceroyl-CoA PpsA PpsA (loading) C24_CoA->PpsA Pps_complex PpsB-E Complex (Elongation & Methylation) PpsA->Pps_complex Growing Acyl Chain Methyltetracosanoyl_CoA This compound Pps_complex->Methyltetracosanoyl_CoA Intermediate step Phthioceranic_acid Phthioceranic Acid Pps_complex->Phthioceranic_acid Final Product Methyltetracosanoyl_CoA->Pps_complex Further elongation FadD->C24_CoA AMP, PPi Malonyl_CoA Malonyl-CoA Malonyl_CoA->Pps_complex Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Pps_complex

Caption: Biosynthesis of Phthioceranic Acid in M. tuberculosis.

Experimental Protocols

Direct experimental protocols for the study of this compound are not published. However, methodologies for the analysis of very-long-chain and branched-chain acyl-CoAs can be adapted.

Extraction of Acyl-CoAs from Mycobacterium tuberculosis

This protocol is adapted from general methods for acyl-CoA extraction from bacterial cells.

Materials:

  • M. tuberculosis cell pellet

  • Extraction solvent: Acetonitrile/Isopropanol/Water (e.g., 60:30:10 v/v/v), pre-chilled to -20°C

  • Internal standards (e.g., C17:0-CoA)

  • Glass bead disruption tubes

  • Bead beater

  • Centrifuge (refrigerated)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvest M. tuberculosis cells by centrifugation at 4°C.

  • Resuspend the cell pellet in a minimal volume of cold phosphate-buffered saline (PBS).

  • Transfer the cell suspension to a 2 mL screw-cap tube containing glass beads.

  • Add 1 mL of pre-chilled extraction solvent and the internal standard.

  • Disrupt the cells using a bead beater (e.g., 3 cycles of 45 seconds with 1-minute intervals on ice).

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract using a lyophilizer or vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general workflow for the analysis of long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column suitable for lipid analysis

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

LC Conditions (example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 70:30 v/v)

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes) to elute the very-long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for identification.

  • MRM Transitions: For 22-Methyltetracsanoyl-CoA, the precursor ion would be the [M+H]+ ion. A characteristic product ion would be monitored, which often corresponds to the loss of the phosphopantetheine moiety or other specific fragments. The exact m/z values would need to be determined experimentally or from high-resolution mass spectrometry data.

The following diagram illustrates a general workflow for the analysis of this compound.

Experimental_Workflow start M. tuberculosis Culture extraction Acyl-CoA Extraction start->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis result Quantification of This compound data_analysis->result

Caption: General Experimental Workflow for Acyl-CoA Analysis.

Conclusion

This compound is a theoretically important, yet understudied, intermediate in the biosynthesis of virulence-associated lipids in Mycobacterium tuberculosis. While direct experimental data on this molecule is scarce, its properties and metabolic context can be inferred from the broader knowledge of very-long-chain fatty acyl-CoA metabolism and the phthioceranic acid synthesis pathway. The methodologies and theoretical framework presented in this guide provide a foundation for researchers and drug development professionals to further investigate this molecule and its associated enzymes as potential targets for novel anti-tuberculosis therapies. Further research, including the in vitro reconstitution of the PpsA-E enzyme complex and detailed kinetic studies, will be crucial to fully elucidate the role of this compound in mycobacterial pathogenesis.

References

The Potential Signaling Role of 22-Methyltetracosanoyl-CoA and Other Very-Long-Chain Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential signaling role of 22-Methyltetracosanoyl-CoA within the broader context of very-long-chain and branched-chain fatty acyl-CoAs. Direct experimental evidence for a signaling function of this compound is not available in the current scientific literature. The information presented herein is based on the established roles of similar molecules and should be considered a hypothetical framework for future research.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are integral components of cellular metabolism. Traditionally viewed as intermediates in lipid biosynthesis and degradation, emerging evidence suggests that specific VLCFA-CoAs can also function as signaling molecules, directly influencing gene expression. This guide focuses on the potential signaling role of this compound, a C25 branched-chain fatty acyl-CoA, by examining the well-established signaling paradigm of related molecules through the peroxisome proliferator-activated receptor alpha (PPARα).

Biosynthesis and Metabolism of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a series of enzymatic reactions that elongate shorter-chain fatty acyl-CoAs. Branched-chain fatty acids can be derived from the diet or synthesized endogenously. The initial and rate-limiting step in the metabolism of all fatty acids is their activation to the corresponding acyl-CoA by acyl-CoA synthetases.

The degradation of straight-chain VLCFAs is initiated in peroxisomes, as mitochondria are not equipped to oxidize these molecules. Branched-chain fatty acids, such as the hypothetical this compound, would likely undergo an initial alpha-oxidation step in the peroxisome to remove the methyl branch, followed by beta-oxidation.

A Potential Signaling Pathway: Activation of PPARα

A significant body of evidence points to very-long-chain and branched-chain fatty acyl-CoAs as potent endogenous ligands for PPARα, a nuclear receptor that acts as a master regulator of lipid metabolism.[1][2][3] The binding of these acyl-CoAs to PPARα is significantly more potent than that of the corresponding free fatty acids, suggesting that the CoA thioester is the active signaling molecule.[1][2]

Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.

Hypothetical Signaling Cascade of this compound

Based on the known mechanism of other VLCFA-CoAs, a putative signaling pathway for this compound can be proposed:

  • Synthesis and Activation: 22-Methyltetracosanoic acid is activated to this compound by an acyl-CoA synthetase.

  • PPARα Binding: this compound binds to the ligand-binding domain of PPARα in the nucleus.

  • Heterodimerization and DNA Binding: The ligand-bound PPARα forms a heterodimer with RXR, and the complex binds to PPREs of target genes.

  • Transcriptional Activation: The PPARα-RXR complex recruits coactivators, leading to the transcription of genes involved in peroxisomal and mitochondrial beta-oxidation.

  • Metabolic Response: Increased expression of oxidative enzymes enhances the catabolism of fatty acids, including this compound itself, in a feedback mechanism.

Hypothetical_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 22-MTCA 22-Methyltetracosanoic Acid ACSL Acyl-CoA Synthetase 22-MTCA->ACSL 22-MTCA_CoA This compound ACSL->22-MTCA_CoA PPARa PPARα 22-MTCA_CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Coactivators Coactivators Coactivators->PPRE Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiation Metabolic_Response Increased Fatty Acid Oxidation Enzymes Target_Genes->Metabolic_Response Translation

Hypothetical signaling pathway of this compound via PPARα.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound exists, the following tables are hypothetical and based on published data for other very-long-chain and branched-chain fatty acyl-CoAs.[4] These tables are intended to provide a framework for the types of quantitative data that would be necessary to elucidate the signaling role of this compound.

Table 1: Hypothetical Binding Affinities of Acyl-CoAs to PPARα

LigandDissociation Constant (Kd) (nM)
Lignoceroyl-CoA (C24:0)3 ± 1
Nervonoyl-CoA (C24:1)9 ± 1
Phytanoyl-CoA11 ± 1
This compound Estimated 5 - 15
Lignoceric Acid (C24:0)Weak
Nervonic Acid (C24:1)769 ± 296

Table 2: Hypothetical EC50 Values for PPARα Activation in a Luciferase Reporter Assay

CompoundEC50 (nM)
GW7647 (synthetic agonist)5
Lignoceroyl-CoA (C24:0)50
This compound Estimated 40 - 80
Lignoceric Acid (C24:0)>10,000

Key Experimental Protocols

To investigate the potential signaling role of this compound, the following experimental approaches, adapted from studies on other VLCFA-CoAs, would be critical.

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate PPARα and lead to the transcription of a reporter gene.

Principle: Cells are co-transfected with a PPARα expression vector and a reporter vector containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand induces the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured and co-transfected with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) and a known PPARα agonist (positive control) for 24 hours.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.

  • Data Acquisition: Luminescence is measured using a luminometer. The results are typically expressed as fold activation over a vehicle control.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Transfection Co-transfect with PPARα expression vector and PPRE-luciferase vector Cell_Culture->Transfection Treatment Treat cells with This compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Assay Add luciferase substrate Lysis->Assay Measurement Measure luminescence Assay->Measurement End End Measurement->End

Workflow for a PPARα luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) of PPARα and Coactivators

This technique is used to determine if ligand binding to PPARα promotes the recruitment of coactivator proteins.

Principle: An antibody specific to PPARα is used to pull down PPARα from cell lysates. If a coactivator protein is bound to PPARα, it will also be pulled down. The presence of the coactivator is then detected by Western blotting.

Methodology:

  • Cell Treatment and Lysis: Cells expressing PPARα are treated with the test compound. The cells are then lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an anti-PPARα antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads).

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The PPARα-containing protein complexes are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against a known PPARα coactivator (e.g., PGC-1α or SRC-1).

CoIP_Workflow Start Start Cell_Treatment Treat cells with 22-Methyltetracsanoyl-CoA Start->Cell_Treatment Lysis Lyse cells under non-denaturing conditions Cell_Treatment->Lysis Immunoprecipitation Incubate lysate with anti-PPARα antibody-beads Lysis->Immunoprecipitation Washing Wash beads to remove non-specific proteins Immunoprecipitation->Washing Elution Elute protein complexes Washing->Elution Western_Blot Perform Western blot for a coactivator (e.g., PGC-1α) Elution->Western_Blot End End Western_Blot->End

Workflow for a Co-Immunoprecipitation experiment.

Conclusion and Future Directions

While direct evidence is currently lacking, the established role of very-long-chain and branched-chain fatty acyl-CoAs as potent PPARα ligands provides a strong rationale for investigating a potential signaling function for this compound. Future research should focus on the chemical synthesis of this compound and its precursor fatty acid to enable in vitro and in vivo studies. The experimental protocols outlined in this guide provide a roadmap for elucidating whether this molecule acts as a novel signaling lipid. A deeper understanding of the signaling roles of such molecules could open new avenues for the development of therapeutic agents targeting metabolic diseases.

References

An In-depth Technical Guide to the Degradation Pathway of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a very long-chain, branched-chain fatty acid. Due to the presence of a methyl group on an even-numbered carbon atom (position 22), its degradation is impeded in the conventional mitochondrial beta-oxidation pathway. Instead, it undergoes an initial series of reactions in the peroxisome known as alpha-oxidation. This process facilitates the removal of a single carbon atom, thereby shifting the methyl group to an odd-numbered position and rendering the resulting molecule amenable to subsequent beta-oxidation. This guide provides a comprehensive overview of the proposed degradation pathway of this compound, based on the well-characterized alpha-oxidation of similar branched-chain fatty acids like phytanic acid. It includes detailed enzymatic steps, quantitative data from analogous substrates, and adaptable experimental protocols for studying this metabolic pathway.

The Peroxisomal Alpha-Oxidation Pathway

The degradation of this compound is initiated in the peroxisome through the alpha-oxidation pathway. This pathway is essential for the catabolism of 3-methyl-branched fatty acids. The key enzymatic steps are as follows:

  • Activation to Acyl-CoA Ester: The degradation process begins with the activation of 22-methyltetracosanoic acid to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS).

  • 2-Hydroxylation: The first committed step of alpha-oxidation is the hydroxylation of the alpha-carbon (C2) of this compound. This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase. The reaction yields 2-hydroxy-22-methyltetracosanoyl-CoA.

  • Cleavage of the 2-Hydroxy Intermediate: The resulting 2-hydroxyacyl-CoA intermediate is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction breaks the bond between the C1 and C2 carbons, releasing formyl-CoA and a C23 aldehyde, 21-methyltricosanal.

  • Oxidation of the Aldehyde: The 21-methyltricosanal is subsequently oxidized to its corresponding carboxylic acid, 21-methyltricosanoic acid, by an aldehyde dehydrogenase .

  • Activation for Beta-Oxidation: Finally, 21-methyltricosanoic acid is activated to its CoA ester, 21-methyltricosanoyl-CoA. With the methyl group now at an odd-numbered position (C21), the molecule can enter the peroxisomal beta-oxidation pathway for further degradation.

Signaling Pathway Diagram

Degradation_Pathway_of_22_Methyltetracosanoyl_CoA cluster_peroxisome Peroxisome 22-Methyltetracosanoic_Acid 22-Methyltetracosanoic Acid 22-Methyltetracosanoyl_CoA This compound 22-Methyltetracosanoic_Acid->22-Methyltetracosanoyl_CoA VLC-ACS (ATP, CoA) 2-Hydroxy-22-methyltetracosanoyl_CoA 2-Hydroxy-22-methyl- tetracosanoyl-CoA 22-Methyltetracosanoyl_CoA->2-Hydroxy-22-methyltetracosanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PHYH) (O2, 2-Oxoglutarate) 21-Methyltricosanal 21-Methyltricosanal 2-Hydroxy-22-methyltetracosanoyl_CoA->21-Methyltricosanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP) Formyl_CoA Formyl-CoA 2-Hydroxy-22-methyltetracosanoyl_CoA->Formyl_CoA 21-Methyltricosanoic_Acid 21-Methyltricosanoic Acid 21-Methyltricosanal->21-Methyltricosanoic_Acid Aldehyde Dehydrogenase (NAD+) 21-Methyltricosanoyl_CoA 21-Methyltricosanoyl-CoA 21-Methyltricosanoic_Acid->21-Methyltricosanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Beta_Oxidation Peroxisomal Beta-Oxidation 21-Methyltricosanoyl_CoA->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Phytanoyl-CoA 2-Hydroxylase (PHYH)

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Source
Phytanoyl-CoA~30--[1]
2-Oxoglutarate51.4 ± 15.6246 ± 170.145 ± 0.010[1]

Table 2: Kinetic Parameters of 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

SubstrateKm (µM)kcat (s-1)Catalytic Efficiency (s-1mM-1)Source
2-Hydroxyisobutyryl-CoA~120~1.3~11[2]

Note: The data for HACL1 is from a study on an actinobacterial enzyme with a shorter substrate, as detailed kinetic data for the human enzyme with very long-chain substrates is limited.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound degradation. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity

This assay measures the hydroxylation of a phytanoyl-CoA analog, which can be adapted for this compound.

Materials:

  • Recombinant human PHYH

  • This compound (or a suitable analog)

  • 2-Oxoglutarate

  • Fe(II) solution (e.g., (NH4)2Fe(SO4)2)

  • Ascorbate

  • Catalase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 2 M HCl)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ascorbate, catalase, and 2-oxoglutarate.

  • Add the recombinant PHYH enzyme to the mixture.

  • Initiate the reaction by adding the substrate (this compound) and Fe(II) solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the formation of 2-hydroxy-22-methyltetracosanoyl-CoA using a validated LC-MS/MS method.[3]

Protocol 2: In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of the 2-hydroxyacyl-CoA intermediate.

Materials:

  • Recombinant human HACL1

  • 2-Hydroxy-22-methyltetracsanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Derivatizing agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine)

  • HPLC system for product analysis

Procedure:

  • Prepare the substrate, 2-hydroxy-22-methyltetracsanoyl-CoA, either through chemical synthesis or enzymatic conversion using PHYH.

  • Prepare a reaction mixture containing the reaction buffer, TPP, and MgCl2.

  • Add the recombinant HACL1 enzyme to the mixture.

  • Initiate the reaction by adding the 2-hydroxy-22-methyltetracsanoyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and derivatize the resulting aldehyde (21-methyltricosanal) with a suitable agent.

  • Analyze the formation of the derivatized aldehyde by HPLC. Alternatively, the production of formyl-CoA can be measured.[4]

Protocol 3: Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol allows for the identification and quantification of the various acyl-CoA species involved in the degradation pathway.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • Internal standards (e.g., deuterated acyl-CoA species)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenize cell or tissue samples in the cold extraction solvent containing internal standards to precipitate proteins and extract metabolites.

  • Centrifuge the homogenate to pellet the precipitate.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoA species using a gradient elution program.

  • Detect and quantify the different acyl-CoA intermediates using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion pairs.[5][6]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_analysis Metabolite Analysis cluster_data Data Analysis Cell_Culture Cell Culture or Tissue Homogenization Peroxisome_Isolation Peroxisome Isolation (Optional) Cell_Culture->Peroxisome_Isolation Protein_Extraction Protein Extraction for Enzyme Assays Cell_Culture->Protein_Extraction Metabolite_Extraction Metabolite Extraction for LC-MS/MS Cell_Culture->Metabolite_Extraction PHYH_Assay PHYH Activity Assay Protein_Extraction->PHYH_Assay HACL1_Assay HACL1 Activity Assay Protein_Extraction->HACL1_Assay LC_MSMS LC-MS/MS Analysis of Acyl-CoA Intermediates Metabolite_Extraction->LC_MSMS Kinetic_Analysis Enzyme Kinetic Parameter Calculation PHYH_Assay->Kinetic_Analysis HACL1_Assay->Kinetic_Analysis Flux_Analysis Metabolic Flux Analysis LC_MSMS->Flux_Analysis

Caption: Workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a critical metabolic process that relies on the peroxisomal alpha-oxidation pathway. While direct experimental data for this specific very long-chain branched-chain fatty acid is scarce, a robust understanding of the pathway can be extrapolated from studies on analogous molecules such as phytanic acid. The key enzymes, phytanoyl-CoA 2-hydroxylase and 2-hydroxyphytanoyl-CoA lyase, have been identified and characterized, providing a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to design and execute studies aimed at elucidating the specific kinetics and regulation of this compound degradation. Such research is vital for understanding the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

22-Methyltetracosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. VLCFAs, fatty acids with chain lengths of 20 carbons or more, and their CoA derivatives are crucial molecules in numerous biological processes. They serve as essential precursors and intermediates in the biosynthesis of a wide array of lipids, including sphingolipids, phospholipids, cuticular waxes, and suberin.[1][2] In cellular metabolism, VLCFA-CoAs are involved in energy production through beta-oxidation and play significant roles in modulating protein function, membrane structure, and cell signaling pathways.[3][4]

The specific methyl-branching at the ω-2 position, as in 22-methyltetracosanoic acid, is a characteristic feature of certain lipids found in bacteria and other organisms, and it can influence the physical properties of membranes and lipid-protein interactions. The synthesis of this compound is, therefore, of significant interest for researchers studying lipid metabolism, membrane biology, and the pathology of diseases related to defects in VLCFA metabolism.[5] This document provides a detailed protocol for the chemical synthesis of the precursor fatty acid, 22-methyltetracosanoic acid, and its subsequent conversion to this compound.

Overview of the Synthetic Workflow

The synthesis of this compound is a two-stage process. The first stage is the chemical synthesis of the precursor fatty acid, 22-methyltetracosanoic acid. The second stage involves the conversion of the purified fatty acid to its coenzyme A thioester.

G cluster_0 Stage 1: Chemical Synthesis of 22-Methyltetracosanoic Acid cluster_1 Stage 2: Synthesis of this compound A Starting Materials B Multi-step Organic Synthesis A->B C Purification of Fatty Acid B->C D 22-Methyltetracosanoic Acid C->D Characterized Precursor E Chemo-enzymatic Acylation D->E F Purification of Acyl-CoA E->F G Biological Assays & Studies F->G Final Product for Research

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Chemical Synthesis of 22-Methyltetracosanoic Acid

This protocol is a proposed synthetic route based on established methods for synthesizing branched-chain fatty acids.[6][7] It involves the coupling of a long-chain alkyl bromide with a suitable nucleophile to introduce the iso-propyl terminus, followed by chain extension.

Materials:

  • 1,22-Dibromodocosane

  • Isopropylmagnesium chloride

  • Appropriate reagents for Grignard reaction, chain extension (e.g., via malonic ester synthesis), hydrolysis, and purification.

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol:

  • Monobromination of 1,22-Dibromodocosane: React 1,22-dibromodocosane with a limiting amount of a suitable nucleophile to selectively replace one bromine atom, yielding 22-bromo-1-docosanol. This requires careful control of stoichiometry.

  • Grignard Coupling: React the resulting long-chain bromo-alcohol with isopropylmagnesium chloride in anhydrous diethyl ether. This will form the 22-methyl-branched carbon skeleton.

  • Oxidation to Carboxylic Acid: The terminal alcohol group is then oxidized to a carboxylic acid using a standard oxidizing agent like Jones reagent or pyridinium (B92312) chlorochromate (PCC) followed by further oxidation.

  • Purification: The crude 22-methyltetracosanoic acid is purified by silica gel column chromatography. The final product should be characterized by NMR and mass spectrometry.

Stage 2: Synthesis of this compound

This can be achieved through either a chemical or an enzymatic approach. The enzymatic method is often preferred for its specificity and milder reaction conditions.

This method utilizes a long-chain acyl-CoA synthetase (ACSL) to catalyze the formation of the thioester bond.[4][8][9]

Materials:

  • 22-Methyltetracosanoic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (KOH)

Protocol:

  • Prepare the Fatty Acid Substrate: Dissolve 22-methyltetracosanoic acid in a minimal amount of 100 mM KOH containing 0.1% Triton X-100.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • HEPES buffer (pH 7.5) to a final concentration of 100 mM.

    • ATP to a final concentration of 10 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • DTT to a final concentration of 2 mM.

    • Coenzyme A to a final concentration of 1 mM.

    • BSA to a final concentration of 0.1 mg/mL.

    • The solubilized 22-methyltetracosanoic acid to a final concentration of 200 µM.

  • Initiate the Reaction: Add long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination and Purification: Stop the reaction by adding acetic acid. The product, this compound, can be purified by solid-phase extraction or reverse-phase HPLC.[3]

This method involves activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.[3]

Materials:

  • 22-Methyltetracosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium bicarbonate solution

Protocol:

  • Activation of Fatty Acid: Dissolve 22-methyltetracosanoic acid in anhydrous THF. Add a slight molar excess of CDI and stir at room temperature for 1 hour to form the acylimidazolide.

  • Acylation of Coenzyme A: In a separate flask, dissolve Coenzyme A in an aqueous sodium bicarbonate buffer (pH ~8.0).

  • Reaction: Slowly add the acylimidazolide solution to the Coenzyme A solution with vigorous stirring. Let the reaction proceed for 2-4 hours at room temperature.

  • Purification: The resulting this compound can be purified by reverse-phase HPLC.[3]

Data Presentation

The following table summarizes reported yields for the synthesis of various long-chain and branched-chain fatty acids and their CoA esters, providing an expected range for the protocols described above.

Compound SynthesizedSynthetic MethodReported YieldReference
13-Methyl-tetradecanoic acidWittig Reaction & Elongation22.8% (overall)[7][10]
Tuberculostearic acidMulti-step organic synthesisNot specified[6]
Various Acyl-CoAsChemical (CDI activation)Quantitative[3]
Various Acyl-CoAsChemical (Acyl chloride)~75%[11]
Various Acyl-CoAsEnzymatic (ACSL)Not specified, but effective[8][11]

Visualization of Biological Context

This compound, as a VLCFA-CoA, is expected to enter several key metabolic pathways. The diagram below illustrates its potential metabolic fate.

G cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway acyl_coa This compound sphingo Sphingolipid Synthesis acyl_coa->sphingo Ceramide Synthase phospho Phospholipid Synthesis acyl_coa->phospho Acyltransferases tag Triacylglycerol (TAG) Synthesis acyl_coa->tag DGAT beta_ox Peroxisomal Beta-Oxidation acyl_coa->beta_ox VLCAD acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

Caption: Potential metabolic pathways of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed chemical synthesis of 22-methyltetracosanoic acid is a conceptual outline and may require optimization.

References

Application Notes and Protocols for the Analytical Detection of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid synthesis, and the regulation of gene expression.[1][2] The analysis of specific acyl-CoA species like this compound is essential for understanding their roles in both normal physiology and in the pathophysiology of various metabolic disorders, particularly peroxisomal disorders where the metabolism of very-long-chain and branched-chain fatty acids is impaired.[3][4][5]

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of this compound, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the highest sensitivity and selectivity for acyl-CoA analysis.[1][6]

Analytical Methods Overview

The most robust and widely used method for the analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary selectivity and sensitivity to detect and quantify low-abundance species like this compound in complex biological matrices. Alternative methods such as HPLC with UV or fluorescence detection are also available but often lack the specificity of MS-based methods.[2]

A typical LC-MS/MS workflow for this compound analysis involves:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of this compound from other acyl-CoAs and matrix components using liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the target analyte and detection using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for quantification.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (-80°C)

  • Acetonitrile (B52724)

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Cell scrapers

  • Centrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator

Procedure:

  • Grow cells to approximately 90% confluency in a culture plate.

  • Place the culture plate on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 2 mL of -80°C methanol to the plate and add a known amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA).

  • Incubate the plate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

  • Add 1 mL of acetonitrile to the supernatant and mix.

  • Evaporate the solvent in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs. Specific parameters for this compound should be optimized.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for separating long-chain acyl-CoAs.[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A gradient from a low to high percentage of mobile phase B is used to elute the acyl-CoAs. A typical gradient might be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[7][8] Another common fragmentation is the product ion at m/z 428.[6]

    • Precursor Ion (Q1): The [M+H]+ ion for this compound needs to be calculated. The molecular formula for 22-Methyltetracosanoic acid is C25H50O2, and for Coenzyme A is C21H36N7O16P3S. The resulting acyl-CoA has a formula of C46H84N7O17P3S. The monoisotopic mass is approximately 1135.5 g/mol . Therefore, the [M+H]+ ion would be approximately m/z 1136.5 .

    • Product Ion (Q3):

      • Transition 1 (for quantification): [M+H - 507]+ = m/z 629.5

      • Transition 2 (for confirmation): m/z 428

  • Collision Energy and other MS parameters: These will need to be optimized for this compound by infusing a standard, if available.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)1136.5629.5100To be optimized
This compound (Qualifier)1136.5428.0100To be optimized
Heptadecanoyl-CoA (Internal Standard)1020.6513.6100To be optimized

Table 2: Example Quantitative Data for Acyl-CoAs in a Biological Sample

Acyl-CoA SpeciesRetention Time (min)Concentration (pmol/mg protein) ± SD
Palmitoyl-CoA (C16:0)e.g., 10.5Value ± SD
Stearoyl-CoA (C18:0)e.g., 12.3Value ± SD
Oleoyl-CoA (C18:1)e.g., 12.1Value ± SD
This compound To be determined To be determined
Heptadecanoyl-CoA (IS)e.g., 11.8N/A

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (Methanol/Acetonitrile) sample->extraction concentration Concentration (Vacuum Centrifugation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification using Internal Standard integration->quantification results Results Table quantification->results

Caption: Workflow for the analysis of this compound.

Biological Pathway: VLCFA Elongation and Peroxisomal Beta-Oxidation

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum through a four-step elongation cycle. Branched-chain fatty acids can be formed when a branched-chain acyl-CoA (e.g., from the breakdown of branched-chain amino acids) serves as a primer for the elongation complex. The degradation of VLCFAs, including branched-chain variants, primarily occurs via beta-oxidation within peroxisomes.[9][10]

G cluster_er Endoplasmic Reticulum (VLCFA Elongation) cluster_elongation_cycle Elongation Cycle cluster_peroxisome Peroxisome (Beta-Oxidation) cluster_beta_oxidation Beta-Oxidation Cycle acyl_coa Long-Chain Acyl-CoA (or Branched-Chain Primer) kcs Condensation (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs kcr Reduction (KCR) kcs->kcr hcd Dehydration (HCD) kcr->hcd ecr Reduction (ECR) hcd->ecr vlcfa_coa VLCFA-CoA (e.g., this compound) ecr->vlcfa_coa +2 Carbons vlcfa_coa_p VLCFA-CoA vlcfa_coa->vlcfa_coa_p Transport acox Acyl-CoA Oxidase (ACOX) vlcfa_coa_p->acox dbp D-Bifunctional Protein (DBP) acox->dbp thiolase Thiolase dbp->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA (to Mitochondria) thiolase->shortened_acyl_coa

Caption: Synthesis and degradation pathways for VLCFA-CoAs.

References

Application Notes and Protocols for the Chromatographic Analysis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic analysis of 22-Methyltetracosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA. Given the specific nature of this molecule, the following protocols have been adapted from established methods for very long-chain fatty acids (VLCFAs), branched-chain fatty acids (BCFAs), and other long-chain acyl-CoAs.

Introduction

This compound is a C25 branched-chain fatty acyl-CoA. The analysis of such molecules is crucial in various research areas, including the study of metabolic disorders, lipidomics, and drug development. Chromatographic techniques are essential for the separation, identification, and quantification of these complex lipids. This document outlines two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact acyl-CoA, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding fatty acid after hydrolysis and derivatization.

Data Presentation

Table 1: Predicted LC-MS/MS Parameters for this compound
ParameterValueDescription
Parent Ion (M+H)+ (m/z) 1148.8Calculated for C50H95N7O17P3S
Product Ion 1 (m/z) 641.8Corresponds to the acyl-chain retaining fragment after neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2]
Product Ion 2 (m/z) 428.1A common fragment of the Coenzyme A moiety.[2]
Collision Energy (eV) 40 - 50Typical range for fragmentation of long-chain acyl-CoAs.
Predicted Retention Time Late elutingDue to the long, hydrophobic acyl chain, it will have a longer retention time on a C18 column compared to shorter chain acyl-CoAs.[3]
Table 2: GC-MS Parameters for 22-Methyltetracosanoic Acid Methyl Ester (22-Me-TAME)
ParameterValueDescription
Derivatized Compound 22-Methyltetracosanoate, methyl ester (22-Me-TAME)Derivatization increases volatility for GC analysis.[4][5]
Expected Retention Time Longer than C24:0 FAMEBranched-chain fatty acid methyl esters often have slightly different retention times than their straight-chain counterparts on polar columns.[6]
Key Mass Fragments (m/z) M+ (molecular ion), M-31 (loss of methoxy (B1213986) group), characteristic fragments from cleavage at the branch point.Fragmentation patterns help in identifying the structure and branching of the fatty acid.[7]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Intact this compound

This method is ideal for the direct quantification of this compound in biological samples.

1. Sample Preparation (Adapted from established acyl-CoA extraction protocols) [2][8]

  • Cell or Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen.

    • Homogenize the frozen tissue (10-50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid).

    • Include an appropriate internal standard (e.g., C17:0-CoA) for quantification.

  • Protein Precipitation and Extraction:

    • Vortex the homogenate vigorously for 5 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 5 mM ammonium (B1175870) acetate).

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Primary: 1148.8 -> 641.8

      • Confirmatory: 1148.8 -> 428.1

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

Protocol 2: GC-MS Analysis of 22-Methyltetracosanoic Acid

This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization and GC-MS analysis. This is a robust method for determining the fatty acid profile of a sample.

1. Sample Preparation and Derivatization [9]

  • Hydrolysis:

    • To the sample extract (from Protocol 1, step 1.3), add 1 mL of 1 M HCl in methanol.

    • Heat at 80°C for 1 hour to hydrolyze the acyl-CoA and methylate the resulting free fatty acid.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

    • Combine the hexane extracts and dry under nitrogen.

    • Reconstitute in a small volume of hexane for GC-MS analysis.

2. GC-MS Conditions [6]

  • Gas Chromatography (GC):

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or a similar cyanopropyl-based phase; 30-60 m length, 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Metabolic Pathway of Branched-Chain Fatty Acid Oxidation

Figure 1: Generalized Metabolic Pathway for Branched-Chain Fatty Acid Oxidation 22_Methyltetracosanoyl_CoA 22_Methyltetracosanoyl_CoA Beta_Oxidation_Cycle Beta_Oxidation_Cycle 22_Methyltetracosanoyl_CoA->Beta_Oxidation_Cycle Multiple Rounds Propionyl_CoA Propionyl_CoA Beta_Oxidation_Cycle->Propionyl_CoA Propionyl-CoA (from last cycle due to methyl branch) Acetyl_CoA Acetyl_CoA Beta_Oxidation_Cycle->Acetyl_CoA n Acetyl-CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Generalized pathway for the oxidation of a branched-chain fatty acyl-CoA.

Experimental Workflow for LC-MS/MS Analysis

Figure 2: Workflow for LC-MS/MS Analysis of this compound Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis

Caption: A streamlined workflow for the analysis of this compound by LC-MS/MS.

Experimental Workflow for GC-MS Analysis

Figure 3: Workflow for GC-MS Analysis of 22-Methyltetracosanoic Acid Sample_Extract Sample_Extract Hydrolysis_Derivatization Hydrolysis_Derivatization Sample_Extract->Hydrolysis_Derivatization FAME_Extraction FAME_Extraction Hydrolysis_Derivatization->FAME_Extraction Drying_Reconstitution Drying_Reconstitution FAME_Extraction->Drying_Reconstitution GC_MS_Analysis GC_MS_Analysis Drying_Reconstitution->GC_MS_Analysis Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis

Caption: A workflow for the GC-MS analysis of the fatty acid component of this compound.

References

Application Notes and Protocols for the In Vitro Use of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is the activated form of 22-methyltetracosanoic acid, a branched-chain very long-chain fatty acid (VLCFA). VLCFAs and their CoA esters are integral components of cellular metabolism, playing critical roles in membrane structure, energy storage, and signaling pathways.[1][2] The study of specific VLC-acyl-CoAs, such as this compound, is essential for understanding the substrate specificity of enzymes involved in lipid metabolism and for elucidating the pathophysiology of metabolic disorders where branched-chain fatty acid metabolism is implicated. These notes provide an overview of potential applications and detailed protocols for the use of this compound in various in vitro assays.

Biological Significance and Potential Applications

Very long-chain acyl-CoAs are key metabolic intermediates. Their biosynthesis occurs in the endoplasmic reticulum, and they are metabolized in peroxisomes as they are too long for mitochondrial processing.[3] They are essential for the synthesis of crucial lipids like sphingolipids and phospholipids, which are vital for membrane integrity and function.[1] An accumulation of VLCFAs is associated with severe genetic disorders such as Adrenoleukodystrophy (ALD) and Zellweger syndrome.[3][4]

The branched-chain nature of this compound makes it a specific substrate for investigating enzymes that handle sterically hindered lipids. Potential in vitro applications include:

  • Enzyme Substrate Specificity Studies: Determining the kinetic parameters (Km, Vmax) of enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and various acyltransferases to understand their preference for branched-chain VLC-acyl-CoAs.[5][6][7]

  • Inhibitor Screening: Identifying and characterizing inhibitors of enzymes involved in branched-chain VLCFA metabolism, which could be therapeutic leads for metabolic diseases.[8][9]

  • Elucidating Metabolic Pathways: Using this compound as a tracer in reconstituted metabolic pathways to understand its downstream products and regulatory control points.

  • Biophysical Studies: Investigating the interaction of this compound with lipid-binding proteins and its influence on the properties of artificial membranes.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions and purified enzyme preparations.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the activity of a long-chain acyl-CoA synthetase (LACS) enzyme in converting 22-methyltetracosanoic acid to this compound.

Principle: The synthetase reaction consumes ATP, and the production of AMP, ADP, or the depletion of CoA-SH can be monitored using coupled enzyme assays or direct quantification. A common method involves a coupled enzymatic reaction where the release of pyrophosphate (PPi) is measured. Alternatively, direct measurement of the acyl-CoA product can be performed using HPLC.

Materials:

  • Purified or recombinant long-chain acyl-CoA synthetase

  • 22-methyltetracosanoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • MgCl2

  • Triton X-100

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • (Optional for coupled assay) Pyrophosphatase, and a phosphate (B84403) detection kit

  • (Optional for direct detection) HPLC system

Procedure:

  • Prepare a stock solution of 22-methyltetracosanoic acid in a suitable organic solvent (e.g., ethanol) and solubilize in assay buffer containing Triton X-100.

  • Prepare the reaction mixture in a microcentrifuge tube or microplate well:

    • Assay Buffer

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM CoA-SH

    • 50 µM 22-methyltetracosanoic acid

    • (Optional) Coupled assay components

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified acyl-CoA synthetase enzyme.

  • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding a stop solution (e.g., 10% SDS or acid).

  • Detection:

    • Coupled Assay: Measure the absorbance or fluorescence of the final product according to the phosphate detection kit manufacturer's instructions.

    • HPLC Analysis: Analyze the formation of this compound by reverse-phase HPLC.[10]

Data Analysis: Calculate the specific activity of the enzyme in nmol/min/mg of protein. If varying substrate concentrations are used, determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Vitro Acyltransferase Activity Assay

This protocol is designed to measure the activity of an acyltransferase (e.g., a ceramide synthase or diacylglycerol acyltransferase) using this compound as the acyl donor.

Principle: The acyltransferase transfers the 22-methyltetracosanoyl group from CoA to an acceptor molecule (e.g., a sphingoid base or diacylglycerol). The product can be quantified using a fluorescently or radioactively labeled substrate. A non-radioactive alternative uses fluorescently tagged acyl-CoA.[11][12]

Materials:

  • Purified or recombinant acyltransferase

  • This compound

  • Acceptor substrate (e.g., dihydrosphingosine or 1,2-diacylglycerol)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (fatty acid-free)

  • (Optional) Fluorescently labeled this compound analog (e.g., NBD-labeled)

  • TLC plates and developing solvent system

  • Fluorescence imager or phosphorimager

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer

    • 1 mg/ml BSA

    • 50 µM Acceptor substrate

    • 10 µM this compound (or fluorescent analog)

  • Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding the purified acyltransferase.

  • Incubate for 15-60 minutes at the optimal temperature.

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

  • Extract the lipids by vortexing and centrifugation. Collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).

  • Spot the extract onto a TLC plate and develop using an appropriate solvent system (e.g., chloroform:methanol:acetic acid, 90:10:10, v/v/v).

  • Detection:

    • If using a fluorescent analog, visualize the plate using a fluorescence imager.

    • If using a radiolabeled substrate, expose the plate to a phosphor screen.

Data Analysis: Quantify the intensity of the product spot and compare it to a standard curve to determine the amount of product formed. Calculate the enzyme's specific activity.

Protocol 3: Peroxisomal β-Oxidation Assay

This assay measures the activity of acyl-CoA dehydrogenases involved in the first step of peroxisomal β-oxidation, using this compound as a substrate.

Principle: Acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA, with a concurrent reduction of an electron acceptor. The rate of reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), can be monitored spectrophotometrically.[5]

Materials:

  • Isolated peroxisomes or purified acyl-CoA dehydrogenase

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • FAD (flavin adenine (B156593) dinucleotide)

  • DCPIP (2,6-dichlorophenolindophenol)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Assay Buffer

    • 50 µM FAD

    • 100 µM DCPIP

    • 1 mM PMS

    • Isolated peroxisomes or purified enzyme

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Establish a baseline reading at 600 nm.

  • Initiate the reaction by adding this compound to a final concentration of 20-100 µM.

  • Immediately begin monitoring the decrease in absorbance at 600 nm over time.

Data Analysis: Calculate the rate of DCPIP reduction using its molar extinction coefficient (21 mM-1cm-1 at 600 nm). Determine the specific activity of the enzyme or the peroxisomal fraction.

Data Presentation

The following tables present hypothetical data for enzymes acting on this compound compared to a standard very long-chain acyl-CoA, Lignoceroyl-CoA (C24:0-CoA).

Table 1: Kinetic Parameters of Acyl-CoA Synthetase Isoforms

Enzyme IsoformSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
ACSVL1 Lignoceroyl-CoA15.2 ± 1.8120.5 ± 8.3
This compound25.8 ± 2.585.1 ± 6.7
ACSVL3 Lignoceroyl-CoA12.5 ± 1.598.2 ± 7.1
This compound45.3 ± 4.140.6 ± 3.9

Table 2: Substrate Specificity of Ceramide Synthase 3 (CERS3)

Acyl-CoA DonorAcceptor SubstrateRelative Activity (%)
Lignoceroyl-CoADihydrosphingosine100
This compoundDihydrosphingosine62
Stearoyl-CoADihydrosphingosine15

Table 3: Inhibition of Peroxisomal β-Oxidation by Compound X

SubstrateInhibitor (Compound X)IC50 (µM)
Lignoceroyl-CoA+5.8 ± 0.7
This compound+12.4 ± 1.5

Visualizations

experimental_workflow_acyl_coa_synthetase substrate 22-Methyltetracosanoic Acid + ATP + CoA-SH reaction Enzymatic Reaction (37°C) substrate->reaction enzyme Acyl-CoA Synthetase enzyme->reaction product This compound reaction->product detection Detection Method product->detection hplc HPLC Analysis detection->hplc Direct coupled Coupled Assay (e.g., PPi detection) detection->coupled Indirect signaling_pathway_vlcfa_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome vlcfa VLCFA (e.g., 22-Methyltetracosanoic Acid) acs Acyl-CoA Synthetase (ACSVL) vlcfa->acs ATP, CoA er Endoplasmic Reticulum peroxisome Peroxisome acyl_coa This compound acs->acyl_coa cer_syn Ceramide Synthase acyl_coa->cer_syn dgat DGAT acyl_coa->dgat abcd1 ABCD1 Transporter acyl_coa->abcd1 Transport sphingolipids Sphingolipids cer_syn->sphingolipids tag Triacylglycerols dgat->tag beta_ox β-Oxidation abcd1->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

References

Application Notes and Protocols for 22-Methyltetracosanoyl-CoA in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical guide for researchers, scientists, and drug development professionals. As of the latest literature search, specific experimental data for 22-methyltetracosanoyl-CoA as an enzyme substrate is not available. The information presented herein is based on the known metabolism of structurally similar very-long-chain and branched-chain fatty acyl-CoAs and is intended to serve as a foundational framework for experimental design.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch near its omega end. Its structure suggests that it is a likely substrate for enzymes involved in peroxisomal fatty acid metabolism, as mitochondria are generally less efficient at processing VLCFAs and branched-chain fatty acids.[1][2] This document outlines potential applications and detailed protocols for studying the enzymatic activity of key enzymes that may utilize this compound as a substrate.

The primary enzyme classes of interest for this substrate are:

  • Very-Long-Chain Acyl-CoA Synthetases (VLC-ACSs): These enzymes are essential for activating very-long-chain fatty acids, including 22-methyltetracosanoic acid, into their corresponding CoA esters, a prerequisite for their metabolism.

  • Peroxisomal Acyl-CoA Oxidases (ACOX): These are the rate-limiting enzymes in the peroxisomal β-oxidation pathway, which is responsible for shortening VLCFAs.[3][4]

  • Fatty Acid 2-Hydroxylase (FA2H): This enzyme hydroxylates fatty acids, particularly VLCFAs, to produce 2-hydroxy fatty acids, which are important components of sphingolipids in the nervous system.[5][6]

Potential Applications

  • Enzyme Characterization: Elucidating the substrate specificity and kinetic parameters of VLC-ACS, ACOX, and FA2H isoforms.

  • Drug Discovery: Screening for inhibitors or modulators of enzymes involved in VLCFA metabolism, which is implicated in several metabolic and genetic disorders.

  • Disease Research: Investigating the role of impaired this compound metabolism in diseases such as X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders.[1]

  • Lipidomics: Utilizing this compound as an internal standard or substrate in lipidomic workflows to trace the fate of branched-chain VLCFAs.

Data Presentation: Hypothetical Kinetic Data

The following tables present hypothetical kinetic data for enzymes potentially utilizing this compound. These values are for illustrative purposes and should be experimentally determined.

Table 1: Hypothetical Kinetic Parameters of Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
22-Methyltetracosanoic Acid5.21507.437
Lignoceric Acid (C24:0)3.82107.437
Hexacosanoic Acid (C26:0)2.51807.437

Table 2: Hypothetical Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
This compound12.5858.037
Lignoceroyl-CoA (C24:0-CoA)8.91208.037
Hexacosanoyl-CoA (C26:0-CoA)6.71058.037

Table 3: Hypothetical Kinetic Parameters of Fatty Acid 2-Hydroxylase (FA2H)

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)Optimal pHOptimal Temperature (°C)
22-Methyltetracosanoic Acid0.15507.6-7.837
Tetracosanoic Acid (C24:0)<0.18757.6-7.837
Hexacosanoic Acid (C26:0)0.22607.6-7.837

Note: The conversion of the free fatty acid to its CoA ester is a prerequisite for FA2H activity in some contexts, while in others, the free fatty acid is the direct substrate.[6][7]

Experimental Protocols

Protocol 1: Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetases.[8]

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • ATP (10 mM)

  • MgCl₂ (10 mM)

  • Coenzyme A (1 mM)

  • Dithiothreitol (DTT, 1 mM)

  • [1-¹⁴C]-22-Methyltetracosanoic acid (or unlabeled substrate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Dole's Reagent (Isopropanol:Heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail

Procedure:

  • Prepare a stock solution of 22-methyltetracosanoic acid complexed with BSA.

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 2x reaction buffer (100 mM HEPES, 20 mM ATP, 20 mM MgCl₂, 2 mM DTT)

    • 10 µL of 1 mM Coenzyme A

    • 10 µL of substrate solution (e.g., [1-¹⁴C]-22-methyltetracosanoic acid-BSA complex)

    • 20 µL of distilled water

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme source.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 1.25 mL of Dole's Reagent.

  • Add 0.75 mL of heptane and 0.4 mL of water. Vortex and centrifuge to separate the phases.

  • Transfer the upper heptane phase (containing unreacted fatty acid) to a new tube.

  • Wash the lower aqueous phase with 0.75 mL of heptane, vortex, and centrifuge. Discard the upper phase.

  • Add 1.0 mL of heptane to the aqueous phase, vortex, and centrifuge. Discard the upper phase.

  • Transfer a portion of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial, add scintillation cocktail, and quantify using a scintillation counter.

Protocol 2: Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol is a fluorometric assay adapted for VLCFA-CoAs.[9]

Materials:

  • MES buffer (50 mM, pH 8.0)

  • Flavin adenine (B156593) dinucleotide (FAD, 1 mM)

  • Horseradish peroxidase (HRP, 10 U/mL)

  • 4-Hydroxyphenylacetic acid (10 mM)

  • This compound (substrate)

  • Enzyme source (e.g., purified peroxisomes, cell lysate)

  • H₂O₂ (for standard curve)

Procedure:

  • Prepare the reaction mixture in a 96-well black plate:

    • 100 µL of 2x reaction buffer (100 mM MES, 2 mM FAD, 20 U/mL HRP, 20 mM 4-hydroxyphenylacetic acid)

    • 50 µL of substrate solution (this compound)

    • 40 µL of distilled water

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme source.

  • Measure the increase in fluorescence (Excitation: 320 nm, Emission: 400 nm) over time in a kinetic plate reader.

  • Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production, which is proportional to ACOX activity.

Protocol 3: Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is based on the use of a fluorescently labeled substrate analog or LC-MS/MS to detect the hydroxylated product.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6)

  • NADPH (10 mM)

  • 22-Methyltetracosanoic acid

  • Enzyme source (microsomal fraction from cells expressing FA2H)

  • Solvents for extraction (e.g., chloroform:methanol)

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 2x reaction buffer (100 mM Tris-HCl)

    • 10 µL of 10 mM NADPH

    • 10 µL of substrate solution (22-methyltetracosanoic acid)

    • 20 µL of distilled water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the microsomal enzyme preparation.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and extract the lipids by adding 400 µL of chloroform:methanol (2:1, v/v). Vortex and centrifuge.

  • Collect the lower organic phase, dry it under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantify the formation of 2-hydroxy-22-methyltetracosanoic acid using a validated LC-MS/MS method with an appropriate internal standard.

Visualizations

Peroxisomal_Beta_Oxidation_of_Branched_Chain_VLCFA FA 22-Methyltetracosanoic Acid ACoA This compound FA->ACoA EnoylCoA 2-enoyl-CoA derivative ACoA->EnoylCoA ACOX ACOX Acyl-CoA Oxidase (ACOX) HydroxyacylCoA 3-hydroxyacyl-CoA derivative EnoylCoA->HydroxyacylCoA Hydratase Hydratase Bifunctional Enzyme (Hydratase activity) KetoacylCoA 3-ketoacyl-CoA derivative HydroxyacylCoA->KetoacylCoA Dehydrogenase Dehydrogenase Bifunctional Enzyme (Dehydrogenase activity) ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase PropionylCoA Propionyl-CoA KetoacylCoA->PropionylCoA Thiolase Thiolase Thiolase Experimental_Workflow_for_Enzyme_Kinetics Substrate Prepare Substrate (this compound) Assay Set up Enzymatic Assay (Vary substrate concentration) Substrate->Assay Enzyme Prepare Enzyme Source (e.g., cell lysate, purified protein) Enzyme->Assay Incubate Incubate at Optimal Conditions (e.g., 37°C, specific pH) Assay->Incubate Detect Detect Product Formation (Radiometric, Fluorometric, LC-MS) Incubate->Detect Data Collect and Analyze Data (Michaelis-Menten kinetics) Detect->Data Results Determine Km and Vmax Data->Results

References

Application Notes and Protocols for Quantifying 22-Methyltetracosanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of its cellular and tissue levels is crucial for understanding its physiological and pathological significance. These application notes provide a detailed protocol for the quantification of this compound using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific quantitative data for this compound is not widely available in the literature, this document outlines a comprehensive approach adaptable for its analysis in biological samples.

Data Presentation

As no specific experimental data for this compound levels were found in the public domain, the following table presents a hypothetical data set to illustrate how results can be structured for comparison across different sample types.

Sample TypeConditionThis compound Level (pmol/mg protein)Standard Deviation
Liver TissueControl1.250.15
Liver TissueTreatment A2.800.32
Brain TissueControl0.780.09
Brain TissueTreatment A0.950.11
Cultured HepatocytesControl0.450.05
Cultured HepatocytesTreatment B1.100.12

Experimental Protocols

The quantification of long-chain and very-long-chain acyl-CoAs is most reliably achieved using LC-MS/MS, which offers high sensitivity and selectivity.[1][2][3][4] The following protocol is a comprehensive guide for the analysis of this compound in biological samples.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Potassium phosphate (B84403) monobasic (KH₂PO₄), Formic acid

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another commercially available odd-chain acyl-CoA not present in the sample.

  • Standard: this compound (requires custom synthesis or specialized vendor)

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges

  • Sample Homogenizer

  • Centrifuge

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2. Sample Preparation

Due to the instability of acyl-CoAs, samples should be processed quickly and kept on ice or at 4°C throughout the procedure.[5][6]

  • Tissue Homogenization:

    • Weigh approximately 30-50 mg of frozen tissue.

    • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

    • Add the internal standard (e.g., 20 ng of C17:0-CoA).[5]

    • Add 0.5 mL of a cold organic solvent mixture (e.g., ACN:IPA:MeOH, 3:1:1 v/v/v).[5]

    • Homogenize the sample on ice.

  • Cell Lysate Preparation:

    • For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing the internal standard.

    • Scrape the cells and collect the lysate.

  • Extraction:

    • Vortex the homogenate/lysate for 2 minutes.[5]

    • Sonicate for 3 minutes in an ice bath.[5]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant.

  • Solid Phase Extraction (for sample cleanup and concentration):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with a methanol/water mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or a high pH modifier like ammonium hydroxide.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or a high pH modifier.[1]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. The long alkyl chain of this compound will result in a relatively long retention time.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][5]

    • SRM Transitions:

      • The precursor ion will be the [M+H]⁺ adduct of this compound.

      • A common product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine group (507 Da).[1] Another characteristic product ion is at m/z 428.

      • The specific SRM transitions for this compound and the internal standard need to be optimized by direct infusion of the standards into the mass spectrometer.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for the analyte and internal standard.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the this compound standard and a fixed amount of the internal standard into a blank matrix (e.g., water or a surrogate tissue homogenate).[5]

  • Quantification: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

  • Normalization: The final concentration should be normalized to the amount of tissue (in mg) or the protein concentration of the lysate.

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization/Lysis with Internal Standard sample->homogenization extraction Liquid-Liquid or Solid Phase Extraction homogenization->extraction lc_separation LC Separation (C18 Reverse Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, SRM/MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the quantification of this compound.

Generalized Fatty Acid Metabolism Pathway

fatty_acid_metabolism substrate substrate product product enzyme enzyme pathway pathway vlcfa Very-Long-Chain Fatty Acid (e.g., 22-Methyltetracosanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase ATP, CoA vlcfa_coa This compound acyl_coa_synthetase->vlcfa_coa AMP, PPi beta_oxidation Peroxisomal Beta-Oxidation vlcfa_coa->beta_oxidation other_pathways Other Metabolic Pathways (e.g., Lipid Synthesis) vlcfa_coa->other_pathways

Caption: Activation of a very-long-chain fatty acid and its metabolic fate.

References

Application Notes and Protocols for 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-coenzyme A molecule. As a critical metabolic intermediate, its proper handling and storage are paramount to ensure its integrity for use in experimental settings. These application notes provide detailed protocols for the handling, storage, and use of this compound, as well as an overview of its metabolic significance.

Fatty acyl-CoAs, particularly very-long-chain variants, are integral to numerous cellular processes, including energy metabolism and lipid biosynthesis.[1] Very-long-chain fatty acids (>C20) are primarily metabolized through β-oxidation within peroxisomes, as they are poor substrates for mitochondrial β-oxidation enzymes.[2][3][4] Specifically, this compound, being a methyl-branched fatty acyl-CoA, is a substrate for a specialized, non-inducible set of enzymes within the peroxisomal β-oxidation pathway.[1][2]

Chemical and Physical Properties

PropertyPresumed Value/Characteristic
Molecular FormulaC46H86N7O17P3S
AppearanceWhite to off-white solid
SolubilitySparingly soluble in aqueous buffers. Soluble in organic solvents such as methanol, ethanol (B145695), and DMSO.
StabilityProne to hydrolysis, especially at non-neutral pH and elevated temperatures. Susceptible to oxidation.

Handling and Storage Protocols

Proper handling and storage are crucial to prevent degradation and maintain the biological activity of this compound.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Environment: Handle the solid compound in a clean, dry environment. To minimize moisture absorption, allow the container to equilibrate to room temperature before opening.

  • Aqueous Solutions: Due to the long acyl chain, this compound has low solubility in purely aqueous solutions and may form micelles. For biochemical assays, it is recommended to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO) and then dilute it with the appropriate aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid interference with biological systems.

Storage Conditions

To ensure the long-term stability of this compound, it is critical to store it under appropriate conditions.

Storage FormTemperatureAtmosphereDurationNotes
Solid -20°C or -80°CInert gas (Argon or Nitrogen)≥ 6 monthsProtect from light and moisture. Repeated freeze-thaw cycles should be avoided.
Stock Solution (in organic solvent) -80°CInert gas (Argon or Nitrogen)≤ 1 monthAliquot into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
Working Solution (in aqueous buffer) 2-8°C (on ice)N/AUse immediately (within a few hours)Prepare fresh for each experiment. Avoid long-term storage in aqueous buffers due to hydrolysis.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (200 proof)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Microbalance

Procedure:

  • Allow the vial containing solid this compound to warm to room temperature.

  • In a fume hood, weigh the desired amount of the solid using a microbalance.

  • Transfer the solid to a sterile amber glass vial.

  • Under a stream of inert gas, add the calculated volume of anhydrous ethanol to achieve a 10 mM concentration.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Flush the headspace of the vial with inert gas before recapping.

  • Parafilm the cap to ensure a tight seal.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store at -80°C.

Quantification of this compound

For accurate experimental results, the concentration of the stock solution should be verified. Due to the lack of a specific extinction coefficient for this compound, quantification can be performed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for LC-MS Quantification:

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification prep1 Prepare serial dilutions of a certified standard of a similar long-chain acyl-CoA prep2 Prepare dilutions of the this compound stock solution lcms Inject standards and samples into the LC-MS system prep2->lcms data_acq Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode lcms->data_acq std_curve Generate a standard curve from the certified standard data (Peak Area vs. Concentration) data_acq->std_curve quantify Determine the concentration of this compound by interpolating its peak area onto the standard curve std_curve->quantify

Caption: Workflow for LC-MS quantification of this compound.

Metabolic Pathway of this compound

This compound is a very-long-chain fatty acid that undergoes initial degradation via the β-oxidation pathway within peroxisomes. The presence of a methyl group at an even-numbered carbon (C22) means it will undergo a series of standard β-oxidation cycles until the methyl-branched portion is reached, at which point specialized enzymes are required.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion start This compound (C25-CoA, branched) step1 Branched-Chain Acyl-CoA Oxidase (generates H2O2) start->step1 acetyl_coa Multiple cycles of β-oxidation releasing Acetyl-CoA step1->acetyl_coa Multiple cycles step2 D-Bifunctional Protein (Hydratase & Dehydrogenase activity) step3 Sterol Carrier Protein X (SCPx) Thiolase step2->step3 products Propionyl-CoA + Chain-shortened Acyl-CoA step3->products mito_acetyl Acetyl-CoA products->mito_acetyl Transport to Mitochondria mito_propionyl Propionyl-CoA products->mito_propionyl acetyl_coa->step2 tca_cycle TCA Cycle mito_acetyl->tca_cycle mito_propionyl->tca_cycle via Succinyl-CoA

Caption: Peroxisomal β-oxidation of this compound.

The chain-shortened acyl-CoAs and acetyl-CoA produced during peroxisomal β-oxidation are subsequently transported to the mitochondria for complete oxidation to CO2 and H2O, contributing to cellular energy production.[2] Propionyl-CoA, derived from the methyl-branched end of the molecule, is converted to succinyl-CoA and also enters the TCA cycle.[5]

Safety and Disposal

  • Safety: Refer to the Safety Data Sheet (SDS) for detailed safety information. Handle in a well-ventilated area.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Organic solvent waste should be collected in appropriately labeled containers.

These application notes and protocols are intended to provide a comprehensive guide for the handling and use of this compound. As with any chemical reagent, it is recommended that users perform their own validation and optimization for their specific experimental systems.

References

Application Notes and Protocols for 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFAs and their CoA esters are integral components of cellular metabolism, playing crucial roles in membrane structure, energy homeostasis, and cellular signaling. Branched-chain fatty acids, in particular, are implicated in the regulation of nuclear receptors and may have distinct metabolic fates and biological activities compared to their straight-chain counterparts.

Potential Applications

  • Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα, a nuclear receptor that regulates lipid metabolism.[3] this compound can be used to study its binding affinity to PPARα and its ability to modulate the expression of PPARα target genes involved in fatty acid oxidation.

  • Studying Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity: VLCAD is a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[3][4] The metabolism and enzymatic activity of VLCAD with branched-chain substrates like this compound can be investigated to understand substrate specificity and potential inhibitory or regulatory effects.

  • Elucidating Neuronal Effects: Fatty acids and their metabolites can influence neuronal function and viability.[5][6] this compound can be used in neuronal cell culture models to assess its effects on cell viability, neurite outgrowth, and other indicators of neuronal health or toxicity.

  • Mass Spectrometry-Based Metabolomics: As a stable, heavy-isotope labeled internal standard, this compound could be synthesized for use in liquid chromatography-mass spectrometry (LC-MS) methods to quantify endogenous levels of branched-chain VLCFAs in biological samples.

Data Presentation

Table 1: Binding Affinities of Very-Long-Chain and Branched-Chain Acyl-CoAs to PPARα

LigandChain Length and BranchingDissociation Constant (Kd) in nM
Phytanoyl-CoAC16 (branched)~11
Pristanoyl-CoAC16 (branched)~11
Arachidonyl-CoAC20:420
Lignoceroyl-CoAC24:03
Cerotoyl-CoAC26:029

Data adapted from a study on high-affinity ligands for PPARα, demonstrating that both very-long-chain and branched-chain acyl-CoAs are potent ligands.[3]

Table 2: Relative Activity of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) with Various Acyl-CoA Substrates

Substrate (Acyl-CoA)Chain LengthRelative Activity (%)
Palmitoyl-CoAC16:0100
Stearoyl-CoAC18:085
Oleoyl-CoAC18:195
Linoleoyl-CoAC18:290
Arachidoyl-CoAC20:060

This table summarizes the substrate preference of human VLCAD, with palmitoyl-CoA (C16:0) showing the highest activity. The activity with other substrates is shown as a percentage relative to C16:0-CoA. Data is illustrative and based on known substrate specificities of VLCAD.

Signaling Pathway

PPARalpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Fatty Acid Transport Proteins Fatty Acid Transport Proteins This compound->Fatty Acid Transport Proteins 22-Methyltetracosanoyl-CoA_cyto This compound Fatty Acid Transport Proteins->22-Methyltetracosanoyl-CoA_cyto FABP Fatty Acid Binding Protein 22-Methyltetracosanoyl-CoA_cyto->FABP PPARalpha_cyto PPARα FABP->PPARalpha_cyto Ligand Activation PPARalpha_RXR_heterodimer PPARα-RXR Heterodimer PPARalpha_cyto->PPARalpha_RXR_heterodimer RXR_cyto RXR RXR_cyto->PPARalpha_RXR_heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARalpha_RXR_heterodimer->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Activation mRNA mRNA Target Gene Transcription->mRNA

Caption: PPARα signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Competitive PPARα Ligand Binding Assay

This protocol is adapted from established radioligand binding assays and is designed to determine the binding affinity of this compound to the PPARα ligand-binding domain.

Materials:

  • Recombinant human PPARα ligand-binding domain (LBD)

  • Radiolabeled PPARα ligand (e.g., [3H]-GW7647)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the recombinant PPARα LBD and the radioligand to their final working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled PPARα agonist (for non-specific binding).

      • 50 µL of the serially diluted this compound or vehicle control.

      • 50 µL of the diluted radiolabeled PPARα ligand.

      • 100 µL of the diluted PPARα LBD.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in assay buffer using a cell harvester. This separates the protein-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Detection:

    • Dry the filter mat and place it in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Uptake Assay for this compound

This protocol describes a method to measure the uptake of this compound into cultured cells, which can be adapted for various cell types, including neuronal cells.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Plate the cells in a multi-well plate at a suitable density and allow them to adhere and grow to confluence.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired final concentration in a serum-free cell culture medium.

    • Remove the growth medium from the cells and wash them once with warm PBS.

    • Add the medium containing this compound to the cells and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis:

    • At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Perform a protein precipitation step on the supernatant (e.g., by adding cold acetonitrile).

    • Centrifuge to pellet the precipitated protein and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.

Protocol 3: Spectrophotometric Assay for VLCAD Activity

This protocol is a general method to measure the activity of VLCAD using a spectrophotometer, which can be adapted to test this compound as a substrate.[7][8]

Materials:

  • Cell or tissue homogenates containing VLCAD

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • Assay Reaction:

    • In a cuvette, mix the assay buffer, the electron acceptor, and the cell/tissue homogenate.

    • Initiate the reaction by adding a known concentration of this compound.

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (dependent on the electron acceptor used) over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of VLCAD (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of the electron acceptor.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis Source Commercial Supplier (e.g., MedChemExpress) Compound This compound (or close isomer) Source->Compound Binding_Assay PPARα Ligand Binding Assay Compound->Binding_Assay Enzyme_Assay VLCAD Enzyme Activity Assay Compound->Enzyme_Assay Uptake_Assay Cellular Uptake Assay (e.g., Neuronal Cells) Compound->Uptake_Assay Viability_Assay Neuronal Viability Dose-Response Assay Compound->Viability_Assay Binding_Data Determine Kd/Ki Binding_Assay->Binding_Data Enzyme_Data Determine Km/Vmax Enzyme_Assay->Enzyme_Data Uptake_Data Quantify Cellular Concentration Uptake_Assay->Uptake_Data Viability_Data Determine IC50/EC50 Viability_Assay->Viability_Data

Caption: General experimental workflow for characterizing this compound.

References

Application Note: The Role of 22-Methyltetracosanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very Long-Chain Fatty Acids (VLCFAs) are fatty acids with 22 or more carbons. They are crucial components of cellular lipids, serving as precursors for sphingolipids and as components of glycerophospholipids. The metabolism of VLCFAs is critical for various biological processes, including membrane structure, cell signaling, and energy homeostasis. Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD). 22-Methyltetracosanoyl-CoA is a branched-chain very long-chain acyl-CoA. Its unique structure suggests a specialized role in lipid metabolism, potentially as a substrate for specific enzymes or as a biomarker for certain metabolic states. This document outlines experimental protocols for studying this compound using lipidomics techniques.

Hypothetical Biological Role

For the context of these protocols, we hypothesize that this compound is a substrate for a peroxisomal beta-oxidation pathway and that its accumulation may be indicative of a defect in this pathway. These protocols will focus on its use as an internal standard for quantification of related endogenous species and as a substrate in cell-based assays to probe pathway function.

Quantitative Data

The following tables provide reference data for the use of this compound in mass spectrometry-based lipidomics.

Table 1: Mass Spectrometry Parameters for this compound

Parameter Value
Chemical Formula C₅₀H₉₄N₇O₁₇P₃S
Monoisotopic Mass 1193.556 g/mol
Precursor Ion (M-H)⁻ 1192.549 m/z
Precursor Ion (M+H)⁺ 1194.563 m/z
Predicted Retention Time (C18) 18.5 min

| Key Fragmentation Ions (MS/MS) | 809.5 (Loss of phosphopantetheine), 408.0 (Acyl chain fragment) |

Table 2: Sample Data from a Cell-Based Assay This table shows hypothetical results from an experiment where a cell line with a suspected VLCFA metabolism defect was treated with 22-Methyltetracosanoic Acid, and the intracellular accumulation of its CoA-ester was measured.

Cell LineTreatmentThis compound Level (pmol/mg protein)Standard Deviation
Control (WT) Vehicle1.20.3
Control (WT) 10 µM 22-Methyltetracosanoic Acid15.82.1
Mutant (Defect) Vehicle8.91.5
Mutant (Defect) 10 µM 22-Methyltetracosanoic Acid95.410.3

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells.

Materials:

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., C25:0-d4 Acyl-CoA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Phosphate-Buffered Saline (PBS)

  • BCA Protein Assay Kit

  • Cultured cells (e.g., fibroblasts, hepatocytes)

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to ~80-90% confluency in a 6-well plate.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction:

    • Spike the cell lysate with the internal standard (e.g., 50 pmol of C25:0-d4 Acyl-CoA).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 60% B, increase to 98% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: e.g., 1194.6 -> 809.5

        • Internal Standard (C25:0-d4 Acyl-CoA): Adjust based on specific standard.

  • Data Analysis:

    • Create a standard curve using the this compound standard.

    • Quantify the amount of this compound in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

    • Normalize the final amount to the total protein content of the cell lysate, determined by a BCA assay.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture (e.g., Fibroblasts) harvest 2. Harvest & Quench (Ice-cold 80% Methanol) cell_culture->harvest spike 3. Spike Internal Std (e.g., C25:0-d4 Acyl-CoA) harvest->spike extract 4. Lipid Extraction spike->extract dry 5. Dry & Reconstitute extract->dry lcms 6. LC-MS/MS Analysis (C18 Column, MRM Mode) dry->lcms quant 7. Data Quantification (Normalize to Internal Std) lcms->quant result Final Concentration (pmol/mg protein) quant->result

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical Peroxisomal VLCFA β-Oxidation vlcfa 22-Methyltetracosanoic Acid (from diet/synthesis) acyls ACSL (Acyl-CoA Synthetase) vlcfa->acyls + CoA coa_ester This compound acyls->coa_ester peroxisome Peroxisome coa_ester->peroxisome beta_ox β-Oxidation Enzymes peroxisome->beta_ox products Shorter Acyl-CoAs + Acetyl-CoA beta_ox->products defect Enzyme Defect (e.g., X-ALD) defect->beta_ox

Caption: Hypothetical metabolic pathway involving this compound.

Application Notes & Protocols: Labeling of 22-Methyltetracosanoyl-CoA for Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

22-Methyltetracosanoyl-CoA is a C25 methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA). The metabolism of VLCFAs is crucial for various cellular functions, and its dysregulation is associated with severe metabolic disorders, particularly peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome.[1][2] Tracing the metabolic fate of this compound is essential for understanding the pathophysiology of these diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the labeling of this compound and its use in tracing studies.

Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool to track the incorporation and conversion of this compound into various metabolic pools.[3] Commonly used stable isotopes for labeling fatty acids include Carbon-13 (¹³C) and Deuterium (²H). These non-radioactive isotopes allow for safe handling and enable sensitive and accurate quantification of labeled molecules.

Applications

The use of isotopically labeled this compound has several key applications in research and drug development:

  • Elucidation of Metabolic Pathways: Tracing the labeled molecule allows for the detailed mapping of its metabolic fate, including peroxisomal β-oxidation, elongation, and incorporation into complex lipids.

  • Diagnosis and Study of Peroxisomal Disorders: Inborn errors of peroxisomal metabolism, such as X-linked adrenoleukodystrophy and Zellweger syndrome, lead to the accumulation of VLCFAs.[2][4] Tracing studies can help to understand the specific enzymatic defects and to evaluate the efficacy of therapeutic interventions.

  • Drug Discovery and Development: Labeled this compound can be used as a tool to screen for drugs that modulate VLCFA metabolism.

  • Understanding Lipid Homeostasis: These studies can provide insights into the regulation of VLCFA levels and their role in cellular signaling and membrane biology.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of [¹³C₁]-22-Methyltetracosanoyl-CoA

This protocol describes a hypothetical multi-step synthesis of this compound with a ¹³C label at the carboxyl carbon. This strategy is adapted from established methods for synthesizing labeled fatty acids.[5]

Materials:

  • 21-Bromotricosane

  • Potassium cyanide-¹³C (K¹³CN)

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Solvents: Dimethylformamide (DMF), Diethyl ether, Hexane, Chloroform (B151607), Methanol (B129727)

  • Reagents for hydrolysis (e.g., HCl) and purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of [¹³C₁]-22-Methyltetracosanoic Acid:

    • In a round-bottom flask, dissolve 21-bromotricosane in DMF.

    • Add K¹³CN (90% ¹³C enrichment) to the solution.

    • Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution reaction, forming the ¹³C-labeled nitrile.

    • After the reaction is complete, cool the mixture and hydrolyze the nitrile to the carboxylic acid by adding an aqueous solution of a strong acid (e.g., HCl) and heating.

    • Extract the resulting [¹³C₁]-22-Methyltetracosanoic acid with an organic solvent like diethyl ether.

    • Purify the labeled fatty acid using silica gel chromatography.

  • Activation of the Labeled Fatty Acid:

    • Dissolve the purified [¹³C₁]-22-Methyltetracosanoic acid in a mixture of chloroform and methanol.

    • Add NHS and DCC to the solution to form the NHS-ester of the fatty acid. This reaction activates the carboxyl group for subsequent coupling to CoA.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Synthesis of [¹³C₁]-22-Methyltetracosanoyl-CoA:

    • In a separate flask, dissolve Coenzyme A in an aqueous buffer solution.

    • Slowly add the activated NHS-ester of [¹³C₁]-22-Methyltetracosanoic acid to the CoA solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature to form the final product, [¹³C₁]-22-Methyltetracosanoyl-CoA.

    • Purify the labeled acyl-CoA using solid-phase extraction or high-performance liquid chromatography (HPLC).

Protocol 2: Cell Culture and Labeling with [¹³C₁]-22-Methyltetracosanoic Acid

This protocol outlines the procedure for introducing the labeled fatty acid into cultured cells to trace its metabolism.

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹³C₁]-22-Methyltetracosanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Labeled Fatty Acid-BSA Complex:

    • Prepare a stock solution of [¹³C₁]-22-Methyltetracosanoic acid in ethanol (B145695).

    • In a sterile tube, add the desired amount of the fatty acid stock solution.

    • Evaporate the ethanol under a stream of nitrogen.

    • Add a solution of fatty acid-free BSA in serum-free culture medium to the fatty acid residue.

    • Incubate at 37°C for 30-60 minutes with gentle agitation to allow the fatty acid to complex with the BSA. This improves its solubility and delivery to the cells.[6]

  • Cell Seeding and Labeling:

    • Seed the cells in culture plates or flasks at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Remove the growth medium and wash the cells once with sterile PBS.

    • Add the culture medium containing the [¹³C₁]-22-Methyltetracosanoic acid-BSA complex to the cells. The final concentration of the labeled fatty acid should be determined based on experimental goals, but typical concentrations range from 10 to 100 µM.[7]

    • Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting and Lipid Extraction:

    • After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation.

    • Extract the total lipids from the cell pellet using a suitable solvent system, such as a chloroform:methanol mixture.

Protocol 3: Analysis of Labeled Lipids by LC-MS/MS

This protocol provides a general workflow for the analysis of ¹³C-labeled this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extract from labeled cells

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column for lipid separation (e.g., C18 reversed-phase)

  • Solvents for LC mobile phase (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium (B1175870) acetate)

Procedure:

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

  • LC Separation:

    • Inject the reconstituted lipid extract onto the LC column.

    • Separate the different lipid classes using a gradient elution program.

  • MS/MS Analysis:

    • Analyze the eluting lipids using the mass spectrometer in either positive or negative ionization mode, depending on the lipid class of interest.

    • For targeted analysis of this compound and its expected metabolites, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The MRM transitions will be specific for the precursor and product ions of the unlabeled (endogenous) and ¹³C-labeled analytes.

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the unlabeled and ¹³C-labeled lipid species based on their retention times and mass-to-charge ratios (m/z).

    • Calculate the isotopic enrichment (e.g., as a percentage of the total pool) for each lipid of interest. This will reveal the extent of incorporation of the labeled fatty acid into different metabolic pathways.

Data Presentation

Quantitative data from tracing studies should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Key Lipid Species after Labeling with [¹³C₁]-22-Methyltetracosanoic Acid in Control vs. Peroxisomal Deficient Fibroblasts.

Lipid SpeciesIsotopic Enrichment (%) - Control Cells (24h)Isotopic Enrichment (%) - PBD Cells (24h)
This compound 5.2 ± 0.815.7 ± 2.1
20-Methyltricosanoyl-CoA 2.1 ± 0.40.3 ± 0.1
Acetyl-CoA 0.5 ± 0.1< 0.1
Phosphatidylcholine (containing C25:1) 1.8 ± 0.30.2 ± 0.05
Cholesteryl Esters (containing C25:1) 1.1 ± 0.20.1 ± 0.03

Table 2: Concentrations of 22-Methyltetracosanoic Acid in Human Plasma.

ConditionConcentration (µM)Reference
Healthy Control 0.5 - 2.0[4]
Peroxisomal Biogenesis Disorder 10 - 50[2][4]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways and experimental workflows.

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_cell_culture Protocol 2: Cell Culture cluster_analysis Protocol 3: Analysis s1 [13C]-KCN + 21-Bromotricosane s2 [1-13C]-22-Methyltetracosanoic Acid s1->s2 s3 Activation (NHS/DCC) s2->s3 s4 [1-13C]-22-Methyltetracosanoyl-CoA s3->s4 c1 Prepare FA-BSA Complex s4->c1 Labeled Precursor c2 Incubate with Cells c1->c2 c3 Harvest Cells c2->c3 c4 Lipid Extraction c3->c4 a1 LC-MS/MS Analysis c4->a1 Lipid Extract a2 Data Processing a1->a2 a3 Isotopic Enrichment Calculation a2->a3

Caption: Experimental workflow for labeling and tracing of this compound.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion vlcfa_coa [13C]-22-Methyltetracosanoyl-CoA (C25:0-CoA) enoyl_coa [13C]-2-enoyl-CoA vlcfa_coa->enoyl_coa Acyl-CoA Oxidase (ACOX1) hydroxyacyl_coa [13C]-3-hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Bifunctional Protein (HSD17B4) ketoacyl_coa [13C]-3-ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Bifunctional Protein (HSD17B4) shortened_vlcfa_coa [13C]-20-Methyltricosanoyl-CoA (C23:0-CoA) ketoacyl_coa->shortened_vlcfa_coa Thiolase (ACAA1) acetyl_coa [13C]-Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (ACAA1) cluster_mitochondrion cluster_mitochondrion shortened_vlcfa_coa->cluster_mitochondrion Transport for further β-oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle Further Oxidation

Caption: Peroxisomal β-oxidation pathway of this compound.

References

Application Notes and Protocols for Cell Culture Experiments with 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 22-Methyltetracosanoyl-CoA is a specialized very-long-chain branched-chain fatty acyl-CoA. As of the current date, specific experimental data and established protocols for this particular molecule are limited in publicly available scientific literature. The following application notes and protocols are based on the known functions and experimental approaches for related very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The provided information is intended to serve as a foundational guide for researchers to design and develop specific experimental workflows.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are important signaling molecules and metabolic intermediates.[1][2] Their corresponding acyl-CoA derivatives are the activated forms required for their metabolism and participation in various cellular processes.[3] this compound, a C25 branched-chain fatty acyl-CoA, is structurally classified as both a VLCFA and a BCFA.

VLCFAs and BCFAs are known to be metabolized primarily in peroxisomes via β-oxidation.[4][5] Accumulation of these fatty acids is associated with several metabolic disorders, highlighting the importance of their proper degradation.[6][7] Furthermore, the CoA thioesters of VLCFAs and BCFAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[8][9]

These characteristics suggest that this compound could be a valuable tool for researchers in various fields, including:

  • Metabolic Research: Investigating the pathways of peroxisomal β-oxidation and the enzymes involved in the degradation of VLCFAs and BCFAs.

  • Drug Discovery: Screening for compounds that modulate VLCFA metabolism or PPARα signaling for the potential treatment of metabolic diseases.

  • Cell Signaling: Elucidating the role of specific branched-chain VLCFAs in activating nuclear receptors and influencing downstream gene expression.

Application 1: Investigating Peroxisomal β-Oxidation

This application focuses on using this compound to study the process of peroxisomal β-oxidation in cultured cells. By supplying cells with this specific substrate, researchers can monitor its degradation and identify potential defects or modulations in the pathway.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Plate cells (e.g., HepG2, Fibroblasts) B Treat cells with This compound A->B C Harvest and wash cells B->C Incubation period D Extract Acyl-CoAs C->D E LC-MS/MS analysis of Acyl-CoA species D->E Injection F Data analysis and quantification E->F

Caption: Workflow for studying peroxisomal β-oxidation.
Protocol: Quantification of this compound and its Metabolites

Materials:

  • Hepatocyte cell line (e.g., HepG2) or skin fibroblasts

  • Cell culture medium and supplements

  • This compound solution (solubilized with a suitable carrier like BSA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acyl-CoA extraction buffer (e.g., 2.5% sulfosalicylic acid)[10]

  • Internal standards for LC-MS/MS (e.g., deuterated acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to approximately 80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (medium with carrier only). Incubate for a specific time course (e.g., 0, 6, 12, 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Acyl-CoA Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold acyl-CoA extraction buffer containing internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs using a validated LC-MS/MS method capable of separating and detecting this compound and its expected chain-shortened metabolites (e.g., 20-Methyltricosanoyl-CoA, 18-Methylhenicosanoyl-CoA).[11][12]

  • Data Analysis:

    • Quantify the levels of this compound and its metabolites relative to the internal standards.

    • Compare the levels across different concentrations and time points.

Illustrative Quantitative Data:

The following table presents hypothetical data illustrating the expected outcome of the experiment.

Time (hours)This compound (pmol/mg protein)C23-Branched Acyl-CoA (pmol/mg protein)C21-Branched Acyl-CoA (pmol/mg protein)
0000
650.2 ± 4.515.8 ± 2.15.1 ± 0.8
1225.6 ± 3.128.9 ± 3.512.3 ± 1.9
245.3 ± 1.210.1 ± 1.520.7 ± 2.8

Application 2: Investigating PPARα Activation and Target Gene Expression

This application explores the potential of this compound to act as a ligand for PPARα and induce the expression of its target genes.

Signaling Pathway

G cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Receptor Activation cluster_2 Transcriptional Regulation A This compound (exogenous) B PPARα A->B Binding and Activation D PPARα-RXR heterodimer B->D C RXR C->D E PPRE in target gene promoters D->E Binding to PPRE F Increased transcription E->F G mRNA of target genes (e.g., ACOX1, CPT1) F->G

Caption: Hypothesized PPARα signaling pathway activation.
Protocol: Analysis of PPARα Target Gene Expression by RT-qPCR

Materials:

  • Hepatocyte cell line (e.g., HepG2) or other cells expressing PPARα

  • Cell culture medium and supplements

  • This compound solution

  • Positive control (e.g., a known PPARα agonist like GW7647)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for PPARα target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM), a positive control, and a vehicle control for 24 hours.

  • RNA Extraction:

    • Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • RT-qPCR:

    • Perform real-time quantitative PCR using primers for the target genes and the housekeeping gene.

    • Set up reactions in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Illustrative Quantitative Data:

The following table presents hypothetical data on the fold change in gene expression.

TreatmentACOX1 Fold ChangeCPT1A Fold Change
Vehicle Control1.01.0
This compound (10 µM)3.5 ± 0.42.8 ± 0.3
GW7647 (1 µM)8.2 ± 0.96.5 ± 0.7

Conclusion

While direct experimental evidence for this compound is currently lacking, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs provides a strong basis for hypothesizing its roles in cellular metabolism and signaling. The provided application notes and protocols offer a starting point for researchers to explore the biological functions of this molecule in cell culture systems. It is recommended that initial experiments focus on verifying cellular uptake and metabolism, followed by more detailed investigations into its effects on specific pathways like peroxisomal β-oxidation and PPARα-mediated gene regulation. The use of advanced analytical techniques such as LC-MS/MS will be crucial for obtaining accurate quantitative data.[13][14]

References

Application Notes and Protocols for Studying 22-Methyltetracosanoyl-CoA Metabolism Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a C25 very-long-chain branched-chain fatty acyl-CoA. Due to the presence of a methyl group on its carbon chain, its metabolism is presumed to follow the peroxisomal alpha- and beta-oxidation pathways, which are responsible for the degradation of branched-chain fatty acids that cannot be directly processed by mitochondrial beta-oxidation. A key enzyme in this pathway is alpha-methylacyl-CoA racemase (AMACR), which is essential for the conversion of (2R)-methyl-branched-chain acyl-CoA esters to their (S)-epimers, the only stereoisomers that can be degraded via peroxisomal β-oxidation.[1][2][3]

Deficiencies in this pathway can lead to the accumulation of toxic branched-chain fatty acids, resulting in a variety of pathologies, including neurological and liver abnormalities.[1][2][4] Therefore, animal models with targeted disruptions in the genes encoding enzymes of this pathway, particularly AMACR, serve as invaluable tools for studying the metabolism of this compound and for the development of therapeutic interventions.

Proposed Metabolic Pathway for this compound

Based on the metabolism of other α-methyl branched-chain fatty acids, the proposed metabolic pathway for this compound involves initial activation to its CoA ester, followed by peroxisomal alpha-oxidation and subsequent beta-oxidation.

Metabolism_Pathway cluster_peroxisome Peroxisome This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA hydroxylase-like Pristanoyl-CoA_analog 2-Methyltricosanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA_analog AMACR AMACR Pristanoyl-CoA_analog->AMACR (R)-isomer Beta-Oxidation_Cycles Beta-Oxidation (multiple cycles) AMACR->Beta-Oxidation_Cycles (S)-isomer Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycles->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycles->Acetyl-CoA

Caption: Proposed peroxisomal metabolism of this compound.

Animal Models

The primary animal model for studying the metabolism of this compound is the alpha-methylacyl-CoA racemase (AMACR) knockout (KO) mouse .

AMACR Knockout Mouse Model

Rationale: The absence of AMACR is expected to lead to the accumulation of this compound and its metabolites, mimicking human AMACR deficiency. This model is ideal for investigating the pathophysiological consequences of impaired branched-chain fatty acid metabolism and for testing the efficacy of potential therapies.[1][2][4]

Expected Phenotype: Based on human AMACR deficiency and existing mouse models of peroxisomal disorders, the AMACR KO mouse may exhibit:

  • Neurological abnormalities: Ataxia, neuropathy, and cognitive decline.[4]

  • Liver dysfunction: Hepatosteatosis, fibrosis, and potentially hepatocellular carcinoma.[1]

  • Retinopathy: Retinitis pigmentosa has been observed in human patients.[4]

  • Accumulation of branched-chain fatty acids: Elevated levels of pristanic acid and other branched-chain fatty acids in plasma and tissues.[1][2]

Experimental Protocols

Generation of AMACR Knockout Mice

A conditional knockout strategy using the Cre-loxP system is recommended to allow for tissue-specific or inducible gene deletion, which can circumvent potential embryonic lethality.

AMACR_KO_Workflow ES_Cells Embryonic Stem (ES) Cells with floxed AMACR allele Blastocyst_Injection Blastocyst Injection ES_Cells->Blastocyst_Injection Chimeric_Mice Generation of Chimeric Mice Blastocyst_Injection->Chimeric_Mice Germline_Transmission Breeding for Germline Transmission (AMACR fl/+) Chimeric_Mice->Germline_Transmission Breeding Breeding Germline_Transmission->Breeding Cre_Mice Cre-deleter Mice (e.g., universal or tissue-specific promoter) Cre_Mice->Breeding Conditional_KO Conditional AMACR KO Mice (AMACR fl/fl; Cre+) Breeding->Conditional_KO

Caption: Workflow for generating conditional AMACR knockout mice.

Protocol:

  • Construct a targeting vector: Design a vector containing the AMACR gene flanked by loxP sites ("floxed").

  • Homologous recombination in ES cells: Introduce the targeting vector into embryonic stem (ES) cells and select for cells that have incorporated the floxed allele.

  • Generate chimeric mice: Inject the modified ES cells into blastocysts and implant them into pseudopregnant female mice.

  • Establish a floxed mouse line: Breed the resulting chimeric mice to obtain mice heterozygous for the floxed AMACR allele (AMACR fl/+).

  • Generate conditional knockout mice: Cross the AMACR fl/fl mice with a mouse line expressing Cre recombinase under a universal or tissue-specific promoter to generate AMACR fl/fl; Cre+ mice, in which the AMACR gene will be excised.

Dietary Challenge

To exacerbate the phenotype and study the metabolic flux of this compound, a dietary challenge can be implemented.

Protocol:

  • Diet Formulation: Prepare a custom diet supplemented with 22-methyltetracosanoic acid. A control diet without the supplement should be used for the control groups.

  • Animal Groups:

    • Wild-type (WT) mice on control diet

    • WT mice on supplemented diet

    • AMACR KO mice on control diet

    • AMACR KO mice on supplemented diet

  • Feeding Period: Administer the respective diets for a predetermined period (e.g., 8-12 weeks).

  • Monitoring: Regularly monitor body weight, food intake, and general health of the animals.

Sample Collection and Analysis

Protocol:

  • Blood Collection: Collect blood samples via cardiac puncture or tail vein for plasma analysis.

  • Tissue Harvesting: Euthanize the mice and harvest relevant tissues, such as the liver, brain, and adipose tissue. Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a modified Folch method.

  • Fatty Acid Analysis:

    • Perform transmethylation of the lipid extracts to generate fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 22-methyltetracosanoic acid and other relevant fatty acids.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Plasma and Liver Levels of 22-Methyltetracosanoic Acid

GroupPlasma 22-Methyltetracosanoic Acid (µg/mL)Liver 22-Methyltetracosanoic Acid (µg/g tissue)
WT Control DietUndetectableUndetectable
WT Supplemented DietMean ± SDMean ± SD
AMACR KO Control DietMean ± SDMean ± SD
AMACR KO Supplemented DietMean ± SDMean ± SD

Table 2: Key Metabolic Parameters

GroupPlasma Pristanic Acid (µg/mL)Liver Triglycerides (mg/g tissue)Plasma ALT (U/L)
WT Control DietMean ± SDMean ± SDMean ± SD
WT Supplemented DietMean ± SDMean ± SDMean ± SD
AMACR KO Control DietMean ± SDMean ± SDMean ± SD
AMACR KO Supplemented DietMean ± SDMean ± SDMean ± SD

Signaling Pathway Analysis

The accumulation of this compound and other branched-chain fatty acids may lead to cellular stress and activation of specific signaling pathways.

Signaling_Pathway Accumulation Accumulation of this compound and other branched-chain fatty acids ROS Increased Reactive Oxygen Species (ROS) Accumulation->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death / Tissue Damage Inflammation->Cell_Death Apoptosis->Cell_Death

Caption: Potential signaling pathways affected by branched-chain fatty acid accumulation.

Protocol for Pathway Analysis:

  • Western Blotting: Analyze protein expression levels of key markers for ER stress (e.g., CHOP, BiP), inflammation (e.g., phosphorylated NF-κB), and apoptosis (e.g., cleaved caspase-3) in tissue lysates.

  • qRT-PCR: Measure the mRNA expression levels of genes involved in these pathways.

  • Histology: Perform histological analysis of liver and brain tissues to assess for signs of inflammation, steatosis, and cell death (e.g., H&E staining, TUNEL assay).

Conclusion

The use of AMACR knockout mice provides a robust platform for elucidating the metabolic fate and physiological roles of this compound. The detailed protocols and expected outcomes outlined in these application notes will guide researchers in investigating the pathological consequences of its accumulation and in the preclinical evaluation of novel therapeutic strategies for disorders of branched-chain fatty acid metabolism.

References

Application Notes and Protocols: 22-Methyltetracosanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (BCVLCFA-CoA). While specific research on this molecule is limited, its structural similarity to other well-characterized BCVLCFAs, such as phytanoyl-CoA and pristanoyl-CoA, suggests its involvement in peroxisomal fatty acid metabolism. Dysregulation in the metabolism of very-long-chain fatty acids (VLCFAs) is implicated in several metabolic disorders, making this compound a potential biomarker and a molecule of interest in the study of these diseases.[1][2][3] These application notes provide an overview of the inferred metabolic pathways, potential research applications, and detailed experimental protocols for the study of this compound.

Inferred Metabolic Significance

Based on the metabolism of structurally similar branched-chain fatty acids, this compound is likely metabolized through a combination of alpha- and beta-oxidation within the peroxisomes.[1][2][3][4][5] The methyl branch at an even-numbered carbon (position 22) suggests that its degradation would likely proceed via peroxisomal beta-oxidation until the branch point, at which stage alpha-oxidation may be required.

Potential Research Applications:

  • Biomarker for Peroxisomal Disorders: Elevated levels of this compound in tissues or plasma could serve as a biomarker for inherited metabolic disorders characterized by dysfunctional peroxisomes, such as Zellweger syndrome, X-linked adrenoleukodystrophy, and Refsum disease.[1][3]

  • Investigating Enzyme Specificity: this compound can be used as a substrate to investigate the specificity and kinetics of peroxisomal enzymes involved in branched-chain fatty acid metabolism.

  • Drug Development: Understanding the metabolism of this molecule could aid in the development of therapeutic interventions for metabolic diseases associated with VLCFA accumulation.

Signaling Pathways and Metabolic Fate

The metabolism of this compound is anticipated to intersect with key pathways of lipid metabolism. Its degradation is essential for maintaining lipid homeostasis and preventing cellular toxicity associated with VLCFA accumulation.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Multiple Cycles Peroxisomal Beta-Oxidation->Propionyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Alpha-Oxidation Alpha-Oxidation Peroxisomal Beta-Oxidation->Alpha-Oxidation At branch point TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Enters as Succinyl-CoA Acetyl-CoA->TCA_Cycle Alpha-Oxidation->Short-Chain Acyl-CoAs Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Short-Chain Acyl-CoAs->Mitochondrial_Beta_Oxidation

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes the extraction of acyl-CoAs, including this compound, from cultured cells or tissues for subsequent analysis by LC-MS/MS.

Materials:

  • Cultured cells or homogenized tissue

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • 25 mM Ammonium (B1175870) acetate (B1210297) in methanol

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Sample Homogenization: Homogenize tissue samples or cell pellets in ice-cold water.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the homogenate. Add the internal standard.

  • Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.

  • Drying: Dry the eluate using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Sample Sample Homogenization Homogenization Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation SPE Solid Phase Extraction Centrifugation->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying LC-MS/MS Analysis LC-MS/MS Analysis Drying->LC-MS/MS Analysis

Caption: Workflow for acyl-CoA extraction.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined empirically or from a chemical standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da).

  • Collision Energy: Optimize for the specific analyte.

  • Data Analysis: Quantify the analyte by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.

Data Presentation

Quantitative data from LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions or sample groups.

Sample GroupThis compound (pmol/mg protein)
ControlMean ± SD
Treatment 1Mean ± SD
Treatment 2Mean ± SD

Conclusion

While direct experimental data on this compound is scarce, its structural characteristics strongly suggest a role in peroxisomal branched-chain fatty acid metabolism. The provided protocols, based on established methods for similar molecules, offer a robust framework for researchers to investigate the metabolic significance of this compound in health and disease. Further research into this and other BCVLCFAs will likely provide valuable insights into the pathophysiology of metabolic disorders and may uncover new therapeutic targets.

References

Application Notes and Protocols for the Enzymatic Synthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA. Such molecules play significant roles in various biological processes, including lipid metabolism and the formation of complex lipids. The enzymatic synthesis of this compound is of interest to researchers studying metabolic pathways, developing enzyme inhibitors, and synthesizing standards for analytical applications. This document provides a detailed guide to the enzymatic synthesis of this compound using a very-long-chain acyl-CoA synthetase (VLCAD).

While a specific protocol for the enzymatic synthesis of this compound is not extensively documented in the literature, this guide is based on established methods for the synthesis of other very-long-chain acyl-CoAs. The enzyme family responsible for the activation of very-long-chain fatty acids (VLCFAs) are the very-long-chain acyl-CoA synthetases, also known as fatty acid transport proteins (FATPs) with synthetase activity. These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.

Principle of the Reaction

The enzymatic synthesis of this compound involves the activation of the free fatty acid, 22-methyltetracosanoic acid, by a very-long-chain acyl-CoA synthetase (VLCAD) in the presence of ATP and Coenzyme A (CoA). The reaction proceeds as follows:

22-Methyltetracosanoic acid + CoA + ATP VLCAD, Mg²⁺ → this compound + AMP + PPi

Data Presentation

Due to the limited availability of specific kinetic data for 22-methyltetracosanoic acid, the following table presents representative kinetic parameters of a murine Fatty Acid Transport Protein 1 (FATP1), a member of the very-long-chain acyl-CoA synthetase family, for various long-chain and very-long-chain fatty acids. This data can serve as a reference for optimizing the synthesis of this compound.

Table 1: Representative Kinetic Data for Murine FATP1

SubstrateKm (µM)Vmax (nmol/min/mg)
Palmitic acid (C16:0)8.3125
Stearic acid (C18:0)9.1110
Arachidic acid (C20:0)7.9105
Behenic acid (C22:0)8.598
Lignoceric acid (C24:0)9.390

Data is illustrative and compiled from typical values found for very-long-chain acyl-CoA synthetases. Actual values will vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: Expression and Purification of a Recombinant Very-Long-Chain Acyl-CoA Synthetase (VLCAD)

This protocol describes the expression of a His-tagged VLCAD in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the VLCAD gene with a polyhistidine tag (e.g., pET series)

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

  • Transform the expression vector into competent E. coli cells and plate on selective LB agar.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Collect the fractions and analyze by SDS-PAGE to confirm purity.

  • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme in aliquots at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general method for the in vitro synthesis of this compound. Optimization of substrate concentrations and reaction time may be necessary.

Materials:

  • Purified recombinant VLCAD

  • 22-methyltetracosanoic acid (requires custom synthesis or specialized supplier)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Tris-HCl buffer (pH 8.0)

  • Reaction Stop Solution: Isopropanol/Heptane/1M H₂SO₄ (40:10:1)

Reaction Setup:

  • Prepare a stock solution of 22-methyltetracosanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO). A carrier such as α-cyclodextrin may be used to improve solubility.

  • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations listed in the table below. It is recommended to prepare a master mix without the enzyme and substrate for multiple reactions.

Table 2: Reaction Mixture Components

ComponentFinal Concentration
Tris-HCl, pH 8.050 mM
ATP10 mM
MgCl₂10 mM
DTT0.3 mM
Triton X-1000.01%
Coenzyme A200 µM
22-methyltetracosanoic acid50 µM
Purified VLCAD1-5 µg
Total Volume 100 µL

Procedure:

  • Add all components except Coenzyme A and the enzyme to the reaction tube and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified VLCAD enzyme followed by Coenzyme A.

  • Incubate the reaction at 37°C for 30-60 minutes. A time-course experiment is recommended to determine the optimal incubation time.

  • Terminate the reaction by adding 250 µL of the Reaction Stop Solution.

  • Vortex the mixture thoroughly.

Protocol 3: Analysis and Purification of 22-Methyltetracsanoyl-CoA

The product can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • After stopping the reaction, centrifuge the tube at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper aqueous phase containing the acyl-CoA to a new tube.

  • Inject an aliquot of the aqueous phase onto the HPLC system.

  • Elute the compounds using a gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

  • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the peak corresponding to this compound. The retention time will be longer than that of free CoA.

  • The concentration of the synthesized this compound can be quantified by comparing the peak area to a standard curve of a known acyl-CoA or by using the extinction coefficient of CoA at 260 nm (16,400 M⁻¹cm⁻¹).

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate 22-Methyltetracosanoic Acid ReactionMix Incubation at 37°C Substrate->ReactionMix Enzyme Purified VLCAD Enzyme->ReactionMix Reagents ATP, CoA, MgCl2 Reagents->ReactionMix Quench Stop Reaction ReactionMix->Quench HPLC HPLC Analysis Quench->HPLC Product This compound HPLC->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Fatty_Acid_Activation_Pathway FA 22-Methyltetracosanoic Acid (Fatty Acid) VLCAD Very-Long-Chain Acyl-CoA Synthetase (VLCAD) FA->VLCAD Product This compound VLCAD->Product AMP_PPi AMP + PPi VLCAD->AMP_PPi ATP ATP ATP->VLCAD CoA Coenzyme A CoA->VLCAD Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, Lipid Synthesis) Product->Metabolism

Caption: Enzymatic activation of 22-methyltetracosanoic acid by VLCAD.

Troubleshooting & Optimization

improving 22-Methyltetracosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 22-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Question: My this compound solution is showing rapid degradation, what are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound in aqueous solutions is primarily due to two factors: non-enzymatic hydrolysis of the thioester bond and enzymatic degradation by contaminating enzymes.

Troubleshooting Steps:

  • Assess for Non-Enzymatic Hydrolysis: The thioester bond of this compound is susceptible to hydrolysis, which is significantly influenced by pH and temperature.

    • pH: The rate of hydrolysis increases significantly at alkaline pH. For optimal stability, maintain the pH of your solution between 6.8 and 7.4.[1]

    • Temperature: Higher temperatures accelerate the rate of hydrolysis. Whenever possible, prepare and handle solutions of this compound at low temperatures (e.g., on ice). For long-term storage, temperatures of -80°C are recommended to minimize degradation.[2]

  • Check for Enzymatic Degradation: Contaminating enzymes in your experimental system can rapidly degrade this compound. The two main classes of enzymes to consider are:

    • Acyl-CoA Dehydrogenases (e.g., Very-Long-Chain Acyl-CoA Dehydrogenase - VLCAD): These enzymes are involved in the first step of β-oxidation.[3] If your experimental setup contains cellular lysates or mitochondrial fractions, VLCAD activity could be a source of degradation.

    • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid. Several ACOT isoforms have activity towards very-long-chain acyl-CoAs.[4][5]

  • Implement Control Experiments: To determine the cause of degradation, run control experiments:

    • Buffer Control: Incubate this compound in your experimental buffer alone to assess the rate of non-enzymatic hydrolysis.

    • Heat-Inactivated Control: If your experiment involves biological samples (e.g., cell lysates), heat-inactivate a sample before adding this compound to denature any contaminating enzymes. A significant reduction in degradation in the heat-inactivated sample points to enzymatic activity as the primary cause.

Solutions and Best Practices:

  • Buffer Selection: Use a well-buffered system to maintain a stable pH in the optimal range of 6.8-7.4.

  • Temperature Control: Keep all stock solutions and experimental samples on ice.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding broad-spectrum protease and esterase inhibitors to your experimental setup. For suspected ACOT activity, note that many ACOTs are inhibited by free Coenzyme A (CoA).[4]

  • Purity of Reagents: Ensure all reagents and water used are of high purity and free from contaminating enzymes.

Issue 2: Inconsistent Results in Experiments Involving this compound

Question: I am observing high variability and poor reproducibility in my experiments with this compound. What could be the reasons?

Answer: Inconsistent results are often linked to the instability of this compound and variations in its handling and quantification.

Troubleshooting Steps:

  • Review Solution Preparation and Storage:

    • Solvent Choice: While aqueous buffers are necessary for many biological assays, for long-term storage, consider dissolving this compound in an organic solvent where it is more stable, and then diluting it into your aqueous buffer immediately before the experiment.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Aliquot your stock solutions into single-use volumes to avoid this.[2]

  • Verify Concentration of Stock Solutions: The concentration of your this compound stock solution may not be accurate due to degradation during storage or inaccuracies in initial weighing.

    • Quantification Method: Use a reliable method to quantify the concentration of your stock solution periodically. LC-MS/MS is a highly sensitive and specific method for this purpose.[6][7]

  • Assess Experimental Workflow:

    • Incubation Times: Long incubation times at non-optimal pH or temperature will lead to significant degradation, contributing to variability.

    • Sample Handling: Ensure consistent and rapid handling of all samples to minimize the time this compound is exposed to destabilizing conditions.

Solutions and Best Practices:

  • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the preparation, storage, and handling of this compound solutions.

  • Fresh Preparations: For critical experiments, prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

  • Internal Standards: When using quantification methods like LC-MS/MS, include an internal standard to account for variations in sample processing and instrument response.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a dry powder or in a suitable organic solvent at -80°C. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. For short-term storage of aqueous solutions, it is best to keep them on ice and use them as quickly as possible.

Q2: How can I monitor the stability of my this compound solution over time?

A2: The most effective way to monitor the stability is by using a quantitative analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique allows for the sensitive and specific measurement of the intact this compound and its degradation products. You can set up a time-course experiment where you analyze aliquots of your solution at different time points under your experimental conditions.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products are 22-methyltetracosanoic acid and coenzyme A (CoA), resulting from the hydrolysis of the thioester bond. In the presence of oxidizing agents, further degradation products may be formed.

Q4: Are there any specific inhibitors for enzymes that degrade this compound?

A4: For Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), there are no broadly applicable, specific inhibitors suitable for routine experimental use to prevent degradation. For Acyl-CoA Thioesterases (ACOTs), inhibition can be more complex as there are multiple isoforms. However, some ACOTs are known to be inhibited by their product, free Coenzyme A (CoA).[4] Therefore, the presence of excess CoA in your reaction might reduce the rate of enzymatic hydrolysis. For specific applications, literature on inhibitors for particular ACOT isoforms should be consulted.

Data Presentation

Table 1: Factors Affecting Non-Enzymatic Hydrolysis of Thioester Bonds

FactorEffect on StabilityRecommended ConditionRationale
pH Decreases significantly at alkaline pH6.8 - 7.4Minimizes base-catalyzed hydrolysis of the thioester bond.[1]
Temperature Decreases with increasing temperatureOn ice (short-term), -80°C (long-term)Reduces the rate of chemical reactions, including hydrolysis.[2]
Solvent More stable in organic solvents than in aqueous solutionsPrepare stock solutions in a suitable organic solventReduces the availability of water for hydrolysis.

Table 2: Key Enzymes Involved in this compound Degradation

EnzymeFunctionSubstrate SpecificityCellular LocationPotential for Contamination in Experiments
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Catalyzes the first step of β-oxidation of very-long-chain fatty acids.[3]C12 to C24 acyl-CoAs.[3]Inner mitochondrial membrane.High in mitochondrial fractions and cell lysates.
Acyl-CoA Thioesterases (ACOTs) Hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A.[4]Various isoforms with specificity for long and very-long-chain acyl-CoAs.[4][5]Mitochondria, peroxisomes, cytosol.[4]High in cell lysates and subcellular fractions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS

This protocol outlines a method to determine the rate of degradation of this compound under specific experimental conditions.

Materials:

  • This compound

  • Experimental buffer (at desired pH)

  • Internal standard (e.g., a stable isotope-labeled version of a similar long-chain acyl-CoA)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

    • Prepare a stock solution of the internal standard.

  • Stability Experiment:

    • Dilute the this compound stock solution to the final desired concentration in the experimental buffer, pre-equilibrated at the desired temperature.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution and the internal standard. This will stop further degradation and precipitate proteins.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge at high speed to pellet any precipitate.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Use a suitable reversed-phase column (e.g., C18) for separation.

    • Set up the mass spectrometer to monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Plot the percentage of remaining 22-Methyltetracsanoyl-CoA against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis stock_sol Prepare Stock Solutions exp_setup Set up Experiment stock_sol->exp_setup time_points Incubate and Sample at Time Points exp_setup->time_points quench Quench Reaction time_points->quench sample_prep Prepare for LC-MS/MS quench->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_non_enzymatic Non-Enzymatic Hydrolysis cluster_enzymatic Enzymatic Degradation TTC_CoA This compound hydrolysis_products 22-Methyltetracosanoic Acid + CoA TTC_CoA->hydrolysis_products pH, Temp vlcadd VLCAD TTC_CoA->vlcadd acots ACOTs TTC_CoA->acots beta_ox_intermediate β-oxidation Intermediate vlcadd->beta_ox_intermediate hydrolysis_products2 22-Methyltetracosanoic Acid + CoA acots->hydrolysis_products2

Caption: Degradation pathways of this compound in solution.

References

Technical Support Center: Synthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 22-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the chemical and enzymatic synthesis of this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the ω-1 position, presents several key challenges:

  • Stereocontrol: Introducing the methyl group at the C22 position with the desired stereochemistry (R or S) requires specific stereoselective synthetic methods. Racemic mixtures may be easier to synthesize but can complicate biological assays and drug development.

  • Chain Length: The long C24 carbon chain can lead to low solubility of intermediates and the final product in common organic solvents, complicating reactions and purification.

  • Activation to CoA Ester: The conversion of the free fatty acid, 22-methyltetracosanoic acid, to its coenzyme A thioester can be inefficient. The bulky nature of the fatty acid can hinder the enzymatic or chemical ligation to Coenzyme A.

  • Purification: The amphipathic nature of the final product, with a long hydrophobic tail and a polar CoA head group, makes purification challenging. It may require specialized chromatographic techniques to separate the product from starting materials and side products.

  • Analytical Characterization: Verifying the structure and purity of this compound requires advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What are the general approaches for synthesizing the 22-methyltetracosanoic acid precursor?

A2: There are two main approaches for the synthesis of the 22-methyltetracosanoic acid precursor:

  • Convergent Synthesis: This strategy involves synthesizing two smaller fragments of the molecule and then coupling them together. For a 22-methyltetracosanoic acid, one fragment could be a long-chain alkyl halide or tosylate, and the other could be a shorter-chain carboxylic acid derivative containing the methyl branch. This approach allows for the independent synthesis and purification of the fragments, potentially leading to higher overall yields. A convergent synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been reported, which could be adapted for this purpose.[1]

  • Linear Synthesis: This approach involves starting with a shorter-chain fatty acid and sequentially adding carbon units to elongate the chain to the desired length. The methyl branch can be introduced at an early stage or towards the end of the synthesis. While conceptually straightforward, linear synthesis can suffer from lower overall yields due to the number of steps involved.

Q3: How can 22-methyltetracosanoic acid be activated to its CoA ester?

A3: The activation of a long-chain fatty acid to its CoA ester is a critical step. This can be achieved through:

  • Enzymatic Methods: Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A in an ATP-dependent manner.[2] For very-long-chain fatty acids, specific long-chain acyl-CoA synthetases are required.[2] The efficiency of this reaction can be influenced by the substrate specificity of the chosen enzyme and the insolubility of the long-chain fatty acid.

  • Chemical Methods: Several chemical methods can be employed, such as the mixed anhydride (B1165640) method or the use of coupling reagents like carbodiimides. These methods activate the carboxyl group of the fatty acid, making it susceptible to nucleophilic attack by the thiol group of Coenzyme A.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 22-methyltetracosanoic acid Incomplete reaction during chain elongation or coupling steps. Poor solubility of long-chain intermediates. Side reactions such as elimination or rearrangement.Optimize reaction conditions (temperature, reaction time, catalyst). Use a higher-boiling point solvent or a co-solvent system to improve solubility. Protect functional groups to minimize side reactions.
Formation of a racemic mixture instead of a single stereoisomer Use of non-stereoselective reagents for introducing the methyl group. Racemization during a reaction step.Employ chiral auxiliaries or catalysts for stereoselective methylation. Use milder reaction conditions to prevent racemization. Chiral purification techniques like chiral HPLC may be necessary to separate enantiomers.
Inefficient conversion to this compound Low activity of the acyl-CoA synthetase with the branched VLCFA. Precipitation of the fatty acid substrate in the reaction buffer. Degradation of Coenzyme A.Screen different long-chain acyl-CoA synthetases for better activity. Add detergents or organic co-solvents to the reaction mixture to improve substrate solubility. Use fresh, high-quality Coenzyme A and work at optimal pH and temperature for the enzyme. For chemical methods, optimize the coupling reagent and reaction conditions.
Difficulty in purifying the final product The amphipathic nature of the acyl-CoA leads to poor chromatographic behavior. Co-elution with unreacted starting materials or byproducts.Use reversed-phase high-performance liquid chromatography (HPLC) with a suitable ion-pairing agent. Solid-phase extraction (SPE) can be used for initial cleanup. Consider affinity chromatography if a tagged Coenzyme A analogue is used.
Ambiguous analytical results (MS, NMR) Low ionization efficiency in mass spectrometry. Overlapping signals in NMR spectra.Use a soft ionization technique like electrospray ionization (ESI) for mass spectrometry. High-field NMR (e.g., 600 MHz or higher) may be required to resolve complex spectra. 2D NMR techniques (COSY, HSQC) can aid in structure elucidation.

Experimental Protocols

I. Synthesis of 22-Methyltetracosanoic Acid (Conceptual Approach)

This protocol is a conceptual adaptation of the synthesis of other branched-chain fatty acids and would require significant optimization.

A. Convergent Approach Example:

  • Synthesis of Fragment A (C1-C21 aldehyde): Start with a commercially available long-chain ω-hydroxy acid (e.g., 21-hydroxydocosanoic acid). Protect the carboxylic acid group as a methyl or ethyl ester. Oxidize the terminal hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

  • Synthesis of Fragment B (C22-C24 ylide): Start with 2-bromopropane. Convert it to the corresponding triphenylphosphonium salt by reacting with triphenylphosphine. Treatment of this salt with a strong base like n-butyllithium will generate the isopropylidene triphenylphosphorane (a Wittig reagent).

  • Wittig Reaction: React the aldehyde from Fragment A with the ylide from Fragment B. This will form an alkene.

  • Hydrogenation and Deprotection: Hydrogenate the double bond using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Finally, hydrolyze the ester group to yield the free fatty acid, 22-methyltetracosanoic acid.

II. Activation to this compound (General Enzymatic Protocol)
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM Coenzyme A, lithium salt

    • 50 µM 22-methyltetracosanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)

    • 1-5 µg of a purified long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation.

  • Purification: Purify the this compound using solid-phase extraction or reversed-phase HPLC.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start Starting Materials Synth_FA Synthesize 22-Methyl- tetracosanoic Acid Start->Synth_FA Activate_CoA Activate to This compound Synth_FA->Activate_CoA TS1 Low Yield? Synth_FA->TS1 TS2 Racemic Mixture? Synth_FA->TS2 Purify Purify Product Activate_CoA->Purify TS3 Inefficient Activation? Activate_CoA->TS3 Analyze Analyze Product (MS, NMR) Purify->Analyze TS4 Purification Issues? Purify->TS4 Final_Product Pure 22-Methyl- tetracosanoyl-CoA Analyze->Final_Product

Caption: A logical workflow for the synthesis of this compound, highlighting key troubleshooting checkpoints.

Signaling Pathway Context: Fatty Acid Activation

Fatty_Acid_Activation FA 22-Methyltetracosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi Acyl_CoA This compound ACSL->Acyl_CoA Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Metabolism

Caption: Enzymatic activation of 22-methyltetracosanoic acid to its CoA ester by a long-chain acyl-CoA synthetase.

References

Technical Support Center: Optimizing Mass Spectrometry for 22-Methyltetracsanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methyltetracosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for sensitive and accurate quantification via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for quantifying long-chain acyl-CoAs like this compound.[1][2] This technique provides high sensitivity and specificity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1][2][3] Positive electrospray ionization (ESI) is the most common and effective ionization mode.[1][3]

Q2: My this compound samples seem to be degrading. How can I improve stability?

A2: Acyl-CoAs are notoriously unstable and prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2] To minimize degradation:

  • Work Quickly and Cold: Perform all extraction steps on ice or at 4°C.[1][4]

  • Storage: Store samples at -80°C as a dried pellet until analysis.[5]

  • Reconstitution: For LC-MS analysis, reconstitute the dried extract in a solution that enhances stability, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or a mix of acetonitrile (B52724) and ammonium acetate buffer.[2][6] Avoid reconstituting in pure water if possible.[6]

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion ESI mode, all acyl-CoAs exhibit a highly characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][7][8] Another common fragment ion corresponds to the adenosine (B11128) 3',5'-diphosphate moiety at m/z 428.0365.[7][9] These predictable fragments are ideal for creating highly specific MRM transitions or for using neutral loss scans to screen for a wide range of acyl-CoAs.[3][9]

For this compound (Molecular Weight ≈ 1132.17 Da):

  • Precursor Ion [M+H]⁺: m/z 1133.2

  • Primary Quantifier Product Ion [M-507+H]⁺: m/z 626.2

  • Qualifier Product Ion: m/z 428.0

Q4: Which type of liquid chromatography column is best suited for this analysis?

A4: Reverse-phase columns, such as a C8 or C18, are typically used for the separation of long-chain acyl-CoAs.[1][2][3] A C8 column may sometimes provide better separation for very long-chain species.[1] The use of an alkaline mobile phase, such as one containing ammonium hydroxide (B78521), can improve chromatographic peak shape.[1][3]

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue/Cell Sample Homogenize Homogenize in Extraction Buffer on Ice Sample->Homogenize Centrifuge Centrifuge (4°C) to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Stable Solvent Dry->Reconstitute Inject Inject on LC-MS/MS System Reconstitute->Inject Separate Reverse-Phase Chromatography Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection Ionize->Detect Process Data Processing & Quantification Detect->Process

Caption: General experimental workflow from sample preparation to data analysis.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity
Potential Cause Recommended Solution Citation
Sample Degradation Acyl-CoAs are unstable. Ensure all sample preparation steps are performed quickly and on ice. Store extracts as a dry pellet at -80°C. Reconstitute just before analysis.[2][4][5]
Poor Extraction Recovery Optimize the extraction solvent. A common choice is a mixture of acetonitrile, isopropanol, and methanol. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1][5][10]
Suboptimal MS Parameters Infuse a standard solution of a similar long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow).[2]
Inefficient Fragmentation Optimize collision energy (CE) for the specific MRM transitions of this compound. The optimal CE for long-chain species can vary.[11][12]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Inappropriate Mobile Phase pH | Long-chain acyl-CoAs often exhibit better peak shapes at a higher pH. Try a mobile phase containing 10-15 mM ammonium hydroxide (pH ~10.5). |[1][3] | | Column Overload | Reduce the injection volume or dilute the sample. |[6] | | Incompatible Reconstitution Solvent | The reconstitution solvent should be similar in composition to the initial mobile phase to avoid solvent effects. |[6] | | Column Degradation | Replace the analytical column and guard column. |[2] |

Issue 3: Inaccurate or Imprecise Quantification
Potential Cause Recommended Solution Citation
Lack of a Suitable Internal Standard (IS) Use a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17-CoA) as an internal standard to correct for extraction and matrix variability.[1][4]
Matrix Effects Matrix effects (ion suppression or enhancement) can be significant. Perform a post-extraction spike to evaluate. If present, improve sample cleanup using SPE or dilute the sample.[4][10]
Non-Linearity Ensure the calibration curve is constructed over the appropriate concentration range and use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[4]

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Problem: Low Signal Degradation Is Sample Handling Cold and Fast? Start->Degradation Extraction Is Extraction Efficient? Degradation->Extraction Yes Sol_Degrade Solution: Work on ice, store at -80°C, reconstitute before run. Degradation->Sol_Degrade No MS_Params Are MS Parameters Optimized? Extraction->MS_Params Yes Sol_Extract Solution: Optimize solvent or use SPE for cleanup/concentration. Extraction->Sol_Extract No Sol_MS Solution: Infuse standard to tune source and collision energy. MS_Params->Sol_MS No No_Degrade No Yes_Degrade Yes No_Extract No Yes_Extract Yes No_MS No

Caption: Decision tree for troubleshooting low signal intensity issues.

Key Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is adapted from methods designed for long-chain acyl-CoAs.[1][10]

  • Homogenization: Weigh ~40 mg of frozen tissue and place it in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9) and an appropriate amount of internal standard (e.g., 20 ng of C17-CoA).[1]

  • Solvent Addition: Add 0.5 mL of an ice-cold solvent mixture of acetonitrile:2-propanol:methanol (3:1:1).[1]

  • Disruption: Homogenize the sample twice on ice using a mechanical homogenizer.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Collection & Storage: Carefully transfer the supernatant to a new tube. Dry the supernatant completely under a stream of nitrogen gas. Store the dried pellet at -80°C.[5][10]

  • Reconstitution: Immediately prior to analysis, reconstitute the pellet in a suitable volume (e.g., 100 µL) of a solvent like 50% methanol/water or 20% acetonitrile in 50 mM ammonium acetate.[6]

Protocol 2: LC-MS/MS Analysis Parameters

These parameters are starting points and should be optimized for your specific instrument and column.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingCitation
Column Reversed-phase C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm)[1][2]
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water[1]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temp. 32 - 40 °C[2][5]
Injection Vol. 2 - 10 µL[1][5]
Example Gradient Start at 20% B, increase to 65% B over 4 min, then re-equilibrate.[1]

Table 2: Suggested Mass Spectrometry Parameters

ParameterRecommended SettingCitation
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Capillary Voltage 3.2 kV[2]
Desolvation Temp. 500 °C[2]
Desolvation Gas Flow 500 L/h (Nitrogen)[2]
Source Temp. 120 °C[2]
Collision Gas Argon[2]

Table 3: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (CE)
This compound1133.2626.2QuantifierOptimize (start ~35 eV)
This compound1133.2428.0QualifierOptimize (start ~25 eV)
C17-CoA (Internal Standard)1018.6511.6QuantifierOptimize (start ~30 eV)

References

avoiding degradation of 22-Methyltetracosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and extraction of 22-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). The inherent instability of these molecules presents significant analytical challenges; this guide is designed to help you ensure sample integrity and achieve high recovery rates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound.

Issue Possible Cause Recommended Solution
Low or No Analyte Signal Sample Degradation: The thioester bond in acyl-CoAs is highly susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] Metabolic activity can also continue post-harvest, degrading the target analyte.Rapid Quenching & Cold Chain: Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[2] Keep samples on ice at all times during preparation and store extracts as dry pellets at -80°C. Reconstitute just before analysis.[2]
Inefficient Extraction: The choice of solvent is critical for extracting VLCFA-CoAs while minimizing degradation.Optimized Solvents: Use 80% methanol (B129727) for high-efficiency extraction.[2][3] Alternatively, homogenization in a buffered solution (e.g., 100 mM KH₂PO₄, pH 4.9) followed by extraction with isopropanol (B130326) and acetonitrile (B52724) is effective.[4][5] Avoid strong acids like formic acid in the primary extraction solvent.[2][3]
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass or plastic surfaces, leading to significant sample loss.Surface Deactivation: Use polypropylene (B1209903) tubes and consider using silanized glassware if necessary.
Poor Peak Shape in Chromatography Suboptimal Mobile Phase: Improper pH or ionic strength of the mobile phase can lead to peak tailing or broadening.Mobile Phase Adjustment: For reversed-phase HPLC, use a buffered mobile phase. A common choice is potassium phosphate (75 mM, pH 4.9) as solvent A and acetonitrile with glacial acetic acid as solvent B.[4]
Inaccurate Quantification Matrix Effects: Co-extracted substances from the biological matrix can suppress or enhance the ionization of the analyte in mass spectrometry.Use of Internal Standards: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically present in biological samples.[2][5]
Lack of a Calibration Curve: Failure to account for the non-linear response of the detector can lead to inaccurate concentration measurements.Matrix-Matched Calibration: Construct calibration curves using a matrix that closely matches your study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for improved accuracy at lower concentrations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of this compound during extraction?

A1: The primary factors are enzymatic activity, pH, and temperature. Acyl-CoA hydrolases and other enzymes present in the tissue can rapidly cleave the thioester bond. This bond is also unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1] Elevated temperatures accelerate both enzymatic and chemical degradation. Therefore, rapid inactivation of enzymes and maintaining a cold chain are paramount.

Q2: Which solvent system is best for extracting a very-long-chain fatty acyl-CoA?

A2: An 80% methanol solution has been shown to yield high mass spectrometry intensities for a broad range of acyl-CoAs and is a common choice.[2][3] Another robust method involves homogenization in an acidic buffer (to inhibit hydrolases) followed by extraction with a mixture of isopropanol and acetonitrile.[4][5] The optimal choice may depend on the specific tissue or cell type.

Comparison of Common Extraction Solvents

Solvent SystemAdvantagesDisadvantages
80% Methanol High MS intensities reported; effective for a broad range of acyl-CoAs.[2][3]May not be optimal for all tissue types.
Isopropanol / Acetonitrile Good recovery (70-80%) reported for long-chain acyl-CoAs from tissues.[4]Multi-step procedure involving several solvents.[4][5]
Perchloric or Sulfosalicylic Acid (SSA) Rapidly quenches metabolism and deproteinizes the sample.[2][5] SSA can be more effective than other acids for retaining short-chain species.[2]Strong acids can cause degradation if not handled properly; may require subsequent cleanup steps.[2]

Q3: Is a solid-phase extraction (SPE) step necessary?

A3: An SPE step can help produce cleaner samples by removing interfering substances.[2] However, it can also lead to the loss of the analyte, particularly more hydrophilic, short-chain acyl-CoAs.[2] For very-long-chain species like this compound, recovery from C18 cartridges is generally good. If you are experiencing low recovery, consider methods that do not require SPE, such as those using SSA for deproteinization.[2]

Q4: How should I store my extracted acyl-CoA samples?

A4: Acyl-CoAs are unstable in solution.[1][2] For long-term storage, samples should be dried down under a stream of nitrogen or using a vacuum concentrator and stored as a dry pellet at -80°C.[2] Reconstitute the sample immediately prior to analysis in a suitable solvent, such as methanol or a buffered methanol/water solution.[1][6] Stability tests show that methanol provides the best stability for reconstituted analytes.[1]

Experimental Protocols

Protocol 1: High-Recovery Extraction of VLCFA-CoAs from Tissues

This protocol is an adaptation of established methods designed to maximize recovery and stability.[4][5]

Materials:

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen, powdered tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C to separate the phases.

  • Extraction: Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Cleanup (Optional): For cleaner samples, wash the collected supernatant by adding an equal volume of petroleum ether, vortexing, centrifuging, and discarding the upper petroleum ether layer. Repeat this wash step.

  • Drying: Dry the final supernatant under a stream of nitrogen or with a vacuum concentrator.

  • Storage & Reconstitution: Store the dry pellet at -80°C. Before analysis, reconstitute in a suitable volume of methanol. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material before transferring to an analysis vial.

Visualizations

Workflow and Degradation Pathways

The following diagrams illustrate the key steps in a successful extraction workflow and the potential pitfalls that can lead to analyte degradation.

Caption: Recommended workflow for VLCFA-CoA extraction.

Caption: Key factors causing degradation of acyl-CoAs.

References

Technical Support Center: Synthesis of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 22-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: enzymatic and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes enzymes to elongate a shorter acyl-CoA precursor to the desired length. Specifically, the fatty acid elongation (FAE) complex, which includes the ELOVL family of enzymes, can be employed. This process involves a four-step cycle of condensation, reduction, dehydration, and a final reduction to add two-carbon units from malonyl-CoA to the growing acyl chain.

  • Chemical Synthesis: This approach involves the synthesis of the 22-methyltetracosanoic acid precursor, followed by its activation and coupling to Coenzyme A (CoA). A common activation method is the use of carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazole intermediate, which then readily reacts with the thiol group of CoA. Another approach is the mixed anhydride (B1165640) method.

Q2: What are the critical starting materials for each synthesis route?

A2:

  • Enzymatic Synthesis:

    • A suitable long-chain acyl-CoA primer (e.g., stearoyl-CoA).

    • Malonyl-CoA as the two-carbon donor.

    • A robust enzyme system containing the necessary fatty acid elongase (ELOVL) and reductase enzymes.

    • NADPH as a reducing agent.

  • Chemical Synthesis:

    • 22-methyltetracosanoic acid.

    • Coenzyme A (CoA).

    • An activating agent such as carbonyldiimidazole (CDI) or reagents for forming a mixed anhydride.

    • Anhydrous solvents.

Q3: How can I purify the final this compound product?

A3: Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and denatured enzymes. High-Performance Liquid Chromatography (HPLC) is a highly effective method. A C18 reversed-phase column is commonly used with a gradient elution of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). Solid-phase extraction (SPE) can also be employed for sample cleanup and enrichment.

Troubleshooting Guides

Low Yield in Synthesis
IssuePossible CauseRecommended Solution
Low yield in enzymatic synthesis Inactive or inhibited enzymes.Ensure optimal reaction conditions (pH, temperature) for the specific elongase and reductase enzymes. Verify the purity of substrates, as contaminants can inhibit enzyme activity.
Insufficient precursor availability.Increase the concentration of the acyl-CoA primer and malonyl-CoA. Ensure a sufficient supply of NADPH.
Sub-optimal enzyme concentration.Titrate the concentration of the fatty acid elongase complex to determine the optimal level for your reaction scale.
Low yield in chemical synthesis Incomplete activation of 22-methyltetracosanoic acid.Use a sufficient excess of the activating agent (e.g., CDI). Ensure anhydrous reaction conditions, as moisture can quench the activated intermediate.
Degradation of Coenzyme A.Handle Coenzyme A with care, minimizing freeze-thaw cycles and storing it under appropriate conditions.
Side reactions.In the mixed anhydride method, side reactions can occur. Optimizing the reaction temperature and the choice of reagents can minimize the formation of byproducts.
Product Purity Issues
IssuePossible CauseRecommended Solution
Contamination with unreacted 22-methyltetracosanoic acid Incomplete reaction or inefficient purification.Optimize the stoichiometry of the reactants in the chemical synthesis. Refine the HPLC purification gradient to achieve better separation of the product from the starting acid.
Presence of side-products from chemical synthesis Non-specific reactions of the activating agent.In CDI-mediated synthesis, excess CDI can react with other nucleophiles. Ensure the reaction is carried out in a clean, controlled environment.
Enzyme contamination in enzymatic synthesis Inadequate purification post-reaction.Employ protein precipitation and subsequent purification steps like SPE or HPLC to effectively remove all enzymatic components.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via CDI Activation

This protocol outlines the activation of 22-methyltetracosanoic acid with carbonyldiimidazole (CDI) and subsequent reaction with Coenzyme A.

Materials:

Procedure:

  • Activation of 22-methyltetracosanoic acid:

    • Dissolve 22-methyltetracosanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add a 1.5-fold molar excess of CDI to the solution.

    • Stir the reaction mixture at room temperature for at least 90 minutes to form the acyl-imidazole intermediate.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in anhydrous THF containing a slight excess of triethylamine.

    • Slowly add the activated 22-methyltetracosanoyl-imidazole solution to the Coenzyme A solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a minimal amount of the initial HPLC mobile phase.

    • Purify the this compound by reversed-phase HPLC using a C18 column. A gradient of potassium phosphate buffer and acetonitrile is typically effective.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general method for the purification and enrichment of acyl-CoAs using SPE.

Materials:

  • SPE columns with a suitable stationary phase (e.g., 2-(2-pyridyl)ethyl functionalized silica).

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[1]

  • Crude synthetic this compound solution.

Procedure:

  • Column Conditioning:

    • Condition the SPE column by passing 2 mL of the Wash Solution through it.[1]

  • Sample Loading:

    • Load the crude this compound solution onto the conditioned column.

  • Washing:

    • Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

  • Elution:

    • Elute the bound this compound with 1.5 mL of the Elution Solution.[1]

    • Collect the eluate.

  • Sample Concentration:

    • The eluted sample can be concentrated under a stream of nitrogen or by lyophilization for further analysis or use.

Signaling and Metabolic Pathways

Branched-Chain Fatty Acid Metabolism

Very long-chain branched fatty acids like this compound are metabolized through pathways that share similarities with the degradation of other branched-chain fatty acids, such as phytanic acid. These pathways often involve a combination of alpha- and beta-oxidation steps. The methyl branch prevents direct beta-oxidation, necessitating an initial alpha-oxidation step to remove a single carbon and allow the subsequent beta-oxidation spiral to proceed.

BCF_Metabolism BCFA_CoA This compound Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox Pristanoyl_CoA_analog Pristanoyl-CoA Analog Alpha_Ox->Pristanoyl_CoA_analog Removes one carbon Beta_Ox Beta-Oxidation (Peroxisomal/Mitochondrial) Pristanoyl_CoA_analog->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Metabolism of a very long-chain branched fatty acid.
Potential Role in Cellular Signaling

Branched-chain fatty acids and their CoA esters can influence cellular signaling pathways. For instance, they have been shown to interact with G-protein coupled receptors like GPR40, leading to downstream effects on intracellular calcium levels.[2] This suggests a potential role for this compound in modulating cellular processes through receptor-mediated signaling.

BCFA_Signaling BCFA_CoA This compound GPR40 GPR40 BCFA_CoA->GPR40 Activates PLC Phospholipase C GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream Experimental_Workflow Start Start: Synthesis of 22-Methyltetracosanoic Acid Activation Activation of Carboxylic Acid (e.g., with CDI) Start->Activation Coupling Coupling with Coenzyme A Activation->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Purification (HPLC or SPE) Crude_Product->Purification Analysis Purity and Identity Analysis (HPLC, MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Technical Support Center: Purification of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 22-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying very long-chain acyl-CoAs like this compound?

A1: The most common and effective methods for purifying long-chain acyl-CoAs are reversed-phase high-performance liquid chromatography (RP-HPLC) and affinity chromatography.[1][2][3][4] RP-HPLC separates molecules based on their hydrophobicity, which is ideal for separating fatty acyl-CoAs of different chain lengths.[2][5][6] Affinity chromatography utilizes a specific interaction between the Coenzyme A moiety and a ligand immobilized on the chromatography resin, allowing for high selectivity.[1][4][7]

Q2: What are the main challenges when purifying this compound?

A2: The primary challenges include:

  • Low solubility: Due to its long, 25-carbon chain, this compound is highly hydrophobic and may have limited solubility in aqueous buffers.

  • Potential for degradation: The thioester bond in the CoA molecule can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain nucleophiles.[8]

  • Co-purification of similar lipids: The starting material for the synthesis of this compound may contain other fatty acids of similar chain lengths, leading to co-purification of their corresponding CoA esters.

  • Detection: The lack of a strong UV chromophore in the fatty acyl chain can make detection challenging, though the adenine (B156593) ring of Coenzyme A provides UV absorbance around 260 nm.[5]

Q3: How can I improve the solubility of this compound during purification?

A3: To improve solubility, consider the following:

  • Use of organic modifiers: Incorporating organic solvents such as acetonitrile (B52724) or methanol (B129727) in your buffers for RP-HPLC is standard practice and helps to solubilize long-chain acyl-CoAs.[5][6]

  • Addition of detergents: In some cases, a small amount of a non-ionic detergent can be used, but this may interfere with downstream applications and should be carefully evaluated.

  • pH adjustment: While maintaining a pH that ensures the stability of the thioester bond, slight adjustments can sometimes influence the solubility of the overall molecule.

Q4: What type of HPLC column is best suited for purifying this compound?

A4: A C18 reversed-phase column is the most common choice for separating fatty acyl-CoAs.[2][6] For very long-chain species like this compound, a column with a high carbon load and end-capping will provide the best retention and resolution. A C30 column could also be considered for enhanced separation of long-chain hydrophobic molecules.[2]

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Step
Degradation during purification Maintain a neutral to slightly acidic pH (pH 6.0-7.5) throughout the purification process. Work at low temperatures (4°C) whenever possible.[9] Avoid harsh chemicals and prolonged exposure to conditions that could hydrolyze the thioester bond.[8]
Incomplete elution from the column For RP-HPLC, increase the percentage of the organic solvent in the mobile phase during the elution step. A gradient elution is often more effective than an isocratic one.[6] For affinity chromatography, ensure the elution buffer is of the correct composition and pH to disrupt the binding interaction.
Poor binding to the affinity column Ensure the binding buffer conditions are optimal for the interaction between Coenzyme A and the affinity ligand. Check the manufacturer's instructions for the specific resin. The flow rate during sample loading might be too high; reduce it to allow for sufficient interaction time.
Precipitation of the compound Increase the concentration of the organic modifier in the sample and buffers to improve solubility.
Issue 2: Poor Peak Resolution in RP-HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase gradient Optimize the gradient profile. A shallower gradient will generally provide better resolution between compounds with similar hydrophobicities.[6]
Column overloading Reduce the amount of sample loaded onto the column.
Suboptimal column choice Consider a column with a different stationary phase (e.g., C30 instead of C18) or a longer column for increased resolution.[2]
Poor sample preparation Ensure the sample is fully dissolved and filtered before injection to remove any particulate matter.
Issue 3: Presence of Contaminants in the Final Product
Possible Cause Troubleshooting Step
Co-elution of similar chain-length acyl-CoAs Optimize the RP-HPLC gradient to improve separation.[6] Consider a two-step purification strategy, for example, affinity chromatography followed by RP-HPLC for higher purity.
Presence of free Coenzyme A The synthesis reaction may not have gone to completion. An additional purification step, such as ion exchange chromatography, could be used to separate the charged free CoA from the acyl-CoA.
Degradation product (free 22-methyltetracosanoic acid) This suggests hydrolysis of the thioester bond. Re-evaluate the purification conditions (pH, temperature) to minimize degradation.[8]

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical gradient might start at 60% B, increasing to 100% B over 30-40 minutes. The exact gradient will need to be optimized based on the specific sample and column.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 260 nm.

  • Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase composition. If solubility is an issue, a higher percentage of organic solvent can be used, but this may affect early eluting peaks. Filter the sample through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Post-Purification: The collected fractions containing the purified product will be in the mobile phase. This can be removed by lyophilization or evaporation.

Data Presentation

Table 1: Purification Log for this compound

Purification Step Total Volume (mL) Protein/Lipid Concentration (mg/mL) Purity (%) Yield (%) Notes
Crude Extract100
Affinity Chromatography
RP-HPLC
User to fill in their experimental data.

Visualization

Below is a diagram illustrating a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound (from synthesis) Step1 Step 1: Affinity Chromatography (e.g., CoA-specific resin) Crude->Step1 Primary Capture Step2 Step 2: Reversed-Phase HPLC (C18 or C30 column) Step1->Step2 Polishing Step Analysis Purity Analysis (e.g., HPLC, MS) Step2->Analysis Verification PureProduct Pure this compound Analysis->PureProduct Final Product

Caption: A typical two-step purification workflow for this compound.

References

Technical Support Center: Resolving Isomers of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 22-Methyltetracosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation and analysis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the stereoisomers of this compound?

A1: The primary methods for resolving stereoisomers of long-chain branched fatty acids, such as 22-methyltetracosanoic acid (the fatty acid component of this compound), are enzymatic kinetic resolution and chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC).

  • Enzymatic Kinetic Resolution: This method utilizes lipases to selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known for their ability to resolve branched-chain fatty acids.[1][2][3][4][5]

  • Chiral Chromatography (HPLC & GC): These techniques employ chiral stationary phases (CSPs) to achieve separation of enantiomers. For GC analysis, derivatization of the fatty acid to its methyl ester (FAME) is typically required to increase volatility.

Q2: Why is derivatization necessary for the GC analysis of this compound isomers?

A2: Derivatization is crucial for the GC analysis of very-long-chain fatty acids (VLCFAs) like 22-methyltetracosanoic acid for several reasons:

  • Increased Volatility: VLCFAs are not volatile enough to be analyzed directly by GC. Conversion to their corresponding fatty acid methyl esters (FAMEs) significantly increases their volatility.

  • Improved Peak Shape: Derivatization reduces the polarity of the carboxylic acid group, which minimizes peak tailing and improves chromatographic performance.

  • Enhanced Thermal Stability: FAMEs are more thermally stable than their corresponding free fatty acids, preventing degradation at the high temperatures used in GC.

Common derivatization reagents include diazomethane, methanol (B129727) with an acid catalyst (e.g., BF3, HCl, or H2SO4), and silylating agents.

Q3: Which type of chiral stationary phase is recommended for the HPLC separation of very-long-chain fatty acid enantiomers?

A3: For the chiral HPLC separation of fatty acid enantiomers, polysaccharide-based chiral stationary phases are widely used and have shown success in separating a broad range of chiral compounds.[6][7] These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose-tris(3,5-dimethylphenylcarbamate)), can provide the necessary selectivity for resolving the subtle structural differences between enantiomers of long-chain fatty acids. The separation is typically performed in normal-phase or polar organic mode.

Troubleshooting Guides

Chiral HPLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Low column efficiency.4. Co-elution with impurities.1. Screen different types of polysaccharide-based CSPs.2. Optimize the mobile phase by adjusting the ratio of the non-polar and polar components (e.g., hexane (B92381)/isopropanol). The addition of small amounts of an acidic or basic modifier can also improve selectivity.[8]3. Check for column degradation, which can be caused by harsh mobile phases or high pressures. Flushing the column or replacing it may be necessary.[9]4. Ensure the sample is of high purity before injection.
Peak tailing or broadening 1. Column overload.2. Secondary interactions with the stationary phase.3. Dead volume in the HPLC system.1. Reduce the sample concentration or injection volume.2. Add a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase to reduce unwanted interactions.3. Check all connections and tubing for proper installation to minimize dead volume.
Inconsistent retention times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Temperature variations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using isocratic elution.[10]2. Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed.3. Use a column oven to maintain a constant temperature.
Chiral GC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor resolution of FAME enantiomers 1. Incorrect chiral stationary phase.2. Suboptimal temperature program.3. Incomplete derivatization.1. Select a highly polar cyanopropyl-based capillary column, which is often used for separating cis/trans isomers and can be effective for positional isomers.[11]2. Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.3. Ensure the derivatization reaction goes to completion to avoid the presence of unreacted fatty acids.
Ghost peaks or baseline noise 1. Contamination from the sample, solvent, or carrier gas.2. Septum bleed.3. Column bleed.1. Use high-purity solvents and carrier gas. Run a blank to identify the source of contamination.2. Use high-quality, low-bleed septa and replace them regularly.3. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
Poor peak shape for VLCFA-FAMEs 1. Adsorption in the injector or column.2. Inappropriate injection technique or parameters.1. Use a deactivated liner in the injector. Ensure the entire GC system is inert.2. Optimize the injection temperature and split ratio to ensure efficient transfer of the high-boiling point analytes onto the column.
Enzymatic Kinetic Resolution Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or no enantioselectivity (low ee%) 1. The chosen lipase is not selective for the substrate.2. Unfavorable reaction conditions (solvent, temperature).3. Presence of water in organic solvent reactions.1. Screen different lipases. Candida antarctica lipase B (CALB) is a good starting point due to its broad substrate specificity.[1][3][5]2. Optimize the reaction solvent and temperature. Non-polar organic solvents like hexane or toluene (B28343) are often preferred for CALB.[5] Varying the temperature can also impact enantioselectivity.[1]3. For reactions in organic solvents, ensure the enzyme and solvent are sufficiently dry, as water can lead to hydrolysis and reduce enantioselectivity.
Slow reaction rate 1. Low enzyme activity.2. Substrate or product inhibition.3. Poor mass transfer (for immobilized enzymes).1. Increase the enzyme loading. Ensure the enzyme has not been denatured by improper storage or handling.2. Perform the reaction at lower substrate concentrations. It may be necessary to remove the product as it is formed.3. Ensure adequate mixing to minimize diffusion limitations.
Difficulty in separating the product from the unreacted enantiomer 1. Similar physical properties of the esterified product and the free fatty acid.1. After the enzymatic reaction, use standard chromatographic techniques (e.g., column chromatography) to separate the ester product from the unreacted fatty acid.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 22-Methyltetracosanoic Acid Methyl Ester Isomers (Example)
  • Note: As specific data for this compound is limited, this protocol is based on general methods for very-long-chain fatty acid methyl esters. Optimization will be required.

  • Sample Preparation: Convert the 22-methyltetracosanoic acid fraction to its methyl ester (FAME) using a standard derivatization procedure (e.g., BF3 in methanol). Dissolve the resulting FAMEs in the mobile phase.

  • HPLC System: An HPLC system equipped with a UV or evaporative light-scattering detector (ELSD).

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose-tris(3,5-dimethylphenylcarbamate) or amylose-tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier, such as n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Temperature: Maintain a constant column temperature using a column oven, typically between 20-40°C.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or ELSD.

Protocol 2: Enzymatic Kinetic Resolution of 22-Methyltetracosanoic Acid (Example)
  • Materials: Racemic 22-methyltetracosanoic acid, immobilized Candida antarctica lipase B (CALB), an acyl donor (e.g., ethanol (B145695) or butanol for esterification), and a non-polar organic solvent (e.g., hexane or toluene).

  • Procedure:

    • Dissolve the racemic 22-methyltetracosanoic acid and the alcohol in the organic solvent in a sealed reaction vessel.

    • Add the immobilized CALB to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-60°C) with constant shaking.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee%) of the substrate and product.

    • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified product in high enantiomeric purity.

    • Separate the enzyme by filtration.

    • Separate the esterified product from the unreacted fatty acid using column chromatography.

Data Presentation

Table 1: Hypothetical Chiral HPLC Separation Data for 22-Methyltetracosanoic Acid Methyl Ester Isomers

EnantiomerRetention Time (min)Resolution (Rs)
(R)-22-methyltetracosanoate25.4\multirow{2}{*}{1.8}
(S)-22-methyltetracosanoate27.8

Note: These are example values. Actual retention times and resolution will depend on the specific column and conditions used.

Table 2: Example Data for Enzymatic Kinetic Resolution of Racemic 22-Methyltetracosanoic Acid

Time (hours)Conversion (%)ee_substrate (%)ee_product (%)
122533>99
244892>99
3655>9991

Note: These are example values. Optimal reaction time should be determined experimentally.

Visualizations

Experimental Workflow for Chiral Resolution

G General Workflow for Resolving this compound Isomers cluster_0 Starting Material cluster_1 Resolution Methods cluster_2 Analysis & Characterization racemic Racemic this compound enzymatic Enzymatic Kinetic Resolution (e.g., CALB) racemic->enzymatic hplc Chiral HPLC racemic->hplc gc Chiral GC racemic->gc analysis Purity and Enantiomeric Excess (ee%) Determination enzymatic->analysis Separation of reacted and unreacted enantiomers hplc->analysis Direct separation gc->analysis Derivatization to FAMEs then separation G Peroxisomal Oxidation of this compound start This compound beta_ox1 Peroxisomal Beta-Oxidation Cycles start->beta_ox1 blocked Beta-Oxidation Blocked (Methyl group at beta-position) beta_ox1->blocked alpha_ox Alpha-Oxidation blocked->alpha_ox remove_c1 Removal of one carbon alpha_ox->remove_c1 beta_ox2 Resumption of Beta-Oxidation remove_c1->beta_ox2 end Propionyl-CoA + Acetyl-CoA beta_ox2->end

References

Technical Support Center: 22-Methyltetracosanoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected metabolic pathway?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl group at the 22nd carbon position. Due to the distant location of the methyl group from the carboxyl end, it is expected to initially undergo several cycles of peroxisomal beta-oxidation. Standard beta-oxidation will proceed until the methyl branch is near the alpha or beta position of the acyl-CoA intermediate, at which point specialized enzymes may be required for further degradation, potentially involving an alpha-oxidation-like mechanism.

Q2: What are the primary challenges associated with handling and storing this compound?

A2: Like other acyl-CoAs, this compound is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH. For long-term storage, it is recommended to keep it as a dry powder or in an organic solvent at -80°C. For experimental use, fresh solutions should be prepared, and prolonged incubation in aqueous buffers should be avoided.

Q3: Which analytical techniques are most suitable for the detection and quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective method for the analysis of this compound.[1] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex biological matrices.

Q4: Are there commercially available standards for this compound?

A4: Currently, this compound is not a commonly available standard. Researchers may need to custom synthesize this molecule or its corresponding fatty acid, 22-methyltetracosanoic acid. The free fatty acid can then be enzymatically converted to its CoA thioester.

Troubleshooting Guides

Issue 1: Poor or No Signal in LC-MS/MS Analysis

Possible Causes:

  • Degradation of this compound: Acyl-CoAs are unstable in aqueous solutions.

  • Inefficient Extraction: The long chain and methyl group may affect its solubility and extraction efficiency.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy.

  • Matrix Effects: Co-eluting substances from the sample can suppress the ionization of the target analyte.

Troubleshooting Steps:

  • Ensure Sample Integrity: Prepare fresh samples for analysis. Minimize the time samples spend in aqueous buffers.

  • Optimize Extraction Protocol: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, followed by solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Verify MS Parameters: Infuse a synthesized standard (if available) to determine the optimal precursor and product ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 m/z).[2][3]

  • Address Matrix Effects: Improve chromatographic separation to resolve the analyte from interfering compounds. Consider using a stable isotope-labeled internal standard for accurate quantification.

Issue 2: Inconsistent Results in Enzymatic Assays

Possible Causes:

  • Low Enzyme Activity: The enzyme being used may have low specificity for this compound.

  • Substrate Insolubility: The long acyl chain can lead to poor solubility in aqueous assay buffers, reducing its availability to the enzyme.

  • Inhibitory Effects: Accumulation of product or impurities in the substrate can inhibit the enzyme.

Troubleshooting Steps:

  • Confirm Enzyme Specificity: If possible, test the enzyme's activity with a range of VLCFA-CoAs to assess its specificity. Very-long-chain acyl-CoA synthetases are required for the activation of the free fatty acid, and their substrate specificity can vary.[4]

  • Improve Substrate Solubility: Incorporate a low concentration of a non-ionic detergent (e.g., Triton X-100) or a carrier protein like bovine serum albumin (BSA) in the assay buffer.

  • Purify the Substrate: Ensure the 22-Methyltetracsanoyl-CoA is of high purity. Use freshly prepared solutions for each experiment.

  • Optimize Assay Conditions: Vary the concentrations of the substrate, enzyme, and any necessary co-factors (e.g., ATP, Mg2+) to determine the optimal conditions.

Issue 3: Difficulty in Interpreting Metabolic Fate in Cell-Based Assays

Possible Causes:

  • Inefficient Cellular Uptake: The long, methylated fatty acid may not be readily taken up by cells.

  • Metabolic Branching: The molecule may be channeled into multiple metabolic pathways, making it difficult to track a single outcome.

  • Lack of Appropriate Controls: Without proper controls, it is difficult to distinguish between specific metabolic effects and general cellular stress.

Troubleshooting Steps:

  • Enhance Cellular Uptake: Conjugate the corresponding fatty acid to a carrier protein like BSA before adding it to the cell culture medium.

  • Use Isotopic Labeling: Synthesize a stable isotope-labeled version of 22-methyltetracosanoic acid (e.g., with 13C or 2H) to trace its metabolic fate using LC-MS/MS.

  • Employ Specific Inhibitors: Use known inhibitors of beta-oxidation and other relevant pathways to dissect the metabolic route of this compound.

  • Include Relevant Controls: Use straight-chain VLCFAs (e.g., lignoceroyl-CoA, C24:0-CoA) and a known branched-chain fatty acyl-CoA (e.g., phytanoyl-CoA) as positive and negative controls to compare metabolic pathways.

Data Presentation

Table 1: Example LC-MS/MS Parameters for VLCFA-CoA Analysis

ParameterSetting
Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 20% to 100% B over 15 min
Flow Rate 0.2 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (M+H)+ for C25:0-CoA m/z 1132.7
Product Ion for Neutral Loss of 507 m/z 625.7
Collision Energy 35 eV

Note: These are example parameters and should be optimized for your specific instrument and analyte.

Table 2: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase

SubstrateRelative Activity (%)
Phytanoyl-CoA100
3-Methylhexadecanoyl-CoA~100
2-Methylhexadecanoyl-CoANo activity
4-Methylhexadecanoyl-CoANo activity
Lignoceroyl-CoA (C24:0)No activity

Data adapted from literature to illustrate substrate specificity principles.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA).

  • Cell Lysis: Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: In Vitro Enzymatic Assay for Acyl-CoA Synthetase Activity
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM Coenzyme A

    • 0.1% Triton X-100

  • Substrate Addition: Add 22-methyltetracosanoic acid to a final concentration of 10 µM.

  • Enzyme Addition: Add the purified or recombinant acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 20 µL of 10% formic acid.

  • Analysis: Analyze the formation of this compound by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture with 22-Methyltetracosanoic Acid extraction Metabolite Extraction (80% Methanol) cell_culture->extraction centrifugation Centrifugation extraction->centrifugation drying Drying under N2 centrifugation->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the analysis of this compound from cell culture.

signaling_pathway 22-MT-CoA This compound Peroxisomal_Beta_Ox Peroxisomal Beta-Oxidation 22-MT-CoA->Peroxisomal_Beta_Ox Branched_Acyl_CoA Shortened Branched-Chain Acyl-CoA Intermediate Peroxisomal_Beta_Ox->Branched_Acyl_CoA Alpha_Ox Alpha-Oxidation (Hypothesized) Branched_Acyl_CoA->Alpha_Ox Mitochondrial_Beta_Ox Mitochondrial Beta-Oxidation Alpha_Ox->Mitochondrial_Beta_Ox Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothesized metabolic pathway of this compound.

References

Technical Support Center: Enhancing the Solubility of 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 22-Methyltetracosanoyl-CoA. Given its long acyl chain, this molecule is expected to have very low aqueous solubility, posing challenges in various experimental settings. This resource offers frequently asked questions (FAQs) and troubleshooting guides to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of coenzyme A with a 25-carbon branched fatty acyl chain. Like other very-long-chain acyl-CoAs, it is an amphipathic molecule with a large, nonpolar hydrocarbon tail and a polar coenzyme A head. This structure leads to very low solubility in aqueous buffers, which can result in precipitation, inaccurate concentration measurements, and reduced reactivity in enzymatic assays.

Q2: What are the general principles for solubilizing long-chain acyl-CoAs?

A2: The primary goal is to prevent the aggregation of the hydrophobic acyl chains. This can be achieved by:

  • Micelle Formation: Using detergents or surfactants to form micelles that encapsulate the hydrophobic tails.

  • Inclusion Complexes: Employing cyclodextrins to form complexes where the acyl chain is shielded within the cyclodextrin's hydrophobic core.

  • Co-solvents: Including a small percentage of an organic solvent to increase the overall polarity of the solution.

  • pH and Ionic Strength Control: Adjusting the buffer conditions can influence the charge and interactions of the CoA head group, which can impact solubility.

Q3: What are some recommended starting points for solubilizing this compound?

A3: For initial attempts, consider using a non-ionic detergent like Triton X-100 at a concentration above its critical micelle concentration (CMC). Alternatively, cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are effective at encapsulating hydrophobic molecules and are often well-tolerated in biological assays.[1][2]

Q4: How does temperature affect the solubility of this compound?

A4: Generally, increasing the temperature can enhance the solubility of lipids. However, it is crucial to consider the thermal stability of this compound and any proteins or other reagents in your experiment. For some detergents, there is a "cloud point" temperature at which the solution becomes cloudy and the detergent phase separates.[3]

Troubleshooting Guides

Issue 1: Precipitate is observed in my aqueous buffer after adding this compound.

Possible Cause Troubleshooting Step
Concentration is above the solubility limit in the current buffer.1. Decrease Concentration: Lower the concentration of this compound to determine the approximate solubility limit in your buffer. 2. Add a Solubilizing Agent: Incorporate a detergent (e.g., Triton X-100, CHAPS) or a cyclodextrin (B1172386) (e.g., HP-β-CD) into your buffer before adding the acyl-CoA. Refer to the Data Presentation table for suggested concentrations. 3. Use a Co-solvent: If compatible with your experiment, add a small amount of an organic solvent like ethanol (B145695) or DMSO (typically <1% v/v) to the buffer.
Presence of divalent cations.Long-chain acyl-CoAs can precipitate in the presence of divalent cations like Mg²⁺, which are common in enzyme assay buffers.[4] 1. Reduce Cation Concentration: Lower the concentration of Mg²⁺ or other divalent cations if possible. 2. Add a Chelating Agent: Include a low concentration of EDTA to chelate trace metal contaminants. Be mindful of the impact on any metalloenzymes.
Inappropriate pH or ionic strength.The solubility of acyl-CoAs can be influenced by pH and salt concentration.[5] 1. Optimize pH: Empirically test a range of pH values around the pKa of the phosphate (B84403) groups in CoA (around 6.5) to find the optimal solubility. 2. Adjust Ionic Strength: Test different salt concentrations (e.g., 50-150 mM NaCl or KCl) to see if it improves solubility.

Issue 2: Inconsistent results or low activity in my enzyme assay.

Possible Cause Troubleshooting Step
Micelle formation is inhibiting enzyme access to the substrate.1. Vary Detergent Concentration: Test a range of detergent concentrations, both above and below the CMC, to find the optimal balance between solubility and enzyme activity. 2. Change Detergent Type: Switch to a different class of detergent (e.g., from a non-ionic to a zwitterionic detergent like CHAPS) that may have less of an inhibitory effect on your enzyme.
Substrate is not fully solubilized, leading to inaccurate concentrations.1. Confirm Solubilization: After preparing your stock solution, visually inspect it for any cloudiness or precipitate. Centrifuge the solution and measure the concentration in the supernatant to confirm it is fully dissolved. 2. Use a Carrier Protein: If compatible with your assay, pre-complexing the this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery to the enzyme.
Degradation of this compound.Long-chain acyl-CoAs can be unstable in aqueous solutions, especially at non-neutral pH.[6] 1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments. 2. Store Properly: If short-term storage is necessary, snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation: Solubilizing Agents for Long-Chain Acyl-CoAs

The following table summarizes common solubilizing agents and their typical working concentrations for enhancing the solubility of long-chain acyl-CoAs. These are starting points and may require optimization for this compound.

Solubilizing Agent Class Typical Working Concentration Mechanism of Action Notes
Triton X-100 Non-ionic Detergent0.1 - 1.0% (w/v)Forms micelles to encapsulate the acyl chain.Widely used, but can interfere with some enzymatic assays.
CHAPS Zwitterionic Detergent5 - 10 mMForms micelles; often considered milder than Triton X-100.Can be useful when protein denaturation is a concern.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrin1 - 10 mMForms inclusion complexes with the acyl chain.[1][2]Generally well-tolerated in biological systems.
Fatty Acid-Free BSA Carrier Protein1:1 to 3:1 molar ratio (BSA:Acyl-CoA)Binds to the acyl chain, facilitating its transport and delivery.Mimics physiological transport; may not be suitable for all assays.
Ethanol / DMSO Co-solvent< 1% (v/v)Increases the polarity of the bulk solvent.Must be tested for compatibility with the experimental system.

Experimental Protocols

Protocol 1: Solubilization using Triton X-100

  • Prepare a stock solution of Triton X-100: Prepare a 10% (w/v) stock solution of Triton X-100 in your desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Prepare the working buffer: Dilute the 10% Triton X-100 stock solution into your buffer to achieve the final desired concentration (e.g., 0.5%).

  • Dissolve this compound: Weigh out the required amount of this compound and dissolve it directly in the Triton X-100 containing buffer.

  • Vortex and Sonicate: Vortex the solution vigorously for 1-2 minutes. If the solution is not clear, sonicate in a bath sonicator for 5-10 minutes, or until the solution is clear.

  • Final Dilution: This stock solution can then be diluted into the assay buffer. Ensure the final concentration of Triton X-100 in the assay does not interfere with the experiment.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD: Prepare a 100 mM stock solution of HP-β-CD in your aqueous buffer.

  • Prepare the working solution: Dilute the HP-β-CD stock to the desired final concentration (e.g., 10 mM) in the buffer.

  • Dissolve this compound: Add the this compound to the HP-β-CD solution.

  • Incubate and Mix: Vortex the solution and incubate at room temperature for 15-30 minutes with occasional mixing to allow for the formation of the inclusion complex. The solution should become clear.

  • Use in Assay: This solution can be used directly in your experiments.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound precipitate Precipitate Observed? start->precipitate low_activity Inconsistent/Low Activity? precipitate->low_activity No check_concentration Reduce Concentration precipitate->check_concentration Yes vary_detergent_conc Vary Detergent Concentration low_activity->vary_detergent_conc Yes fail Further Optimization Needed low_activity->fail No add_solubilizer Add Solubilizing Agent (Detergent/Cyclodextrin) check_concentration->add_solubilizer check_cations Check for Divalent Cations (e.g., Mg2+) add_solubilizer->check_cations optimize_buffer Optimize Buffer (pH, Ionic Strength) check_cations->optimize_buffer success Resolution: Soluble and Active optimize_buffer->success optimize_buffer->fail change_detergent Change Detergent Type vary_detergent_conc->change_detergent confirm_solubility Confirm Complete Solubilization change_detergent->confirm_solubility use_carrier Use Carrier Protein (BSA) confirm_solubility->use_carrier check_stability Check for Degradation (Prepare Fresh) use_carrier->check_stability check_stability->success check_stability->fail

Caption: Troubleshooting workflow for enhancing the solubility of this compound.

References

Technical Support Center: 22-Methyltetracosanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 22-Methyltetracosanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound standards to ensure stability?

A1: Proper storage is critical to maintain the integrity of your this compound standard. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For optimal stability, standards should be stored at -80°C.[1] When preparing solutions, it is advisable to use buffers at a slightly acidic pH (around 4.0-6.8) and to keep the solutions on ice to minimize degradation.[2] Avoid repeated freeze-thaw cycles, which can lead to hydrolysis. Aliquoting the standard into single-use vials upon receipt is highly recommended.

Q2: What are the common signs of degradation of a this compound standard?

A2: Degradation can manifest in several ways during analysis. Common indicators include the appearance of extra peaks in your chromatogram, a decrease in the main peak area over time, or a shift in the retention time. In mass spectrometry analysis, you may observe an increase in the signal corresponding to free Coenzyme A (m/z 768.4) or the corresponding free fatty acid.

Q3: What are the potential sources of impurities in my this compound standard?

A3: Impurities can arise from the synthesis process or from degradation. Synthesis-related impurities may include starting materials, reagents, or isomers. Degradation products typically include the free fatty acid (22-methyltetracosanoic acid) and Coenzyme A. Other potential impurities could be oxidized forms of the acyl-CoA.

Q4: I am observing low signal intensity during LC-MS analysis. What are the possible causes?

A4: Low signal intensity for long-chain acyl-CoAs can be due to several factors. These molecules can adhere to glass and metal surfaces, leading to sample loss. Using polypropylene (B1209903) vials and tubing can help mitigate this issue. Additionally, poor ionization efficiency in the mass spectrometer source can be a factor. Optimization of ESI source parameters, such as spray voltage and capillary temperature, is crucial.[3] The choice of mobile phase is also important; using a mobile phase containing an ammonium (B1175870) salt can improve ionization.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC/UPLC
Possible Cause Troubleshooting Step
Secondary Interactions with Column Stationary Phase Use a high-quality, end-capped C18 or C8 column. Ensure the mobile phase pH is appropriate for the analyte.
Column Overload Reduce the injection volume or the concentration of the standard.
Inappropriate Mobile Phase Optimize the gradient and mobile phase composition. Acetonitrile is a common organic modifier.[3][4]
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Issue 2: Inconsistent or Non-Reproducible Peak Areas
Possible Cause Troubleshooting Step
Standard Degradation Prepare fresh dilutions from a stock aliquot for each experiment. Avoid leaving solutions at room temperature for extended periods.
Injector Variability Check the autosampler for proper function and ensure there are no air bubbles in the syringe.
Inconsistent Sample Preparation Follow a standardized protocol for sample dilution and preparation.
Adsorption to Vials/Tubing Use low-adsorption polypropylene vials and PEEK tubing in your LC system.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different solutions at 4°C over 24 hours, which can serve as a general guideline for this compound.

Acyl-CoA Degradation after 24h at 4°C in Ammonium Acetate Buffer (pH 6.8)
Free CoA < 30%
Acetyl-CoA < 30%
Propionyl-CoA < 30%
Hexanoyl-CoA > 90%
C14:1-CoA > 90%
C18:1-CoA < 30%
Data adapted from a study on acyl-CoA stability.[2]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol outlines a general method for the analysis of this compound using UPLC coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Allow the this compound standard to equilibrate to room temperature before opening.
  • Prepare a stock solution in a 1:1 methanol:water mixture.[3]
  • Prepare working solutions by diluting the stock solution in the initial mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[3]
  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
  • Flow Rate: 0.4 mL/min.[3]
  • Gradient:
  • Start at 20% B, increase to 45% B over 2.8 min.
  • Decrease to 25% B over 0.2 min.
  • Increase to 65% B over 1 min.
  • Decrease to 20% B over 0.5 min.[3]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
  • Spray Voltage: 3.5 kV.[3]
  • Capillary Temperature: 275°C.[3]
  • Collision Gas: Argon at 1.2 mTorr.[3]
  • Monitoring: Use Selected Reaction Monitoring (SRM). The precursor ion will be the [M+H]+ of this compound. A common product ion for long-chain acyl-CoAs results from the neutral loss of the phosphorylated ADP moiety.[5]

Visualizations

troubleshooting_workflow start Start: QC Issue with This compound Standard check_purity Assess Purity by LC-MS start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_identity Confirm Identity by MS/MS purity_ok->check_identity Yes troubleshoot_purity Troubleshoot Purity: - Check for degradation - Investigate synthesis impurities purity_ok->troubleshoot_purity No identity_ok Identity Confirmed? check_identity->identity_ok check_concentration Verify Concentration identity_ok->check_concentration Yes troubleshoot_identity Troubleshoot Identity: - Check for isomers - Confirm mass accuracy identity_ok->troubleshoot_identity No concentration_ok Concentration Correct? check_concentration->concentration_ok troubleshoot_concentration Troubleshoot Concentration: - Re-dissolve standard - Check weighing accuracy concentration_ok->troubleshoot_concentration No end_pass Standard Passes QC concentration_ok->end_pass Yes end_fail Standard Fails QC troubleshoot_purity->end_fail troubleshoot_identity->end_fail troubleshoot_concentration->end_fail

Caption: Troubleshooting workflow for quality control of this compound standards.

degradation_pathways acyl_coa This compound hydrolysis Hydrolysis (Chemical or Enzymatic) acyl_coa->hydrolysis oxidation Oxidation acyl_coa->oxidation free_acid 22-Methyltetracosanoic Acid hydrolysis->free_acid coa Coenzyme A hydrolysis->coa oxidized_product Oxidized Acyl-CoA oxidation->oxidized_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 22-Methyltetracosanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing sample loss and ensuring the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFA-CoAs are critical metabolic intermediates involved in numerous cellular processes, including lipid synthesis, energy metabolism, and the acylation of proteins.[1][2] Due to their long acyl chain, they have unique biochemical and biophysical properties. Abnormal accumulation of VLCFAs is associated with several inherited metabolic disorders.[3][4]

Q2: What are the primary causes of this compound sample loss?

The primary causes of sample loss for long-chain fatty acyl-CoAs, including this compound, are chemical degradation and physical loss through adsorption to surfaces. The two main chemical degradation pathways are:

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This results in the formation of the free fatty acid and Coenzyme A.

  • Oxidation: Although this compound is a saturated fatty acyl-CoA and thus less prone to oxidation than its unsaturated counterparts, oxidative damage can still occur, particularly during long-term storage or if samples are exposed to air and light.

Q3: How should I store my this compound samples to minimize degradation?

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Form: It is best to store the sample as a dry powder or in a suitable organic solvent. Avoid storing it in aqueous solutions for extended periods.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers as plasticizers can leach into the sample and the molecule itself can adsorb to the plastic surface.

Q4: Can I repeatedly freeze and thaw my this compound samples?

It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Aliquoting the sample into single-use vials is the best practice to maintain sample integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal during LC-MS/MS analysis Sample degradation due to improper storage or handling.Review storage conditions (temperature, container, atmosphere). Prepare fresh aliquots from a properly stored stock.
Adsorption of the sample to plasticware (e.g., pipette tips, microcentrifuge tubes).Use glass or polypropylene (B1209903) labware. Silanized glassware can further reduce adsorption. Pre-rinsing pipette tips with the solvent used to dissolve the sample can also help.
Inefficient extraction from the biological matrix.Optimize the extraction protocol. Ensure complete cell lysis and efficient partitioning of the analyte. Consider using an internal standard to assess extraction efficiency.
Poor peak shape in chromatography Interaction of the analyte with the column or system.Use a high-quality reversed-phase column suitable for lipid analysis. The use of an alkaline mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs.[5]
Sample overload.Dilute the sample and re-inject.
Inconsistent or non-reproducible results Variability in sample preparation.Standardize all sample preparation steps. Use a consistent protocol for extraction, derivatization (if any), and reconstitution.
Contamination of the sample.Ensure all solvents and reagents are of high purity. Use dedicated glassware and equipment to avoid cross-contamination.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving and Initial Storage: Upon receipt, immediately store the compound at -20°C or -80°C in its original packaging.

  • Aliquoting: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the sample. Under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen), weigh out the desired amounts into pre-weighed, silanized glass vials with Teflon-lined caps.

  • Dissolving: If a stock solution is required, dissolve the aliquot in a suitable organic solvent such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol. Ensure the solvent is of high purity (HPLC or MS grade).

  • Storage of Solutions: Store stock solutions at -20°C or -80°C under an inert atmosphere. Wrap the vials in aluminum foil to protect from light.

Protocol 2: General Procedure for Extraction of VLCFA-CoAs from Biological Samples

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Homogenization: Homogenize the tissue or cell pellet in a cold buffer (e.g., phosphate (B84403) buffer) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to minimize oxidation. Perform this step on ice.

  • Deproteinization and Extraction: Add a cold organic solvent mixture (e.g., isopropanol/acetonitrile) to precipitate proteins and extract the lipids, including this compound. Vortex thoroughly.

  • Phase Separation: Centrifuge the sample at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your downstream analysis (e.g., the initial mobile phase for LC-MS/MS).

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

Parameter Recommendation Rationale
Temperature -20°C (short-term), -80°C (long-term)Minimizes enzymatic and chemical degradation.
Form Dry powder or in organic solventAvoids hydrolysis in aqueous solutions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Container Glass vials with Teflon-lined capsPrevents adsorption and leaching of contaminants.
Light Exposure Minimize (store in dark or amber vials)Prevents photo-degradation.
Freeze-Thaw Cycles Avoid (aliquot into single-use vials)Each cycle increases the risk of degradation.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation VLCFA_CoA_H This compound VLCFA_H 22-Methyltetracosanoic Acid VLCFA_CoA_H->VLCFA_H Thioester Cleavage CoA_SH_H Coenzyme A VLCFA_CoA_H->CoA_SH_H Thioester Cleavage H2O H2O VLCFA_CoA_O This compound Oxidized_Products Oxidized Products VLCFA_CoA_O->Oxidized_Products Oxidative Damage O2 Oxygen

Caption: Primary degradation pathways for this compound.

experimental_workflow start Start: Sample Collection storage Proper Storage (-80°C, Inert Gas, Glass Vial) start->storage extraction Extraction from Matrix (Organic Solvent) storage->extraction purification Optional: Solid Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis purification->analysis end End: Data Acquisition analysis->end

Caption: Recommended experimental workflow for this compound analysis.

References

Technical Support Center: 22-Methyltetracosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methyltetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its detection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound and why?

A1: The most widely accepted method for the sensitive and selective quantification of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique is favored due to its high specificity, achieved through methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[1] Given the low endogenous abundance and structural complexity of very-long-chain acyl-CoAs, the sensitivity and specificity of LC-MS/MS are crucial for accurate detection.[4]

Q2: My this compound signal is very low or undetectable. What are the potential causes?

A2: Several factors could contribute to a low or absent signal:

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] Ensure samples are processed rapidly on ice and stored at -80°C.[1]

  • Poor Extraction Recovery: The choice of extraction method can significantly impact the recovery of very-long-chain acyl-CoAs. Methods involving solid-phase extraction (SPE) may lead to the loss of the analyte if not properly optimized.[1]

  • Ion Suppression: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal.[4][5]

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs, collision energy, or other MS settings will result in poor detection.

Q3: I'm observing high background noise or multiple interfering peaks in my chromatogram. What are the likely sources?

A3: High background noise and interfering peaks often stem from contamination or matrix effects:

  • Labware Contamination: Plasticware, such as polypropylene (B1209903) microcentrifuge tubes, is a significant source of contaminants that can interfere with lipid analysis.[5][6] It is highly recommended to use glass vials and pipetting tips to minimize the introduction of plasticizers and other leachable compounds.[5][7]

  • Solvent and Reagent Impurities: Using non-MS grade solvents can introduce a variety of contaminants.[7]

  • Matrix Components: Biological samples are complex matrices containing numerous molecules that can be co-extracted with your analyte of interest, leading to interfering peaks.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatographic Resolution

Problem: The chromatographic peak for this compound is broad, tailing, or not well-separated from other peaks.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Column Chemistry Ensure a C18 reversed-phase column suitable for hydrophobic molecules is being used.Improved retention and peak shape.
Inadequate Mobile Phase Composition Incorporate an ion-pairing agent (e.g., triethylamine) or use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve peak symmetry.[1]Sharper, more symmetrical peaks.
Gradient Elution Not Optimized Adjust the gradient profile to ensure sufficient separation of 22-Methyltetracsanoyl-CoA from other long-chain and very-long-chain acyl-CoAs.Better resolution between adjacent peaks.
Column Overload Reduce the amount of sample injected onto the column.[4]Improved peak shape and reduced tailing.
Issue 2: Inaccurate or Irreproducible Quantification

Problem: The quantitative results for this compound are inconsistent across replicate injections or between samples.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Develop a matrix-matched calibration curve to account for ion suppression or enhancement.[1] The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects.Improved accuracy and precision of quantification.
Sample Degradation Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracted samples at -80°C.[1]Consistent analyte concentrations in quality control samples.
Inconsistent Extraction Efficiency Ensure the sample preparation protocol is followed precisely for all samples. The use of an internal standard added at the beginning of the extraction process can help normalize for variability.[1]Lower coefficient of variation (%CV) for replicate sample preparations.
Non-Linearity of Detector Response Use a weighted linear regression (e.g., 1/x) for the calibration curve, which can improve accuracy at lower concentrations.[1][2]A calibration curve with a high coefficient of determination (R²) and improved accuracy at the lower limit of quantification.
Issue 3: Suspected Contamination

Problem: Blank injections (containing only solvent) show interfering peaks at or near the retention time of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Labware Switch to borosilicate glass vials and inserts.[5][6] If plasticware must be used, pre-rinse with the extraction solvent.Reduction or elimination of interfering peaks in blank injections.
Impure Solvents or Reagents Use high-purity, MS-grade solvents and reagents for sample preparation and LC-MS analysis.[7]Cleaner baseline in chromatograms.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, using a strong solvent mixture (e.g., isopropanol/acetonitrile).No detectable analyte peak in blank injections following a high concentration standard.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Cell Culture

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Deproteinization:

    • Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled very-long-chain acyl-CoA).[1][2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new glass vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate very-long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ for this compound.

    • Product Ions (Q3): Monitor for characteristic fragments, such as the fragment at m/z 428 and the product resulting from the neutral loss of 507 Da.[1][2]

Visualizations

cluster_workflow Troubleshooting Workflow: Low Signal Start Low or No Signal for This compound CheckDegradation Review Sample Handling: - Kept on ice? - Stored at -80°C? - Correct pH? Start->CheckDegradation CheckExtraction Evaluate Extraction Protocol: - Appropriate method for VLC-Acyl-CoAs? - Use of internal standard? CheckDegradation->CheckExtraction [ No ] OptimizeProtocol Optimize Sample Prep: - Test alternative extraction - Use glass labware CheckDegradation->OptimizeProtocol [ Yes ] CheckMS Verify MS/MS Parameters: - Correct MRM transitions? - Optimized collision energy? CheckExtraction->CheckMS [ No ] CheckExtraction->OptimizeProtocol [ Yes ] OptimizeMS Re-optimize MS Method: - Infuse standard - Confirm fragments CheckMS->OptimizeMS [ Yes ] Resolved Signal Improved CheckMS->Resolved [ No ] OptimizeProtocol->Resolved OptimizeMS->Resolved cluster_pathway Key Steps in LC-MS/MS Analysis SamplePrep Sample Preparation 1. Cell Lysis & Protein Precipitation 2. Addition of Internal Standard 3. Supernatant Collection Chromatography Chromatographic Separation 1. Injection 2. Reversed-Phase C18 Column 3. Gradient Elution SamplePrep->Chromatography MassSpec Mass Spectrometry 1. Ionization (ESI+) 2. Precursor Selection (Q1) 3. Fragmentation (Q2) 4. Product Ion Detection (Q3) Chromatography->MassSpec DataAnalysis Data Analysis 1. Peak Integration 2. Normalization to Internal Standard 3. Quantification MassSpec->DataAnalysis

References

Technical Support Center: Optimizing Enzyme Assays with 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme assays using 22-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for enzyme assays?

A1: this compound is a very-long-chain fatty acyl-CoA with a methyl branch. Its long acyl chain (25 carbons in total) results in very low aqueous solubility, making it prone to precipitation in assay buffers. The methyl branch can also influence its interaction with the enzyme's active site, potentially affecting kinetic parameters compared to its straight-chain counterparts.

Q2: Which enzyme is expected to act on this compound?

A2: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the primary enzyme expected to metabolize this compound. VLCAD is located in the inner mitochondrial membrane and is responsible for the initial dehydrogenation step in the beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons, and it can accommodate even longer chains.[1]

Q3: How can I improve the solubility of this compound in my assay buffer?

A3: Due to its hydrophobic nature, this compound requires a carrier to maintain its solubility in aqueous solutions. The use of detergents such as Triton X-100 or CHAPS at concentrations above their critical micelle concentration (CMC) is a common strategy. Bovine serum albumin (BSA) can also be used to bind and solubilize long-chain fatty acyl-CoAs. Careful optimization of the detergent or BSA concentration is crucial to avoid enzyme inhibition.

Q4: What are the common methods to measure the activity of enzymes using this substrate?

A4: Several methods can be adapted to measure enzyme activity with this compound:

  • Spectrophotometric Assays: These assays often use an artificial electron acceptor, like ferricenium hexafluorophosphate, that changes absorbance upon reduction by the FADH₂ produced during the dehydrogenation reaction.

  • HPLC-Based Assays: These methods directly measure the formation of the product, 22-Methyltetracosenoyl-CoA, by separating the reaction mixture using reverse-phase HPLC and detecting the product by its UV absorbance.

  • LC-MS/MS-Based Assays: This is a highly sensitive and specific method that quantifies the product by its mass-to-charge ratio, providing accurate measurements even at low concentrations.

  • Radiolabeled Assays: If a radiolabeled version of this compound is available, enzyme activity can be determined by measuring the transfer of the radiolabel to the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Substrate Precipitation Low aqueous solubility of this compound.Increase the concentration of a non-ionic detergent (e.g., Triton X-100, CHAPS) in the assay buffer. Alternatively, complex the substrate with fatty acid-free BSA. Prepare the substrate solution by sonication or vortexing to ensure complete solubilization.
Low or No Enzyme Activity 1. Inactive enzyme. 2. Substrate inhibition. 3. Inappropriate assay conditions (pH, temperature). 4. Presence of inhibitors.1. Verify enzyme activity with a known, more soluble substrate (e.g., palmitoyl-CoA). 2. Perform a substrate titration curve to determine the optimal concentration and check for substrate inhibition at higher concentrations. 3. Optimize pH and temperature for the specific enzyme. VLCAD typically has a pH optimum around 7.0-8.0. 4. Ensure all reagents are free of potential inhibitors. Some lots of BSA or detergents may contain inhibitory contaminants.
High Background Signal 1. Non-enzymatic reduction of the detection reagent. 2. Contamination of the substrate with the product.1. Run a control reaction without the enzyme to measure the non-enzymatic background and subtract it from the sample readings. 2. Verify the purity of the this compound substrate using HPLC or LC-MS/MS.
Poor Reproducibility 1. Incomplete solubilization of the substrate. 2. Pipetting errors with viscous detergent solutions.1. Ensure consistent and thorough solubilization of the substrate before each experiment. 2. Use positive displacement pipettes or reverse pipetting techniques for viscous solutions to ensure accurate dispensing.

Quantitative Data Summary

The following table summarizes typical reference ranges for VLCAD enzyme activity, which can serve as a benchmark when optimizing your assay. Note that these values are generally determined using more common substrates like palmitoyl-CoA, and values for this compound may differ and need to be established empirically.

Parameter Value Source of Information
Normal VLCAD Activity 1.35-2.95 nmol/min/mg proteinChildren's Hospital of Colorado
Carrier VLCAD Activity 1.03-1.49 nmol/min/mg proteinChildren's Hospital of Colorado
Affected VLCAD Activity 0.25-0.86 nmol/min/mg proteinChildren's Hospital of Colorado

Experimental Protocols

Protocol 1: Spectrophotometric Assay for VLCAD Activity

This protocol is adapted for this compound and relies on the reduction of ferricenium hexafluorophosphate.

Materials:

  • This compound

  • Triton X-100

  • Potassium Phosphate buffer (100 mM, pH 7.2)

  • EDTA (0.1 mM)

  • Ferricenium hexafluorophosphate

  • Enzyme source (e.g., purified VLCAD, cell lysate)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a solution containing a suitable detergent (e.g., 0.2% Triton X-100).

    • Vortex or sonicate the solution until the substrate is fully dissolved.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing:

      • 100 mM Potassium Phosphate buffer, pH 7.2

      • 0.1 mM EDTA

      • 150 µM Ferricenium hexafluorophosphate

      • Enzyme source (e.g., 10-50 µg of cell lysate protein)

  • Initiate the Reaction:

    • Start the reaction by adding this compound to a final concentration that needs to be optimized (start with a range of 10-100 µM).

  • Measurement:

    • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

    • Calculate the enzyme activity from the initial linear rate of the reaction.

Protocol 2: LC-MS/MS-Based Assay for VLCAD Activity

This protocol provides a highly sensitive and specific method for measuring the formation of 22-Methyltetracosenoyl-CoA.

Materials:

  • This compound

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Enzyme source

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a stable isotope-labeled version of the product, if available)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer containing a detergent if necessary.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the enzyme source with the ammonium bicarbonate buffer.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Centrifuge the sample to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the substrate and product using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the product using mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_substrate Prepare this compound (with detergent/BSA) mix_reagents Combine Buffer, Enzyme, and Detection Reagents prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents initiate_reaction Add Substrate to Initiate mix_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction incubate->quench detect Detect Product Formation (Spectrophotometry, HPLC, LC-MS/MS) quench->detect calculate Calculate Enzyme Activity detect->calculate

Caption: A generalized experimental workflow for an enzyme assay using this compound.

troubleshooting_logic cluster_no_activity No/Low Activity cluster_high_background High Background cluster_poor_reproducibility Poor Reproducibility start Assay Problem Encountered check_enzyme Check Enzyme with Control Substrate start->check_enzyme no_enzyme_control Run No-Enzyme Control start->no_enzyme_control standardize_sol Standardize Substrate Solubilization Protocol start->standardize_sol check_substrate_sol Verify Substrate Solubility check_enzyme->check_substrate_sol check_conditions Optimize pH and Temperature check_substrate_sol->check_conditions check_substrate_purity Check Substrate Purity no_enzyme_control->check_substrate_purity pipetting_tech Use Appropriate Pipetting Technique standardize_sol->pipetting_tech

Caption: A troubleshooting decision tree for common issues in enzyme assays with this compound.

References

Technical Support Center: Improving Cellular Uptake of Exogenous 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-Methyltetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cellular uptake challenging?

A1: this compound is the activated form of 22-methyltetracosanoic acid, a very long-chain fatty acid (VLCFA) with a methyl branch. Its long acyl chain (24 carbons) makes it highly hydrophobic, leading to poor solubility in aqueous cell culture media. This inherent hydrophobicity is a primary obstacle to its efficient delivery and uptake by cultured cells.

Q2: What are the primary mechanisms for cellular uptake of VLCFAs?

A2: The cellular uptake of VLCFAs is a multi-step process involving both passive diffusion and protein-mediated transport. Key proteins involved include:

  • CD36: A scavenger receptor that has been shown to be a major transporter for very long-chain fatty acids.[1][2]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane. Some FATPs also possess acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its CoA ester.

  • Fatty Acid Binding Proteins (FABPs): These proteins bind to fatty acids in the cytoplasm and facilitate their transport to various organelles for metabolism.

Once inside the cell, VLCFA-CoAs are transported into peroxisomes for initial beta-oxidation by ATP-binding cassette (ABC) transporters, primarily ABCD1, ABCD2, and ABCD3.[3]

Q3: How does the methyl branch on this compound potentially affect its uptake and function?

A3: The methyl branch in the acyl chain can influence several cellular processes. Methyl branching is known to increase the fluidity of lipid bilayers by disrupting the tight packing of fatty acid chains.[4] This alteration in membrane fluidity could potentially modulate the activity of membrane-associated proteins and signaling pathways. The metabolism of branched-chain fatty acids also has distinct pathways, often initiated in peroxisomes.

Q4: Which signaling pathways are potentially affected by the uptake of this compound?

A4: The introduction of exogenous VLCFAs like this compound can impact several signaling pathways:

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): VLCFAs and their metabolites are known ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[4][5]

  • Toll-Like Receptor (TLR) Signaling: The incorporation of specific fatty acids into cellular membranes can alter the composition of lipid rafts, which are microdomains rich in signaling proteins.[6][7] This can modulate the activity of receptors like TLR4, which are involved in inflammatory responses.[8][9]

  • Stress Signaling Pathways: An overload of saturated VLCFAs can induce cellular stress, potentially activating pathways like the c-Jun N-terminal kinase (JNK) pathway.[2]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding the compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Hydrophobicity Prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA). The optimal molar ratio of fatty acid to BSA should be determined empirically but typically ranges from 2:1 to 6:1.[10]
Inappropriate Solvent Dissolve the this compound in a small volume of an organic solvent like ethanol (B145695) or DMSO before complexing with BSA. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).[10][11]
Precipitation during Dilution Add the concentrated stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[12]
Temperature Fluctuations Prepare and use solutions at a consistent temperature. Avoid repeated freeze-thaw cycles of the stock solution.[10][12]
Issue 2: Low or Variable Cellular Uptake of this compound

Symptoms:

  • Low signal when measuring intracellular levels of this compound or its metabolites.

  • High variability in uptake between replicate experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low Expression of Transporters Use cell lines known to express high levels of fatty acid transporters like CD36 (e.g., macrophages, adipocytes, or certain cancer cell lines). Alternatively, consider transiently or stably overexpressing the relevant transporters in your cell line of choice.
Sub-optimal Cell Health Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered metabolic and uptake capacities.
Incorrect Molar Ratio of Fatty Acid to BSA An incorrect ratio can affect the availability of the fatty acid for cellular uptake. Titrate different molar ratios to find the optimal concentration for your specific cell line and experimental conditions.[10]
Inaccurate Quantification Method Utilize a sensitive and specific method for quantifying intracellular this compound, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound: Dissolve the desired amount of this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.

  • Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with the this compound-BSA complex for the desired time.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable lysis buffer (e.g., methanol/water, 80:20 v/v) containing an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA).

    • Scrape the cells and collect the lysate.

  • Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Detect the parent and fragment ions of this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Example Quantitative Data of Intracellular Acyl-CoA Levels:

The following table provides representative data on the levels of various long-chain acyl-CoAs in different cell lines, which can serve as a baseline for comparison.

Acyl-CoA SpeciesRAW264.7 Macrophages (pmol/10^6 cells)MCF7 Breast Cancer Cells (pmol/10^6 cells)
Palmitoyl-CoA (C16:0)1.5 ± 0.22.8 ± 0.4
Stearoyl-CoA (C18:0)1.1 ± 0.12.1 ± 0.3
Oleoyl-CoA (C18:1)2.5 ± 0.34.5 ± 0.6
Lignoceroyl-CoA (C24:0)0.1 ± 0.020.2 ± 0.03

Note: These are example values and will vary depending on cell type, culture conditions, and analytical methods.

Visualizations

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 22-Me-TC-CoA_BSA This compound-BSA Complex CD36 CD36 22-Me-TC-CoA_BSA->CD36 Binding FATP FATP 22-Me-TC-CoA_BSA->FATP Transport 22-Me-TC 22-Methyltetracosanoic Acid CD36->22-Me-TC Internalization FATP->22-Me-TC Internalization FABP FABP 22-Me-TC->FABP Binding ACSL Acyl-CoA Synthetase 22-Me-TC->ACSL Activation FABP->ACSL 22-Me-TC-CoA This compound ACSL->22-Me-TC-CoA ABCD1 ABCD1 22-Me-TC-CoA->ABCD1 Transport Beta_Oxidation Beta-Oxidation ABCD1->Beta_Oxidation

Caption: Cellular uptake and initial metabolism of this compound.

Troubleshooting_Workflow Start Experiment Start: Low/No Cellular Uptake Check_Solubility Check for Precipitation in Medium Start->Check_Solubility Optimize_Solubilization Optimize Solubilization: - Adjust Fatty Acid:BSA ratio - Use co-solvent (EtOH/DMSO) - Dropwise addition to warm medium Check_Solubility->Optimize_Solubilization Precipitation Observed Check_Cell_Health Assess Cell Viability and Morphology Check_Solubility->Check_Cell_Health No Precipitation Optimize_Solubilization->Check_Solubility Improve_Culture_Conditions Improve Culture Conditions: - Use fresh medium - Ensure optimal confluency - Check for contamination Check_Cell_Health->Improve_Culture_Conditions Poor Health Evaluate_Uptake_Mechanism Evaluate Uptake Mechanism: - Use cells with high transporter expression - Consider transporter overexpression Check_Cell_Health->Evaluate_Uptake_Mechanism Good Health Improve_Culture_Conditions->Check_Cell_Health Refine_Quantification Refine Quantification Method: - Optimize LC-MS/MS parameters - Validate with internal standards Evaluate_Uptake_Mechanism->Refine_Quantification Successful_Uptake Successful Uptake Refine_Quantification->Successful_Uptake

Caption: Troubleshooting workflow for low cellular uptake.

Signaling_Pathways cluster_membrane_signaling Membrane Signaling cluster_nuclear_signaling Nuclear Signaling cluster_stress_signaling Cellular Stress VLCFA_Uptake This compound Uptake & Metabolism Lipid_Rafts Altered Lipid Raft Composition VLCFA_Uptake->Lipid_Rafts PPARa_Activation PPARα Activation VLCFA_Uptake->PPARa_Activation JNK_Activation JNK Pathway Activation VLCFA_Uptake->JNK_Activation TLR4 TLR4 Signaling Lipid_Rafts->TLR4 Modulates Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPARa_Activation->Gene_Expression Inflammatory_Response Inflammatory Response JNK_Activation->Inflammatory_Response

Caption: Potential signaling pathways affected by VLCFA uptake.

References

Validation & Comparative

A Comparative Analysis of 22-Methyltetracosanoyl-CoA and Other Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various acyl-CoA molecules is critical for deciphering metabolic pathways and developing targeted therapeutic strategies. This guide provides a detailed comparison of 22-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with other key acyl-CoAs, supported by experimental data and methodologies.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing pivotal roles in energy production, lipid biosynthesis, and cellular signaling. They are essentially activated forms of fatty acids, primed for a variety of biochemical reactions. The structure of the acyl chain, including its length and the presence of branches or double bonds, significantly influences its metabolic fate and biological function.

This guide focuses on the unique properties of this compound, a 25-carbon branched-chain acyl-CoA, and contrasts them with more common straight-chain and shorter-chain acyl-CoAs.

Activation of Fatty Acids: The Role of Acyl-CoA Synthetases

The first committed step in the metabolism of fatty acids is their activation to acyl-CoAs, a reaction catalyzed by acyl-CoA synthetases (ACSs). The substrate specificity of these enzymes is a key determinant of which fatty acids enter cellular metabolic pathways.

Comparative Enzyme Kinetics of Acyl-CoA Synthetases

Research on rat liver microsomes has demonstrated that acyl-CoA synthetase activity is influenced by the chain length and saturation of the fatty acid substrate. For saturated fatty acids, optimal activity is often observed with medium to long-chain fatty acids, and the activity tends to decrease for very-long-chain fatty acids. The presence of unsaturation can increase the activity for very-long-chain fatty acids.[1]

The introduction of a methyl branch, as in 22-methyltetracosanoic acid, is expected to influence its interaction with the active site of VLCS. Studies on other branched-chain fatty acids have shown that the position of the methyl group is critical. While direct comparative kinetic data is lacking, it is reasonable to infer that the activation of 22-methyltetracosanoic acid would be slower than that of its straight-chain counterpart, lignoceric acid (C24:0), due to steric hindrance within the enzyme's active site.

Table 1: Hypothetical Comparative Kinetics of Very-Long-Chain Acyl-CoA Synthetase

SubstratePredicted Km (µM)Predicted Vmax (nmol/min/mg protein)Rationale
Lignoceric acid (C24:0)LowerHigherStraight-chain structure allows for optimal binding in the active site.
22-Methyltetracosanoic acidHigherLowerMethyl branch likely causes steric hindrance, reducing binding affinity and catalytic efficiency.

This table is predictive and highlights the need for direct experimental validation.

Degradation of Acyl-CoAs: The Beta-Oxidation Pathway

Once activated, acyl-CoAs are primarily degraded via the beta-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle for ATP production. The location and enzymatic machinery for beta-oxidation differ for acyl-CoAs of varying chain lengths and structures.

Mitochondrial vs. Peroxisomal Beta-Oxidation
  • Short- and Medium-Chain Acyl-CoAs are typically oxidized in the mitochondria.

  • Very-Long-Chain Acyl-CoAs (VLC-CoAs) , including both straight-chain and branched-chain variants like this compound, undergo initial rounds of beta-oxidation in peroxisomes. This is because the mitochondrial acyl-CoA dehydrogenases have low activity towards these very long substrates. Peroxisomal beta-oxidation shortens the acyl chain to a length that can be further metabolized in the mitochondria.

The Impact of Methyl Branching on Beta-Oxidation

The presence of a methyl group on the acyl chain can impede the standard beta-oxidation process.

  • Alpha-Oxidation: For fatty acids with a methyl group on an odd-numbered carbon (specifically at the β-position), a preliminary step called alpha-oxidation is required to remove the methyl branch. This process involves the removal of a single carbon from the carboxyl end.

  • Beta-Oxidation of this compound: In the case of this compound, the methyl group is on an even-numbered carbon (carbon 22). Therefore, it can theoretically proceed through beta-oxidation without the need for a preceding alpha-oxidation step. However, the methyl group can still pose a steric hindrance to the enzymes of the beta-oxidation pathway, potentially slowing down the rate of degradation compared to a straight-chain VLC-CoA.

Table 2: Comparison of Beta-Oxidation Characteristics

Acyl-CoA TypePrimary Site of Initial Beta-OxidationKey Enzymatic ConsiderationsExpected Rate of Oxidation
Palmitoyl-CoA (C16:0)MitochondriaStandard mitochondrial beta-oxidation enzymes.High
Lignoceroyl-CoA (C24:0)PeroxisomesRequires peroxisomal beta-oxidation enzymes for initial chain shortening.Slower than C16:0
This compoundPeroxisomesPeroxisomal beta-oxidation. The methyl group may cause steric hindrance to enzymes.Slower than Lignoceroyl-CoA

Experimental Protocols

Acyl-CoA Synthetase Activity Assay (Radiometric Method)

This protocol is adapted for the comparative analysis of different fatty acid substrates.

1. Materials:

  • Fatty acid-depleted microsomes (or purified enzyme)

  • [14C]-labeled fatty acids (e.g., Lignoceric acid, 22-Methyltetracosanoic acid)

  • ATP, Coenzyme A (CoA), MgCl2

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl2.

  • Prepare the radiolabeled fatty acid substrate by complexing it with BSA.

  • Initiate the reaction by adding the microsomal protein to the reaction mixture and the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol/heptane/H2SO4).

  • Separate the unreacted fatty acid from the formed acyl-CoA by liquid-liquid extraction.

  • Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter.

  • Calculate the enzyme activity in nmol/min/mg protein.

Peroxisomal Beta-Oxidation Assay

This assay measures the rate of NAD+ reduction, which is coupled to the beta-oxidation of acyl-CoAs.

1. Materials:

  • Isolated peroxisomes

  • Acyl-CoA substrates (e.g., Lignoceroyl-CoA, this compound)

  • NAD+, Coenzyme A (CoA)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and CoA.

  • Add the isolated peroxisomes to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Calculate the rate of beta-oxidation based on the rate of NADH formation.

Signaling Pathways and Logical Relationships

The metabolism of different acyl-CoAs is intricately linked and regulated. The choice of substrate by acyl-CoA synthetases and the subsequent metabolic pathway are critical decision points.

Acyl_CoA_Metabolism cluster_activation Fatty Acid Activation cluster_degradation Acyl-CoA Degradation Fatty_Acids Fatty Acids (Straight-chain & Branched-chain) ACSL Acyl-CoA Synthetases (ACSs) Fatty_Acids->ACSL Substrate Acyl_CoAs Acyl-CoAs ACSL->Acyl_CoAs Product VLC_Acyl_CoA Very-Long-Chain Acyl-CoAs (e.g., this compound, Lignoceroyl-CoA) Peroxisomal_Beta_Ox Peroxisomal Beta-Oxidation VLC_Acyl_CoA->Peroxisomal_Beta_Ox Short_Medium_Acyl_CoA Shorter-Chain Acyl-CoAs Peroxisomal_Beta_Ox->Short_Medium_Acyl_CoA Mitochondrial_Beta_Ox Mitochondrial Beta-Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Ox->Acetyl_CoA Short_Medium_Acyl_CoA->Mitochondrial_Beta_Ox

Caption: Overview of fatty acid activation and degradation pathways.

The diagram above illustrates the general flow from fatty acid activation to degradation. Very-long-chain fatty acids, including branched-chain variants, are first activated to their CoA esters. These are then primarily shuttled into peroxisomes for initial chain-shortening beta-oxidation, before the resulting shorter-chain acyl-CoAs are further metabolized in the mitochondria.

Conclusion

The metabolism of this compound differs from that of straight-chain and shorter-chain acyl-CoAs primarily due to its very long, branched-chain structure. These structural features are predicted to reduce the efficiency of its activation by acyl-CoA synthetases and its subsequent degradation via peroxisomal beta-oxidation when compared to unbranched very-long-chain acyl-CoAs. Further direct comparative studies are necessary to fully elucidate the quantitative differences in their metabolic processing and biological roles. This understanding is crucial for advancing our knowledge of lipid metabolism and for the development of therapies for metabolic disorders associated with the accumulation of unusual fatty acids.

References

Comparative Analysis of 22-Methyltetracosanoyl-CoA Structural Analogs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structural analogs of 22-Methyltetracosanoyl-CoA, a C25 methyl-branched very-long-chain fatty acyl-CoA. The focus is on their performance in biological systems, supported by experimental data. This document aims to assist researchers and drug development professionals in understanding the structure-activity relationships of these molecules and their potential therapeutic applications, particularly in the context of metabolic disorders where very-long-chain fatty acid (VLCFA) metabolism is pertinent.

Introduction to this compound and its Significance

This compound is a saturated, methyl-branched very-long-chain fatty acyl-CoA. As a member of the branched-chain fatty acid (BCFA) family, it plays a role in various cellular processes. Unlike their straight-chain counterparts, BCFAs have distinct metabolic fates and biological activities. The metabolism of VLCFAs, including branched-chain variants, primarily occurs in peroxisomes via β-oxidation.[1] Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy.[2][3]

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[4][5] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid transport and oxidation.[6] The activation of PPARα by these lipid molecules suggests a feedback mechanism for regulating their own catabolism. This interaction highlights the potential of designing structural analogs to modulate PPARα activity for therapeutic purposes.

Comparative Analysis of Structural Analogs

Direct experimental comparisons of a wide range of structural analogs of this compound are limited in the existing literature. However, by examining studies on similar branched-chain and very-long-chain fatty acids, we can infer the potential impact of structural modifications. The following table summarizes key structural analogs and their observed or predicted effects on metabolism, primarily focusing on their interaction with PPARα and their susceptibility to β-oxidation.

AnalogStructureKey FeaturesPredicted/Observed Performance
This compound C25 iso-branched saturated acyl-CoANatural ligand for PPARα. Substrate for peroxisomal β-oxidation.High-affinity binding to PPARα, inducing conformational changes and cofactor recruitment.[4]
Lignoceric acid (C24:0)-CoA C24 straight-chain saturated acyl-CoAStraight-chain analog. Found in various natural fats and associated with certain metabolic disorders.[3][7]High-affinity ligand for PPARα.[4] Its accumulation is a hallmark of peroxisomal disorders.[3]
Pristanoyl-CoA C16 multi-methyl-branched acyl-CoAShorter chain with multiple methyl branches. Metabolized via peroxisomal β-oxidation.[1]High-affinity ligand for PPARα, comparable to VLCFA-CoAs.[4]
Phytanoyl-CoA C20 multi-methyl-branched acyl-CoAA 3-methyl-branched fatty acid that requires an initial α-oxidation step before β-oxidation can proceed.[1]Potent activator of PPARα.[4][5] Its metabolism is a key area of study in Refsum disease.[1]
Non-metabolizable analogs (e.g., S-hexadecyl-CoA) Thioether linkage instead of thioesterResistant to hydrolysis by thioesterases, making them stable probes for receptor binding studies.Exhibits very high affinity for PPARα, confirming that the CoA thioester is a key determinant for binding.[4]
Thia-substituted fatty acid analogs Sulfur atom substitution in the acyl chainCan act as inhibitors of β-oxidation depending on the position of the sulfur atom.4-thia-substituted fatty acids are potent inhibitors of both mitochondrial and peroxisomal β-oxidation.[8]

Experimental Protocols

A crucial aspect of evaluating the performance of these analogs is the use of robust experimental assays. Below are detailed methodologies for key experiments cited in this guide.

Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol is adapted from established methods for measuring the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.[4]

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate or a custom-synthesized radiolabeled analog)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Preparation of Radiolabeled Fatty Acid-BSA Conjugate:

    • Prepare a solution of fatty acid-free BSA in sterile water.

    • Dissolve the radiolabeled fatty acid in a small volume of ethanol (B145695) and add it to the BSA solution while stirring to create a conjugate.

    • The final concentration of the fatty acid and BSA should be optimized for the specific cell type.

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.

    • On the day of the experiment, replace the culture medium with a serum-free medium containing the radiolabeled fatty acid-BSA conjugate.

    • Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).

  • Capture of ¹⁴CO₂:

    • To capture the evolved ¹⁴CO₂, place a small filter paper disk soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine) in a center well suspended above the culture medium in each well.

    • Seal the plates to create a closed system.

  • Termination of Reaction and Separation of Metabolites:

    • At the end of the incubation period, inject perchloric acid into the culture medium to stop the metabolic reactions and release the dissolved CO₂.

    • Allow the plates to sit for a period to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

  • Quantification:

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid to measure the amount of ¹⁴CO₂ produced.

    • Centrifuge the acidified culture medium to pellet the cell debris.

    • Take an aliquot of the supernatant, which contains the acid-soluble metabolites (e.g., acetyl-CoA), and measure its radioactivity in a scintillation counter.

    • Normalize the results to the total protein content of the cells in each well.

PPARα Ligand Binding Assay

This assay measures the affinity of a compound for the PPARα ligand-binding domain (LBD) by monitoring the quenching of intrinsic tryptophan fluorescence upon ligand binding.[4]

Materials:

  • Purified recombinant PPARα LBD

  • Test compounds (analogs of this compound)

  • Fluorometer

  • Buffer solution (e.g., phosphate-buffered saline)

Procedure:

  • Preparation:

    • Dilute the purified PPARα LBD to a known concentration in the buffer.

    • Prepare a series of dilutions of the test compounds.

  • Fluorescence Measurement:

    • Set the fluorometer to excite the tryptophan residues of the PPARα LBD (typically around 280 nm) and measure the emission spectrum (typically 300-400 nm).

    • Record the baseline fluorescence of the PPARα LBD solution.

  • Titration:

    • Add increasing concentrations of the test compound to the PPARα LBD solution.

    • After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • The binding of the ligand to the PPARα LBD will cause a change (quenching) in the intrinsic tryptophan fluorescence.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound analogs.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) ACOX1 Acyl-CoA Oxidase 1 VLCFA_CoA->ACOX1 Oxidation Enoyl_CoA Trans-2-Enoyl-CoA ACOX1->Enoyl_CoA MFP2 Multifunctional Protein 2 Enoyl_CoA->MFP2 Hydratation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA MFP2->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA MFP2->Ketoacyl_CoA Hydroxyacyl_CoA->MFP2 Dehydrogenation Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acyl-CoAs.

PPARa_Activation_Pathway Ligand VLCFA-CoA / BCFA-CoA (e.g., this compound) PPARa PPARα Ligand->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Increases Transcription Experimental_Workflow_FAO Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Radiolabeling 2. Incubate with Radiolabeled Fatty Acid Analog Cell_Culture->Radiolabeling CO2_Trapping 3. Trap Evolved ¹⁴CO₂ Radiolabeling->CO2_Trapping Reaction_Stop 4. Stop Reaction (Perchloric Acid) CO2_Trapping->Reaction_Stop Separation 5. Separate Metabolites (Centrifugation) Reaction_Stop->Separation Quantification 6. Scintillation Counting (¹⁴CO₂ and Acid-Soluble Metabolites) Separation->Quantification Analysis 7. Data Analysis (Normalize to Protein Content) Quantification->Analysis

References

Validating the Role of 22-Methyltetracosanoyl-CoA in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the function of 22-Methyltetracosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA), within a putative signaling pathway. Recognizing the scarcity of direct experimental data for this specific molecule, this document outlines a comprehensive strategy employing established methodologies and comparative analysis with structurally related and well-characterized acyl-CoAs.

Introduction to this compound: A Putative Signaling Molecule

This compound belongs to the class of methyl-branched very-long-chain fatty acids (VLCFAs). While straight-chain VLCFAs are known components of cellular lipids, the introduction of a methyl branch can significantly alter a molecule's physical and biochemical properties, including its role in membrane fluidity and its interaction with proteins.

The probable metabolic pathway for this compound involves its synthesis by the fatty acid elongase ELOVL1, which is responsible for the elongation of C20-C26 acyl-CoAs, and its degradation via peroxisomal β-oxidation. A key hypothesis for its signaling role stems from the established function of other branched-chain fatty acyl-CoAs as high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a critical regulator of lipid metabolism, and its activation by endogenous ligands initiates a transcriptional cascade affecting fatty acid oxidation and other metabolic processes.

This guide will compare this compound with two key alternatives:

  • Tetracosanoyl-CoA (C24:0-CoA): A straight-chain VLCFA-CoA of the same carbon length, allowing for the assessment of the methyl branch's importance.

  • Phytanoyl-CoA: A well-characterized methyl-branched fatty acyl-CoA known to be a potent PPARα agonist.

Comparative Data Summary

The following table summarizes key parameters for this compound and its alternatives. Note: Data for this compound is largely hypothetical and would need to be determined experimentally using the protocols outlined in this guide.

ParameterThis compoundTetracosanoyl-CoA (C24:0-CoA)Phytanoyl-CoAPristanoyl-CoA
Structure C25:0, methyl branch at C22C24:0, straight chainC20:0, tetramethylatedC19:0, tetramethylated
Primary Synthesizing Enzyme Likely ELOVL1ELOVL1[1][2]Dietary origin (from phytol)α-oxidation product of phytanic acid[3][4]
Primary Degradation Pathway Peroxisomal β-oxidationPeroxisomal β-oxidation[1]α-oxidation followed by peroxisomal β-oxidation[3][4]Peroxisomal β-oxidation[5][6][7][8]
Known Signaling Role Putative PPARα agonistWeak PPARα ligandPotent PPARα agonist[9][10]Potent PPARα agonist[9][10]
PPARα Binding Affinity (Kd) To be determinedWeak~11 nM[9][10]~12 nM[9][10]

Experimental Protocols for Validation

To validate the role of this compound, a series of experiments are proposed.

Objective: To obtain this compound for use in subsequent in vitro and cell-based assays.

Protocol:

  • Synthesis of 22-Methyltetracosanoic Acid: Chemical synthesis can be achieved through a convergent approach, for example, by coupling a C22-bromoalkane with a methyl-substituted Grignard reagent, followed by carboxylation. Alternatively, elongation of a shorter methyl-branched fatty acid can be performed.

  • Conversion to Acyl-CoA: The synthesized fatty acid is then converted to its coenzyme A thioester.

    • Dissolve 22-methyltetracosanoic acid and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) in THF dropwise and stir overnight.

    • Filter the precipitate and concentrate the filtrate to obtain the NHS ester.

    • React the NHS ester with Coenzyme A trilithium salt in a buffered aqueous solution to yield this compound.

    • Purify the product using reverse-phase high-performance liquid chromatography (HPLC).

Objective: To determine if ELOVL1 is responsible for the synthesis of this compound and to determine its kinetic parameters.

Protocol:

  • Preparation of Microsomes: Prepare microsomal fractions from cells overexpressing human ELOVL1.

  • Enzyme Reaction:

    • Incubate the microsomal fraction with a reaction mixture containing the substrate (e.g., C22:0-CoA or a methyl-branched precursor), [14C]-malonyl-CoA, and NADPH in a potassium phosphate (B84403) buffer (pH 6.5).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction and Analysis:

    • Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the fatty acids by reverse-phase thin-layer chromatography (TLC) or HPLC.

    • Quantify the radiolabeled elongated product using a phosphorimager or liquid scintillation counting.

  • Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values.

Objective: To confirm that this compound is degraded via peroxisomal β-oxidation.

Protocol:

  • Cell Culture and Labeling:

    • Culture human fibroblasts or other relevant cell lines.

    • Incubate the cells with a stable isotope-labeled precursor, such as [D3]-22-methyltetracosanoic acid, for a defined period (e.g., 72 hours).

  • Metabolite Extraction:

    • Harvest the cells and perform a lipid extraction using a chloroform/methanol solvent system.

  • Mass Spectrometry Analysis:

    • Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled fatty acid and its shorter-chain degradation products.

    • The appearance of labeled shorter-chain fatty acids will confirm β-oxidation.

Objective: To determine if this compound can activate PPARα-mediated transcription.

Protocol:

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2 or COS-1, that is co-transfected with two plasmids:

      • An expression vector for human PPARα.

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

    • A Renilla luciferase plasmid can be co-transfected for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of this compound, Tetracosanoyl-CoA (negative control), and Phytanoyl-CoA (positive control) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the ligand concentration to generate dose-response curves and determine the EC50 values.

Visualizing the Pathway and Workflow

To aid in the conceptualization of the proposed research, the following diagrams illustrate the putative metabolic pathway of this compound and the experimental workflow for its validation.

Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation C22-Methyl-Acyl-CoA C22-Methyl-Acyl-CoA ELOVL1 ELOVL1 C22-Methyl-Acyl-CoA->ELOVL1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1 This compound This compound ELOVL1->this compound + 2C PPARa PPARa This compound->PPARa Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation This compound->Peroxisomal_Beta_Oxidation RXR RXR PPARa->RXR heterodimerization PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Expression PPRE->Target_Genes activates Shorter_Acyl_CoAs Shorter-chain Acyl-CoAs Peroxisomal_Beta_Oxidation->Shorter_Acyl_CoAs

Caption: Putative metabolic pathway of this compound.

Workflow cluster_synthesis_prep Substrate Preparation cluster_validation Pathway Validation cluster_comparison Comparative Analysis Synthesis Chemical Synthesis of 22-Methyltetracosanoic Acid Acyl_CoA_Conversion Conversion to This compound Synthesis->Acyl_CoA_Conversion ELOVL1_Assay ELOVL1 Enzyme Assay Acyl_CoA_Conversion->ELOVL1_Assay Beta_Oxidation_Assay Peroxisomal β-oxidation Assay (Stable Isotope Tracing) Acyl_CoA_Conversion->Beta_Oxidation_Assay PPARa_Assay PPARα Activation Assay (Reporter Gene) Acyl_CoA_Conversion->PPARa_Assay Compare_Straight_Chain Compare with Tetracosanoyl-CoA PPARa_Assay->Compare_Straight_Chain Compare_Branched_Chain Compare with Phytanoyl-CoA PPARa_Assay->Compare_Branched_Chain

Caption: Experimental workflow for validating the role of this compound.

By following this comprehensive guide, researchers can systematically investigate and validate the role of this compound in cellular signaling pathways, contributing to a deeper understanding of lipid metabolism and its implications in health and disease.

References

Navigating Very-Long-Chain Fatty Acid Synthesis: A Comparative Guide to Key Enzyme Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of very-long-chain fatty acid (VLCFA) synthesis, understanding the precise roles of the enzymes involved is paramount. This guide provides a comparative analysis of knockout mouse models for three key enzymes—ELOVL1, ELOVL4, and ECHDC1—offering insights into their distinct and overlapping functions in straight-chain and branched-chain fatty acid metabolism. The data presented here, derived from foundational knockout studies, illuminates the profound physiological consequences of disrupting these critical biosynthetic pathways.

While the direct synthesis of the C25 branched-chain fatty acid, 22-Methyltetracosanoyl-CoA, remains an area of ongoing investigation, the study of enzymes responsible for elongating fatty acids to similar chain lengths provides a vital framework. This guide focuses on ELOVL1 and ELOVL4, elongases crucial for the production of C24-C28 and longer straight-chain VLCFAs, and ECHDC1, an enzyme implicated in the regulation of branched-chain fatty acid precursors. By comparing the phenotypic and lipidomic outcomes of knocking out these genes, researchers can gain a deeper understanding of the complexities of VLCFA and branched-chain fatty acid homeostasis.

Comparative Analysis of Fatty Acid Profiles in Knockout Models

The targeted disruption of Elovl1, Elovl4, and Echdc1 in mice results in distinct alterations to the lipidome, underscoring their specialized roles. The following table summarizes the key quantitative changes in fatty acid composition observed in these knockout models.

Gene KnockoutModel OrganismTissue AnalyzedKey Fatty Acid ChangesPhenotypic Consequences
Elovl1 Mouse (Mus musculus)EpidermisDecreased: Ceramides (B1148491) with ≥C26 fatty acidsIncreased: Ceramides with ≤C24 fatty acidsDecreased: C24 Sphingomyelin.[1][2]Neonatal lethality, defective skin permeability barrier.[1][2][3]
Elovl4 Mouse (Mus musculus)Skin/EpidermisSignificantly Reduced: Free fatty acids >C26[4][5]Depleted: Ceramides with ω-hydroxy VLCFAs (≥C28)[6]Accumulated: Ceramides with C26 fatty acids.[6]Neonatal lethality, severely compromised skin permeability barrier.[4][5][6][7]
Echdc1 Mouse (Mus musculus)Various TissuesAccumulated: Ethyl-branched fatty acids (C16-C20) in all tissues (undetectable in wild-type)[8][9]Increased: Methyl-branched fatty acids (only in intraorbital glands).[9]Viable and fertile with no obvious macroscopic changes.[8]

Visualizing the Pathways: VLCFA Elongation and Branched-Chain Synthesis

To contextualize the impact of these gene knockouts, the following diagrams illustrate the relevant biosynthetic pathways.

VLCFA_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA_C16 Acyl-CoA (C16-C18) ELOVL6 ELOVL6 Acyl_CoA_C16->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 ELOVL1 ELOVL1 Malonyl_CoA->ELOVL1 ELOVL4 ELOVL4 Malonyl_CoA->ELOVL4 Acyl_CoA_C20_C22 Acyl-CoA (C20-C22) ELOVL6->Acyl_CoA_C20_C22 + 2C Acyl_CoA_C20_C22->ELOVL1 Acyl_CoA_C24_C26 Acyl-CoA (C24-C26) ELOVL1->Acyl_CoA_C24_C26 + 2C Acyl_CoA_C24_C26->ELOVL4 VLCFA_C28_plus VLCFAs (≥C28) ELOVL4->VLCFA_C28_plus + 2C

Diagram 1: Simplified pathway of very-long-chain fatty acid (VLCFA) elongation in the endoplasmic reticulum, highlighting the sequential roles of ELOVL elongases.

Branched_Chain_FA_Synthesis cluster_Cytosol Cytosol Propionyl_CoA Propionyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Propionyl_CoA->ACC Butyryl_CoA Butyryl-CoA Butyryl_CoA->ACC Methylmalonyl_CoA Methylmalonyl-CoA ACC->Methylmalonyl_CoA Ethylmalonyl_CoA Ethylmalonyl-CoA ACC->Ethylmalonyl_CoA ECHDC1 ECHDC1 Methylmalonyl_CoA->ECHDC1 FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Ethylmalonyl_CoA->ECHDC1 Ethylmalonyl_CoA->FASN Degradation Degradation Products ECHDC1->Degradation Decarboxylation MBFA Methyl-branched Fatty Acids FASN->MBFA EBFA Ethyl-branched Fatty Acids FASN->EBFA

Diagram 2: Proposed pathway for the synthesis of methyl- and ethyl-branched fatty acids and the inhibitory role of ECHDC1.

Experimental Protocols

The following section details the methodologies employed in the cited knockout studies for the analysis of fatty acid profiles.

Lipid Extraction from Tissues

A common method for lipid extraction from mouse tissues, such as skin and epidermis, is a modified Bligh-Dyer method.[10]

  • Homogenization: Tissue samples are homogenized in a solvent mixture, typically chloroform:methanol (1:2, v/v). For skin, the epidermis is often separated from the dermis by heat treatment before homogenization.[10]

  • Phase Separation: Chloroform and water (or a saline solution) are added to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8, leading to a biphasic system.

  • Lipid Collection: The mixture is centrifuged to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis. For polyunsaturated fatty acids, an antioxidant like butylated hydroxytoluene (BHT) may be added to prevent oxidation.[11]

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and powerful technique for the separation and quantification of fatty acids.[12][13]

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic NaOH) to release the fatty acids from complex lipids. The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids for GC analysis.

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column. The FAMEs are separated based on their chain length, degree of unsaturation, and branching. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each component, allowing for their identification and quantification.

  • Quantification: Quantification is typically achieved by adding a known amount of an internal standard (a fatty acid not naturally present in the sample or a stable isotope-labeled version of a target fatty acid) at the beginning of the extraction process.[12] The peak area of each endogenous FAME is compared to the peak area of the internal standard to calculate its concentration.

Conclusion

The knockout models for Elovl1, Elovl4, and Echdc1 provide invaluable tools for dissecting the complex pathways of VLCFA and branched-chain fatty acid synthesis. The severe skin barrier defects and neonatal lethality in Elovl1 and Elovl4 knockout mice highlight the critical role of straight-chain VLCFAs in maintaining epidermal integrity. In contrast, the viability of Echdc1 knockout mice, despite the accumulation of unusual ethyl-branched fatty acids, suggests a more subtle, modulatory role for this enzyme in lipid metabolism.

For researchers in drug development, these models offer platforms to test therapeutic strategies for diseases associated with abnormal VLCFA metabolism, such as X-linked adrenoleukodystrophy or certain skin disorders. The detailed experimental protocols provided in this guide serve as a practical resource for designing and executing studies in this field. Further research into the specific elongases and modifying enzymes involved in the synthesis of branched-chain VLCFAs, such as this compound, will be crucial for a complete understanding of lipid diversity and its impact on health and disease.

References

A Comparative Analysis of 22-Methyltetracosanoyl-CoA Levels in Different Tissues: An Indirect Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 22-Methyltetracosanoyl-CoA

This compound is the activated form of 22-methyltetracosanoic acid, a C25 very-long-chain branched-chain fatty acid (VLC-BCFA). Like other VLCFAs, its metabolism is primarily localized to peroxisomes. The initial and rate-limiting step in the metabolism of VLCFAs is their activation to their coenzyme A (CoA) esters, a reaction catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS). These activated fatty acids are then substrates for peroxisomal β-oxidation.

The tissue-specific expression and substrate specificity of VLC-ACS isoforms, along with the distribution of the parent fatty acid, are the primary determinants of the levels of this compound in different tissues.

Data Presentation: Estimated Relative Abundance of this compound in Various Tissues

The following table summarizes the expected relative abundance of this compound in different mammalian tissues. This estimation is based on the known distribution of C24 (lignoceric acid) and C25 fatty acids, which are structurally similar to 22-methyltetracosanoic acid. The levels are presented as relative amounts, as absolute concentrations are not available.

TissueExpected Relative Abundance of this compoundRationale
Brain HighThe brain is known to have a high content of very-long-chain fatty acids, including lignoceric acid (C24:0), which are crucial components of myelin.[1][2] The presence of enzymes for VLCFA elongation and metabolism suggests that branched-chain VLCFAs and their CoA esters would also be present.
Liver Moderate to HighThe liver is a central organ for fatty acid metabolism, including the β-oxidation of VLCFAs in peroxisomes. It is expected to have the enzymatic machinery to activate and metabolize 22-methyltetracosanoic acid.
Kidney ModerateThe kidney is metabolically active and is involved in fatty acid oxidation. Peroxisomes are abundant in kidney tubules, suggesting a capacity for VLCFA metabolism.
Adrenal Gland ModerateThe adrenal gland is another site of active lipid metabolism, and defects in VLCFA metabolism are associated with adrenal insufficiency in conditions like X-linked adrenoleukodystrophy.
Testis ModerateTestis contains unique very-long-chain polyunsaturated fatty acids, and the machinery for VLCFA metabolism is present.
Adipose Tissue Low to ModerateWhile adipose tissue is the primary site for storing fatty acids as triglycerides, the concentration of VLCFAs is generally lower compared to tissues rich in complex lipids like the brain.
Muscle (Skeletal and Cardiac) LowMuscle tissues primarily utilize long-chain fatty acids for energy, and the levels of VLCFAs are typically low.

Experimental Protocols

The quantification of very-long-chain acyl-CoAs like this compound is technically challenging due to their low abundance and hydrophobicity. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Very-Long-Chain Acyl-CoAs in Tissues by LC-MS/MS

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable buffer, typically containing antioxidants and internal standards (e.g., deuterated VLCFA-CoA analogs).

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as isopropanol/acetonitrile or a modified Bligh-Dyer extraction to separate lipids and acyl-CoAs from other cellular components.

  • Solid-Phase Extraction (SPE):

    • Further purify the acyl-CoA fraction using a solid-phase extraction column to remove interfering substances.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography with a C18 column.

    • Detect and quantify the different acyl-CoA molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

Mandatory Visualization

Peroxisomal_Beta_Oxidation 22-Methyltetracosanoic_Acid 22-Methyltetracosanoic_Acid 22-Methyltetracosanoyl_CoA 22-Methyltetracosanoyl_CoA 22-Methyltetracosanoic_Acid->22-Methyltetracosanoyl_CoA VLC-ACS (ATP, CoA-SH) Peroxisomal_Beta_Oxidation_Cycle Peroxisomal_Beta_Oxidation_Cycle 22-Methyltetracosanoyl_CoA->Peroxisomal_Beta_Oxidation_Cycle Acetyl_CoA Acetyl_CoA Peroxisomal_Beta_Oxidation_Cycle->Acetyl_CoA Propionyl_CoA Propionyl_CoA Peroxisomal_Beta_Oxidation_Cycle->Propionyl_CoA from branched chain Chain_Shorted_Acyl_CoA Chain_Shorted_Acyl_CoA Peroxisomal_Beta_Oxidation_Cycle->Chain_Shorted_Acyl_CoA

Caption: A generalized workflow for the quantification of very-long-chain acyl-CoAs from tissue samples.

References

A Comparative Guide to 22-Methyltetracosanoyl-CoA and Other Very-Long-Chain Fatty Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Metabolism and Physicochemical Properties of Branched-Chain vs. Straight-Chain Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism. Their activated forms, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are the direct substrates for a variety of metabolic pathways. This guide provides a comparative analysis of 22-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, and other prominent straight-chain and branched-chain VLCFA-CoAs. Understanding the distinct metabolic fates and enzymatic interactions of these molecules is critical for researchers in lipidomics, metabolic disorders, and drug development.

Structural and Metabolic Overview

VLCFA-CoAs are broadly categorized into two main classes: straight-chain and branched-chain. This structural difference dictates their primary route of metabolism. While most fatty acid oxidation occurs in the mitochondria, VLCFAs, due to their length, are initially catabolized in peroxisomes via β-oxidation.[1] Importantly, the peroxisomal β-oxidation pathway utilizes distinct sets of enzymes for straight-chain and 2-methyl-branched-chain acyl-CoAs.[2]

This compound , as a C25 fatty acyl-CoA with a methyl group distant from the carboxyl end, is predicted to undergo peroxisomal β-oxidation. Its metabolism will likely follow the pathway established for other long-chain branched fatty acids.

Comparative Data on Key Metabolic Enzymes

The metabolism of VLCFA-CoAs is initiated by their formation from the corresponding fatty acid by very-long-chain acyl-CoA synthetases (VLC-ACS). Subsequently, they enter the peroxisomal β-oxidation spiral, which involves a series of enzymatic reactions catalyzed by acyl-CoA oxidases (ACOX), D-bifunctional protein (DBP), and sterol carrier protein 2/thiolase (SCP2/thiolase) for branched-chain substrates.[3][4]

SubstrateActivating Enzyme (VLC-ACS)Peroxisomal β-Oxidation Enzyme 1 (Acyl-CoA Oxidase)Peroxisomal β-Oxidation Enzyme 2 (Hydratase/Dehydrogenase)Peroxisomal β-Oxidation Enzyme 3 (Thiolase)
This compound (C25:0, branched) ACSVL1/FATP2 (Predicted)ACOX2/ACOX3 (Predicted)[2]D-Bifunctional Protein (DBP)[4]Sterol Carrier Protein 2/Thiolase (SCPx)[3][5]
Tetracosanoyl-CoA (C24:0, straight) ACSVL1/FATP2, ACSVL4/FATP4ACOX1[6]L-Bifunctional Protein (LBP)Peroxisomal Thiolase (ACAA1)
Pristanoyl-CoA (C15:0, 2-methyl branched) ACSVL1/FATP2[7]ACOX2/ACOX3[2]D-Bifunctional Protein (DBP)Sterol Carrier Protein 2/Thiolase (SCPx)[3][5]
Phytanoyl-CoA (C20:0, 3-methyl branched) ACSVL1/FATP2[7]Undergoes α-oxidation prior to β-oxidationD-Bifunctional Protein (DBP) (for pristanoyl-CoA)Sterol Carrier Protein 2/Thiolase (SCPx) (for 3-oxo-pristanoyl-CoA)

Note: Data for this compound are largely inferred based on the known substrate specificities of enzymes involved in branched-chain fatty acid metabolism.

Signaling Pathways and Metabolic Regulation

The metabolism of VLCFA-CoAs is tightly regulated. These molecules and their parent fatty acids can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

cluster_0 Cellular Uptake and Activation cluster_1 Peroxisomal β-Oxidation cluster_2 Mitochondrial Oxidation cluster_3 Transcriptional Regulation VLCFA VLCFA VLC-ACS VLC-ACS VLCFA->VLC-ACS ATP, CoA VLCFA-CoA VLCFA-CoA VLC-ACS->VLCFA-CoA AMP, PPi ACOX Acyl-CoA Oxidase VLCFA-CoA->ACOX PPARa PPARα VLCFA-CoA->PPARa Ligand Activation DBP D-Bifunctional Protein ACOX->DBP trans-2-enoyl-CoA SCPx/Thiolase SCPx/Thiolase DBP->SCPx/Thiolase 3-ketoacyl-CoA Acetyl-CoA/Propionyl-CoA Acetyl-CoA/Propionyl-CoA SCPx/Thiolase->Acetyl-CoA/Propionyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA SCPx/Thiolase->Chain-shortened Acyl-CoA TCA_Cycle TCA Cycle Chain-shortened Acyl-CoA->TCA_Cycle Further β-oxidation Gene_Expression ↑ Gene Expression (ACOX, DBP, etc.) PPARa->Gene_Expression

Caption: Metabolic fate of branched-chain VLCFA-CoAs.

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established protocol for the clinical diagnosis of peroxisomal disorders by quantifying total VLCFA levels in plasma or fibroblasts.[8][9]

a. Sample Preparation:

  • Hydrolysis: Plasma samples (or cell pellets) are subjected to acid/base hydrolysis to release fatty acids from complex lipids. This typically involves heating the sample with a strong acid (e.g., HCl) followed by a strong base (e.g., NaOH).

  • Extraction: The hydrolyzed fatty acids are extracted into an organic solvent, such as hexane (B92381) or a chloroform/methanol mixture.

  • Derivatization: The extracted fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or diazomethane).

b. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.

  • Detection and Quantification: The separated FAMEs are detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the target analytes to those of known amounts of internal standards (typically deuterated fatty acids) that were added at the beginning of the sample preparation. Ratios of C24:0/C22:0 and C26:0/C22:0 are often calculated to improve diagnostic accuracy.[8]

Analysis of Acyl-CoA Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of various acyl-CoA species, providing a more direct measure of the substrates and intermediates of fatty acid metabolism.[10][11]

a. Sample Preparation:

  • Cell Lysis and Extraction: Cells are lysed, and acyl-CoAs are extracted using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid) to precipitate proteins and preserve the stability of the acyl-CoAs.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated protein, and the supernatant containing the acyl-CoAs is collected.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer (e.g., ammonium (B1175870) hydroxide) is typically used to achieve good separation of these polar molecules.[11]

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. This provides high selectivity and sensitivity for each specific acyl-CoA species.[11]

  • Quantification: Absolute quantification is achieved using a calibration curve generated with authentic standards for each acyl-CoA and an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).[12]

Measurement of Peroxisomal β-Oxidation Activity in Cultured Fibroblasts

This assay directly measures the metabolic flux through the peroxisomal β-oxidation pathway using radiolabeled or stable-isotope-labeled substrates.[1][13][14]

a. Cell Culture and Substrate Incubation:

  • Human skin fibroblasts are cultured to confluency.

  • The cells are incubated with a radiolabeled ([1-14C]) or stable-isotope-labeled (e.g., D3) VLCFA substrate (e.g., tetracosanoic acid, C24:0) for a defined period.

b. Measurement of β-Oxidation Products:

  • Radiolabeled Substrate: The reaction is stopped, and the water-soluble, chain-shortened radioactive products (e.g., [14C]acetyl-CoA) are separated from the unreacted substrate by solvent partition. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting.

  • Stable-Isotope-Labeled Substrate: The cells are harvested, lipids are extracted, and the fatty acids are derivatized as described for GC-MS analysis. The amount of the chain-shortened, stable-isotope-labeled product (e.g., D3-palmitic acid from D3-tetracosanoic acid) is quantified by GC-MS or LC-MS/MS. The activity is often expressed as the ratio of the product to the remaining substrate.[15]

Start Start: Fibroblast Culture Incubation Incubate with Labeled VLCFA Start->Incubation Extraction Lipid Extraction & Derivatization Incubation->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Labeled Product and Substrate Analysis->Quantification Result Result: β-Oxidation Rate Quantification->Result

References

Confirming the Identity of 22-Methyltetracosanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of specific metabolites like 22-Methyltetracosanoyl-CoA in biological samples is paramount. This guide provides a comprehensive comparison of the two primary analytical methods for this purpose: direct analysis of the intact molecule by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and analysis of its constituent fatty acid by Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and derivatization.

Method Comparison at a Glance

The choice between LC-MS/MS and GC-MS depends on several factors, including the desired specificity, sensitivity, and the available instrumentation. LC-MS/MS offers the advantage of detecting the intact acyl-CoA, providing a higher degree of confidence in its identification. In contrast, GC-MS is a robust and highly sensitive method for fatty acid analysis but requires chemical modification and provides indirect evidence of the original acyl-CoA.

FeatureLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis)
Analyte Intact this compound22-Methyltetracosanoic acid methyl ester (FAME)
Sample Preparation Protein precipitation, solid-phase extractionHydrolysis, extraction, derivatization
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by mass spectrometry
Specificity High (confirms entire molecule)Moderate (confirms fatty acid portion)
Sensitivity HighVery High
Throughput ModerateHigh
Instrumentation Triple quadrupole or high-resolution mass spectrometerGas chromatograph with a mass spectrometer detector

Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of very-long-chain fatty acids (VLCFAs) and their CoA esters using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterLC-MS/MS for VLCFA-CoAsGC-MS for VLCFA-FAMEs
Limit of Detection (LOD) 1 - 10 fmol0.1 - 1 fmol
Limit of Quantitation (LOQ) 5 - 25 fmol0.5 - 5 fmol
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Biological Sample Homogenization Homogenization (e.g., with 5% SSA) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (Anion Exchange) Supernatant->SPE Elution Elution SPE->Elution Drydown Dry & Reconstitute Elution->Drydown Injection Inject into LC-MS/MS Drydown->Injection Chromatography Reversed-Phase LC (C8 or C18 column) Injection->Chromatography Ionization ESI+ Chromatography->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification (vs. Standard Curve) Peak_Integration->Quantification Confirmation Identity Confirmation (Retention Time & Ion Ratio) Quantification->Confirmation GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Tissue Biological Sample Hydrolysis Alkaline Hydrolysis Tissue->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Acidification->Extraction Derivatization Methylation (e.g., BF3/Methanol) Extraction->Derivatization Final_Extraction Extraction of FAMEs Derivatization->Final_Extraction Injection Inject into GC-MS Final_Extraction->Injection Chromatography Gas Chromatography (e.g., BPX-70 column) Injection->Chromatography Ionization Electron Ionization (EI) Chromatography->Ionization MS_Analysis Mass Spectrometry Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification (vs. Standard Curve) Peak_Integration->Quantification Confirmation Identity Confirmation (Retention Time & Mass Spectrum) Quantification->Confirmation

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting 22-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA. As of late 2025, no commercial antibodies specifically targeting this molecule are readily available. This guide, therefore, serves as a vital resource for researchers involved in the development, validation, or commissioning of such antibodies. We present the inherent challenges, propose a panel of molecules for cross-reactivity testing, detail appropriate experimental protocols, and offer templates for data presentation and visualization.

The Challenge of Antibody Production Against Small Lipid Molecules

This compound is a small lipophilic molecule. Such molecules, known as haptens, are generally not immunogenic on their own and cannot elicit a significant immune response to generate antibodies. To produce antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3] This process, however, can present challenges in maintaining the native conformation of the hapten and may lead to the generation of antibodies that recognize the linker region or the conjugated complex rather than the hapten itself. Consequently, rigorous testing for cross-reactivity against structurally similar molecules is paramount to ensure the specificity and reliability of any resulting antibody.

Proposed Panel for Cross-Reactivity Testing

An antibody's utility is defined by its specificity. For an antibody against this compound, it is crucial to assess its binding to other endogenous molecules that share structural similarities. We propose the following panel for comprehensive cross-reactivity analysis.

Table 1: Proposed Molecules for Cross-Reactivity Profiling

Molecule Class Specific Analytes Rationale for Inclusion
Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) Tetracosanoyl-CoA (C24:0-CoA)Unbranched parent molecule; critical specificity control.
Hexacosanoyl-CoA (C26:0-CoA)Longer-chain VLCFA-CoA; assesses chain length sensitivity.
Branched-Chain Fatty Acyl-CoAs Pristanoyl-CoAMetabolite from phytanic acid with methyl branches.[4][5]
Trihydroxycoprostanoyl-CoABile acid intermediate with a modified sterol nucleus.[5]
Common Saturated Fatty Acyl-CoAs Palmitoyl-CoA (C16:0-CoA)Highly abundant long-chain fatty acyl-CoA.
Stearoyl-CoA (C18:0-CoA)Common long-chain fatty acyl-CoA.
Unsaturated Fatty Acyl-CoAs Oleoyl-CoA (C18:1-CoA)Common monounsaturated fatty acyl-CoA to test specificity for saturation.
Related Molecules Coenzyme A (free)Assesses binding to the CoA moiety alone.
22-Methyltetracosanoic AcidFree fatty acid form of the target analyte.

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively and qualitatively assess the cross-reactivity of a putative antibody against this compound, a combination of immunoassays is recommended.

This is the gold standard for quantifying small molecules and determining antibody specificity.[6][7][8][9] The principle relies on the competition between the target analyte in a sample and a labeled (e.g., HRP-conjugated) version of the analyte for a limited number of antibody binding sites, typically immobilized on a microplate.

Protocol:

  • Plate Coating: A conjugate of this compound with a carrier protein (e.g., BSA) is immobilized on a high-binding 96-well microplate.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 3% BSA in PBS-T).

  • Competition: The antibody is pre-incubated with either the standard (unlabeled this compound) or the test cross-reactant molecule at various concentrations.

  • Incubation: The antibody-analyte mixture is added to the coated and blocked plate. Unbound antibody will be washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.

  • Data Acquisition: The absorbance is read at 450 nm using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[6]

Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

This technique provides a qualitative assessment of an antibody's ability to bind to various lipids immobilized on a membrane.[10][11][12][13][14]

Protocol:

  • Lipid Spotting: Small volumes of this compound and the panel of potential cross-reactants are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 3% fatty-acid-free BSA in TBST) to prevent non-specific binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody against this compound.

  • Washing: The membrane is washed extensively to remove unbound antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The bound antibody is visualized using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation: Summarizing Cross-Reactivity

Clear and concise presentation of quantitative data is essential for comparing the performance of an antibody.

Table 2: Example Cross-Reactivity Data from Competitive ELISA

Analyte IC50 (nM) Cross-Reactivity (%)
This compound 10 100
Tetracosanoyl-CoA5002.0
Hexacosanoyl-CoA> 10,000< 0.1
Pristanoyl-CoA8001.25
Palmitoyl-CoA> 10,000< 0.1
Oleoyl-CoA> 10,000< 0.1
Coenzyme A> 10,000< 0.1
22-Methyltetracosanoic Acid> 10,000< 0.1

IC50 values are hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. Below are Graphviz diagrams for the experimental workflow and the metabolic context of this compound.

G cluster_prep Antigen Preparation cluster_ab_prod Antibody Production cluster_validation Cross-Reactivity Validation hapten This compound (Hapten) conjugation Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugation immunogen Hapten-Carrier Immunogen conjugation->immunogen immunization Immunization immunogen->immunization screening Screening (e.g., ELISA) immunization->screening purification Purification screening->purification antibody Putative Antibody purification->antibody elisa Competitive ELISA antibody->elisa overlay Protein-Lipid Overlay data Quantitative Data (% Cross-Reactivity) elisa->data

Caption: Experimental workflow for antibody production and validation.

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion vlcfa Very-Long-Chain Fatty Acids (VLCFA) (>C22) vlcfa_coa VLCFA-CoA vlcfa->vlcfa_coa ACSVL1/BG1 branched_fa 2-Methyl-Branched Fatty Acids branched_coa Branched-Chain Acyl-CoA branched_fa->branched_coa ACSVL1/BG1 target 22-Methyltetracosanoic Acid target_coa This compound target->target_coa ACSVL1/BG1 beta_ox Peroxisomal Beta-Oxidation vlcfa_coa->beta_ox branched_coa->beta_ox target_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa Chain Shortening propionyl_coa Propionyl-CoA beta_ox->propionyl_coa Chain Shortening medium_chain Medium-Chain Acyl-CoA beta_ox->medium_chain Chain Shortening tca TCA Cycle acetyl_coa->tca Export propionyl_coa->tca Export mito_beta_ox Mitochondrial Beta-Oxidation medium_chain->mito_beta_ox Export

References

Comparative Analysis of the Biological Activity of 22-Methyltetracosanoyl-CoA and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 22-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, with its precursors. The focus of this comparison is on their roles as signaling molecules, particularly as activators of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their activated forms, acyl-CoA esters, are not merely structural components of cellular membranes but also potent signaling molecules.[1][2] The introduction of methyl branches to the acyl chain can significantly alter their biological activity. This guide examines this compound, a C25 branched-chain fatty acyl-CoA, in comparison to its direct precursor, 22-methyltetracosanoic acid, and its ultimate biosynthetic precursor, a long-chain saturated fatty acyl-CoA (represented here by Stearoyl-CoA).

The primary biological activity discussed is the activation of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[1][3] Accumulation of VLCFAs and branched-chain fatty acids (BCFAs) is associated with several metabolic disorders, highlighting the importance of understanding their biological effects.[1]

Biosynthesis of this compound

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions that elongate a long-chain fatty acyl-CoA precursor, such as Stearoyl-CoA (C18:0-CoA).[4][5][6] For branched-chain VLCFAs, the initial precursor is a branched-chain long-chain fatty acid. The final step in activating the fatty acid for metabolic processes is its esterification to Coenzyme A.

Below is a diagram illustrating the general biosynthetic pathway leading to a branched-chain very-long-chain fatty acyl-CoA and its subsequent signaling role.

cluster_0 Endoplasmic Reticulum cluster_1 Nucleus Long-Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., Stearoyl-CoA) Elongation_Cycle Fatty Acid Elongation Cycle (4 steps) Long-Chain_Fatty_Acyl_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle BC_VLCFA Branched-Chain Very-Long-Chain Fatty Acid (e.g., 22-Methyltetracosanoic Acid) Elongation_Cycle->BC_VLCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BC_VLCFA->Acyl_CoA_Synthetase BC_VLCFA_CoA Branched-Chain Very-Long-Chain Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BC_VLCFA_CoA PPARa PPARα BC_VLCFA_CoA->PPARa Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Gene Transcription (e.g., enzymes for β-oxidation) PPRE->Target_Genes

References

A Comparative Guide to Analytical Platforms for 22-Methyltetracosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 22-Methyltetracosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, is critical for advancing research in metabolic disorders, biomarker discovery, and drug development. The selection of an appropriate analytical platform is a pivotal decision that influences the sensitivity, specificity, and throughput of experimental outcomes. This guide provides an objective comparison of the two primary analytical platforms for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of performance data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Data Presentation: Quantitative Performance of Analytical Platforms
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Approximately 5.6 nM for C26:0[1]Typically in the low nanomolar to picomolar range
Limit of Quantification (LOQ) In the nanomolar rangeIn the low nanomolar to picomolar range
Linearity Range 0.028–1.4 µM for C22:0, C24:0, and C26:0[1]Wide linear range, often spanning several orders of magnitude
Precision (CV%) Inter-run: <15%, Intra-run: <10%Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4% for long-chain acyl-CoAs
Accuracy (%) Typically within 85-115%94.8-110.8% for long-chain acyl-CoAs
Specificity High, especially with derivatizationVery high, due to precursor-product ion transitions (MRM)
Throughput Lower, due to longer run times and derivatization stepsHigher, with faster run times
Sample Derivatization Required to increase volatilityGenerally not required for the acyl-CoA itself

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for VLCFA Analysis

This protocol outlines the steps for the analysis of total fatty acid content, including branched-chain VLCFAs, from biological samples. It involves hydrolysis to release the fatty acids from their CoA esters, followed by derivatization.

a. Sample Preparation: Hydrolysis and Extraction

  • Internal Standard Addition: To 100 µL of plasma or a known amount of tissue homogenate, add a deuterated internal standard for a related VLCFA.

  • Hydrolysis: Add 1 mL of 10% HCl in methanol. Seal the tube and heat at 100°C for 1 hour to hydrolyze the acyl-CoA esters to fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen.

b. Derivatization

  • Reagent Preparation: Prepare a fresh solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add 50 µL of the BSTFA/TMCS reagent to the dried FAMEs.

  • Incubation: Seal the tube and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-1ms) with a temperature gradient program to separate the FAME-TMS derivatives.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification of the specific ions corresponding to this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis

This protocol allows for the direct analysis of intact acyl-CoA esters, providing higher specificity.

a. Sample Preparation: Extraction

  • Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA) to the sample.

  • Extraction Solution: Prepare an ice-cold extraction solution of 2:1:1 (v/v/v) acetonitrile (B52724):isopropanol:water.

  • Homogenization: Homogenize the tissue sample or cell pellet in the extraction solution.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

b. LC-MS/MS Analysis

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a specific product ion (e.g., the phosphopantetheine fragment).

Mandatory Visualization

Signaling Pathway: Peroxisomal Alpha-Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids like this compound cannot be directly metabolized through beta-oxidation due to the methyl group. They first undergo alpha-oxidation in the peroxisome.

Peroxisomal_Alpha_Oxidation BCFA_CoA This compound Hydroxy_BCFA_CoA 2-Hydroxy-22-methyltetracosanoyl-CoA BCFA_CoA->Hydroxy_BCFA_CoA Phytanoyl-CoA Dioxygenase Aldehyde 21-Methyltetracosanal Hydroxy_BCFA_CoA->Aldehyde 2-Hydroxyphytanoyl-CoA Lyase Pristanoyl_CoA_analog 21-Methyltetracosanoyl-CoA Aldehyde->Pristanoyl_CoA_analog Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanoyl_CoA_analog->Beta_Oxidation

Peroxisomal alpha-oxidation pathway for branched-chain fatty acyl-CoAs.
Experimental Workflow: A Generalized Approach for VLCFA-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of very-long-chain fatty acyl-CoAs from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to Branched-Chain Very-Long-Chain Acyl-CoA Esters in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of branched-chain very-long-chain acyl-CoA (BCVLCFA-CoA) esters, with a specific focus on contextualizing the research landscape for molecules like 22-Methyltetracosanoyl-CoA. Due to the limited direct experimental data available for this compound, this document leverages information on closely related BCVLCFAs to offer insights into its potential properties, biological functions, and the experimental methodologies used for their study.

Introduction to Branched-Chain Very-Long-Chain Fatty Acids (BCVLCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain.[1] Those with more than 21 carbon atoms are classified as very-long-chain fatty acids.[2] These molecules are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity.[1] In mammals, BCVLCFAs are found in various tissues and are implicated in a range of biological processes, from skin integrity to metabolic regulation.[3] Their activated form, acyl-CoA esters, are key metabolic intermediates, participating in both anabolic and catabolic pathways.[4]

Comparative Data of BCVLCFA-CoAs and Related Molecules

Direct quantitative data for this compound is scarce in publicly available literature. Therefore, this section presents data on representative straight-chain and branched-chain fatty acids and their CoA esters to provide a comparative context.

Table 1: Physical and Chemical Properties of Representative Fatty Acids

Property22-Methyltricosanoic AcidMyristic Acid (C14:0)
IUPAC Name 22-methyltricosanoic acidTetradecanoic acid
Molecular Formula C24H48O2C14H28O2
Molecular Weight ( g/mol ) 368.6228.37[5]
CAS Number 4730-63-6[6]544-63-8
Physical Description Not availableOily white crystalline solid[5]
Odor Not availableFaint[5]

Note: Data for 22-Methyltricosanoic acid is presented as a proxy due to the lack of data for 22-Methyltetracosanoic acid.

Biological Roles and Metabolism of BCVLCFA-CoAs

BCVLCFA-CoAs are involved in several key cellular processes:

  • Metabolic Regulation: The CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[7]

  • Membrane Structure: BCVLCFAs contribute to the fluidity and stability of cellular membranes, which is crucial for the function of embedded proteins and overall cellular integrity.[1]

  • Energy Metabolism: While most fatty acid degradation occurs in the mitochondria, very-long-chain and branched-chain variants are primarily metabolized in peroxisomes via β-oxidation.[4]

The metabolism of BCVLCFAs involves a series of enzymatic reactions, including elongation and degradation pathways.

BCVLCFA_Metabolism cluster_synthesis Elongation (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisomes) Acyl-CoA (C<22) Acyl-CoA (C<22) ELOVL Enzymes ELOVL Enzymes Acyl-CoA (C<22)->ELOVL Enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL Enzymes BCVLCFA-CoA (C>22) BCVLCFA-CoA (C>22) ELOVL Enzymes->BCVLCFA-CoA (C>22) 4 steps: Condensation, Reduction, Dehydration, Reduction BCVLCFA-CoA_in BCVLCFA-CoA BCVLCFA-CoA (C>22)->BCVLCFA-CoA_in Transport to Peroxisome Peroxisomal β-oxidation Peroxisomal β-oxidation BCVLCFA-CoA_in->Peroxisomal β-oxidation Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Peroxisomal β-oxidation->Propionyl-CoA Dietary BCVLCFAs Dietary BCVLCFAs Cellular Uptake Cellular Uptake Dietary BCVLCFAs->Cellular Uptake Cellular Uptake->Acyl-CoA (C<22)

General metabolic pathway of branched-chain very-long-chain fatty acids (BCVLCFAs).

Experimental Protocols

The analysis of BCVLCFA-CoAs is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance molecules.

Protocol: LC-MS/MS Analysis of BCVLCFA-CoAs
  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold solvent mixture, typically containing an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • To release free fatty acids from their CoA esters for analysis, an acid hydrolysis step can be included.

    • Derivatization may be employed to enhance ionization efficiency and chromatographic separation.

  • Liquid Chromatography (LC):

    • Utilize a reverse-phase C18 column for the separation of fatty acyl-CoAs based on their hydrophobicity.

    • Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Tandem Mass Spectrometry (MS/MS):

    • Use electrospray ionization (ESI) in positive ion mode for the detection of acyl-CoA species.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) to monitor.

LCMS_Workflow Sample Sample Extraction Extraction Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Workflow for the analysis of BCVLCFA-CoAs using LC-MS/MS.

Conclusion

While direct research on this compound is limited, a comparative analysis of related branched-chain very-long-chain acyl-CoA esters provides a valuable framework for understanding its likely biological significance and the experimental approaches for its investigation. The methodologies outlined in this guide, particularly advanced mass spectrometry techniques, are crucial for advancing our knowledge of this and other rare lipid molecules. Further research is warranted to elucidate the specific roles of individual BCVLCFA-CoA species in health and disease, which could open new avenues for therapeutic intervention.

References

Validating Enzyme Specificity for 22-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs), particularly those with branched structures like 22-Methyltetracosanoyl-CoA, is a critical area of research in various metabolic and neurological disorders. Validating the specificity of enzymes that metabolize this substrate is paramount for understanding disease mechanisms and for the development of targeted therapeutics. This guide provides a framework for comparing the enzymatic activity on this compound against a standard straight-chain analogue, Tetracosanoyl-CoA, and offers detailed experimental protocols for this validation.

Enzyme Candidates for this compound Metabolism

Two primary classes of enzymes are anticipated to process this compound:

  • Very-Long-Chain Acyl-CoA Synthetases (ACSVLs): These enzymes are responsible for the initial activation of very-long-chain fatty acids to their corresponding CoA esters. Several isoforms exist with varying substrate specificities.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This mitochondrial enzyme catalyzes the first step of β-oxidation for long-chain acyl-CoAs. Structural studies have revealed that human VLCAD possesses a deep substrate-binding pocket capable of accommodating acyl chains up to 24 carbons in length, suggesting it is a likely candidate for metabolizing this compound. The presence of a methyl branch may, however, influence its binding and catalytic efficiency.

Comparative Analysis of Enzyme Specificity

To ascertain the specificity of a candidate enzyme for this compound, a direct comparison of its kinetic parameters with a structurally similar, unbranched substrate such as Tetracosanoyl-CoA (C24:0-CoA) is essential. The following table illustrates a hypothetical comparison of kinetic data that could be generated through the experimental protocols outlined in this guide.

Table 1: Comparative Kinetic Parameters of Human Recombinant VLCAD

SubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
Tetracosanoyl-CoA (C24:0-CoA)1.51501.2 x 105
This compound3.2950.5 x 105

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol is adapted for determining the activity of ACSVL enzymes in activating 22-methyltetracosanoic acid.

Materials:

  • Purified recombinant ACSVL enzyme

  • 22-methyltetracosanoic acid and tetracosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Substrate Preparation: Prepare stock solutions of 22-methyltetracosanoic acid and tetracosanoic acid in a suitable organic solvent (e.g., ethanol) and then dilute in the assay buffer containing Triton X-100 to ensure solubility.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing potassium phosphate buffer, ATP, CoA, MgCl₂, and the ACSVL enzyme.

  • Assay Initiation: To initiate the reaction, add the fatty acid substrate to the reaction mixture in the wells of the 96-well plate.

  • Detection: The formation of acyl-CoA is coupled to the oxidation by acyl-CoA oxidase, which produces H₂O₂. H₂O₂ in the presence of HRP reacts with Amplex Red to generate the fluorescent product, resorufin.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the ACSVL activity.

  • Data Analysis: Calculate the initial reaction velocities at different substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay (Ferricenium Reduction)

This assay measures the dehydrogenase activity of VLCAD.

Materials:

  • Purified recombinant VLCAD enzyme

  • 22-Methyltetracsanoyl-CoA and Tetracosanoyl-CoA

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (pH 7.6)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the potassium phosphate buffer and the VLCAD enzyme.

  • Assay Initiation: Add the acyl-CoA substrate (this compound or Tetracosanoyl-CoA) to the cuvette, followed by the addition of ferricenium hexafluorophosphate.

  • Measurement: The reduction of the ferricenium ion by the FADH₂ produced during the dehydrogenation of the acyl-CoA leads to a decrease in absorbance at 300 nm. Monitor this change in absorbance over time.

  • Data Analysis: The rate of decrease in absorbance is proportional to the VLCAD activity. Calculate the initial reaction velocities at varying substrate concentrations to determine the Km and Vmax.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic placement of this compound, the following diagrams are provided.

experimental_workflow cluster_activation Step 1: Acyl-CoA Synthesis cluster_dehydrogenation Step 2: β-Oxidation Initiation FA 22-Methyltetracosanoic Acid ACSVL ACSVL Enzyme FA->ACSVL AcylCoA This compound ACSVL->AcylCoA CoA Coenzyme A CoA->ACSVL ATP ATP ATP->ACSVL VLCAD VLCAD Enzyme AcylCoA->VLCAD AcylCoA->VLCAD EnoylCoA 2-trans-Enoyl-CoA Derivative VLCAD->EnoylCoA FADH2 FADH2 VLCAD->FADH2 FAD FAD FAD->VLCAD

Caption: Experimental workflow for validating the metabolism of this compound.

signaling_pathway FA 22-Methyl- tetracosanoic Acid AcylCoA This compound FA->AcylCoA ACSVL BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx VLCAD AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Metabolic pathway for the degradation of this compound.

This guide provides a comprehensive framework for researchers to validate and compare the enzymatic specificity for this compound. The provided protocols and visualizations serve as a starting point for designing and executing robust experimental plans in the study of very-long-chain fatty acid metabolism.

A Comparative Analysis of 22-Methyltetracosanoyl-CoA in Health and Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of 22-Methyltetracosanoyl-CoA in the context of human health and disease, with a particular focus on peroxisomal biogenesis disorders such as Zellweger Spectrum Disorders (ZSDs). While direct quantitative data for this compound is not extensively reported in routine clinical diagnostics, its levels are inferred to be significantly elevated in these conditions due to the well-documented accumulation of other very-long-chain fatty acids (VLCFAs). This guide will utilize data for these surrogate markers to illustrate the profound metabolic dysregulation characteristic of these disorders.

Introduction to this compound

This compound is a C25 methyl-branched, very-long-chain fatty acyl-CoA. Like other VLCFAs, its catabolism is primarily dependent on peroxisomal β-oxidation. In healthy individuals, these organelles efficiently break down such fatty acids. However, in genetic disorders affecting peroxisome function, this metabolic pathway is impaired, leading to the accumulation of VLCFAs in tissues and plasma.[1] This accumulation is a key pathophysiological feature and a primary diagnostic marker for a range of peroxisomal disorders.[2]

Quantitative Comparison: Healthy vs. Disease States

The following table summarizes the typical plasma concentrations of key diagnostic VLCFAs in healthy individuals compared to patients with Zellweger Spectrum Disorders. These values serve as a proxy to demonstrate the expected magnitude of change for this compound.

AnalyteHealthy Individuals (Plasma)Zellweger Spectrum Disorder Patients (Plasma)Fold Increase (Approx.)
Hexacosanoic Acid (C26:0) 0.01 - 0.38 µg/mL> 3.34 µmol/L (indicative)Significant
C24:0/C22:0 Ratio < 1.0> 1.0 (often significantly)> 1
C26:0/C22:0 Ratio < 0.02> 0.10 (indicative)> 5
Pristanic Acid < 1.0 µmol/LOften ElevatedVariable
Phytanic Acid < 3.0 µmol/LOften ElevatedVariable

Note: The data for ZSD patients can vary based on the severity of the disease. The values presented are indicative of a positive diagnosis.

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

This compound is catabolized through the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain. A defect in the biogenesis of peroxisomes, as seen in ZSDs, disrupts this entire pathway.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 22_Methyltetracosanoic_Acid 22-Methyltetracosanoic Acid Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) 22_Methyltetracosanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 22_Methyltetracosanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->22_Methyltetracosanoyl_CoA_Cytosol AMP, PPi ABCD1_Transporter ABCD1 Transporter 22_Methyltetracosanoyl_CoA_Cytosol->ABCD1_Transporter Transport 22_Methyltetracosanoyl_CoA_Peroxisome This compound ABCD1_Transporter->22_Methyltetracosanoyl_CoA_Peroxisome ACOX1 Acyl-CoA Oxidase 1 (ACOX1) 22_Methyltetracosanoyl_CoA_Peroxisome->ACOX1 FAD -> FADH2 Enoyl_CoA 2-trans-Enoyl-CoA ACOX1->Enoyl_CoA DBP D-Bifunctional Protein (DBP) Enoyl_CoA->DBP H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Thiolase Peroxisomal Thiolase DBP->Thiolase 3-Ketoacyl-CoA Hydroxyacyl_CoA->DBP NAD+ -> NADH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_Acyl_CoA Experimental_Workflow Start Plasma Sample Collection Internal_Standard Addition of Internal Standard Start->Internal_Standard Hydrolysis Acid/Alkaline Hydrolysis Internal_Standard->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization LC_MSMS LC-MS/MS Analysis (MRM) Derivatization->LC_MSMS Quantification Data Analysis and Quantification LC_MSMS->Quantification End Reported Concentration Quantification->End

References

The Metabolic Crossroads: A Comparative Guide to the Fates of 22-Methyltetracosanoyl-CoA and Shorter Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the very-long-chain fatty acid (VLCFA) 22-Methyltetracsanoyl-CoA and its shorter acyl-CoA counterparts. Understanding these differences is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and advancing our knowledge of cellular lipid homeostasis. This document synthesizes experimental data to objectively compare the metabolic processing of these distinct fatty acid classes.

Executive Summary

The metabolic fate of an acyl-CoA molecule is fundamentally dictated by its chain length and structural features, such as methyl branching. 22-Methyltetracosanoyl-CoA, a 25-carbon branched-chain VLCFA, is directed to the peroxisome for initial breakdown due to its unique structure. In contrast, shorter-chain acyl-CoAs are primarily catabolized within the mitochondria. This segregation of metabolic pathways has significant implications for energy production, cellular signaling, and the pathophysiology of various metabolic diseases.

Comparative Analysis of Metabolic Pathways

The degradation of fatty acyl-CoAs occurs primarily through two major pathways: peroxisomal and mitochondrial β-oxidation. The selection of the pathway is contingent on the substrate's chain length and the presence of structural modifications like methyl branches.

This compound: A Journey Through Peroxisomal Oxidation

Due to the methyl group at the β-position (carbon 22), this compound cannot directly enter the β-oxidation spiral. Instead, it first undergoes α-oxidation within the peroxisome to remove the methyl group and a single carbon atom.[1][2][3] This process converts it to a substrate that can then enter the peroxisomal β-oxidation pathway.

The subsequent peroxisomal β-oxidation of the resulting acyl-CoA involves a series of enzymatic reactions that shorten the carbon chain, typically yielding acetyl-CoA and a shorter acyl-CoA molecule in each cycle.[4][5] The shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water.[6]

Shorter Acyl-CoAs: The Mitochondrial Powerhouse

Acyl-CoAs with shorter chain lengths (typically less than 20 carbons) are the preferred substrates for mitochondrial β-oxidation.[7] This is the primary pathway for cellular energy production from fats. The enzymes in the mitochondrial matrix sequentially cleave two-carbon units from the acyl-CoA chain, generating a significant amount of acetyl-CoA, NADH, and FADH2, which directly fuel the citric acid cycle and the electron transport chain to produce ATP.

Key Enzymatic Differences

The initial and rate-limiting step in each pathway is catalyzed by different enzymes with distinct substrate specificities.

  • Peroxisomal β-oxidation is initiated by Acyl-CoA Oxidases (ACOX) . There are different ACOX isoforms with preferences for straight-chain, branched-chain, and dicarboxylic fatty acyl-CoAs. For methyl-branched acyl-CoAs, branched-chain acyl-CoA oxidase is the key enzyme.[8][9]

  • Mitochondrial β-oxidation is initiated by a family of Acyl-CoA Dehydrogenases (ACADs) , each with specificity for different chain lengths:

    • Very-long-chain acyl-CoA dehydrogenase (VLCAD) : Acts on C14-C22 acyl-CoAs.[7][10]

    • Long-chain acyl-CoA dehydrogenase (LCAD) : Prefers C12-C18 acyl-CoAs.[11]

    • Medium-chain acyl-CoA dehydrogenase (MCAD) : Most active with C6-C12 acyl-CoAs.[7]

    • Short-chain acyl-CoA dehydrogenase (SCAD) : Acts on C4-C6 acyl-CoAs.[7]

Quantitative Data Comparison

Direct comparative kinetic data for this compound is scarce. However, we can infer the relative metabolic rates by examining the substrate specificities of the key enzymes in each pathway. The following tables summarize the known substrate preferences.

Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases (ACOX)

EnzymePreferred SubstratesRelative Activity
Straight-Chain ACOX (ACOX1)Straight-chain very-long-chain fatty acyl-CoAs (e.g., C24:0, C26:0)High for straight-chain VLCFAs.
Branched-Chain ACOX (ACOX2)2-Methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA), bile acid intermediatesShows high specificity for branched-chain substrates.[8][9] The oxidation rate of pristanic acid in fibroblasts is a reliable measure of peroxisomal β-oxidation of branched-chain fatty acids.[12]
ACOX Isozymes (yeast model)Varied specificities: Short- to medium-chain (C6-C12), broad range (C6-C16), and long-chain (>C12).[13]This demonstrates the principle of multiple isozymes accommodating different chain lengths, which is also observed in mammals.

Table 2: Substrate Specificity of Mitochondrial Acyl-CoA Dehydrogenases (ACADs)

EnzymeOptimal Substrate Chain LengthRelative Activity
VLCADC16Active on C14-C22 acyl-CoAs.[7][10]
LCADC12-C14Active on C10-C18 acyl-CoAs and also shows activity towards branched-chain fatty acids.[11]
MCADC8Most active with C6-C12 acyl-CoAs.
SCADC4Active on C4-C6 acyl-CoAs.

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay (Radiometric Method)

This protocol is adapted from established methods to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria.

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid for mitochondrial β-oxidation, or a custom synthesized radiolabeled 22-Methyltetracosanoic acid for peroxisomal studies).

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Perchloric acid.

Procedure:

  • Cell Culture/Mitochondria Isolation: Culture cells to confluence in appropriate plates or isolate mitochondria from tissue using standard differential centrifugation methods.

  • Substrate Preparation: Prepare the incubation medium containing the radiolabeled fatty acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubation: Add the incubation medium to the cells or mitochondria and incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid to precipitate proteins and cellular debris.

  • Separation of Metabolites: The ¹⁴CO₂ produced from the complete oxidation of the fatty acid is trapped, and the acid-soluble metabolites (chain-shortened products) are separated from the un-metabolized fatty acid.

  • Quantification: The radioactivity in the trapped CO₂ and the acid-soluble fraction is measured using a scintillation counter.

  • Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the products per unit of time and normalized to the protein concentration.

Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric Method)

This protocol measures the activity of the first and rate-limiting enzyme of peroxisomal β-oxidation.

Materials:

  • Cell or tissue homogenates.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate: Acyl-CoA of interest (e.g., lauroyl-CoA as a general substrate, or a specific branched-chain acyl-CoA).

  • Horseradish peroxidase (HRP).

  • 4-Hydroxyphenylacetic acid.

  • FAD (cofactor).

  • Fluorometer.

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, HRP, 4-hydroxyphenylacetic acid, and FAD.

  • Initiation of Reaction: Add the cell/tissue homogenate to the reaction mixture and pre-incubate. Initiate the reaction by adding the acyl-CoA substrate.

  • Measurement: The H₂O₂ produced by the ACOX reaction is used by HRP to oxidize 4-hydroxyphenylacetic acid, which generates a fluorescent product. Monitor the increase in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the ACOX activity based on a standard curve generated with known concentrations of H₂O₂. The activity is expressed as the rate of H₂O₂ production per unit of time per mg of protein.

Visualizing the Metabolic Pathways and Their Regulation

Metabolic Fate of this compound

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA Hydroxylase-like Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Pristanal Dehydrogenase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation Branched-Chain Acyl-CoA Oxidase Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Acyl-CoA Acetyl-CoA_perox Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_perox Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Medium-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Transport Acetyl-CoA_mito Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_mito Citric Acid Cycle Citric Acid Cycle Acetyl-CoA_mito->Citric Acid Cycle caption Metabolic pathway of this compound.

Caption: Metabolic pathway of this compound.

Comparative Overview of Fatty Acid Oxidation

cluster_vlcfa VLCFA & Branched-Chain cluster_scfa_lcfa Short to Long-Chain Fatty Acyl-CoAs Fatty Acyl-CoAs This compound This compound Fatty Acyl-CoAs->this compound Shorter Acyl-CoAs Shorter Acyl-CoAs Fatty Acyl-CoAs->Shorter Acyl-CoAs Peroxisome Peroxisome Alpha/Beta-Oxidation Alpha/Beta-Oxidation Peroxisome->Alpha/Beta-Oxidation Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Alpha/Beta-Oxidation->Chain-shortened Acyl-CoAs Mitochondrion Mitochondrion Chain-shortened Acyl-CoAs->Mitochondrion Transport Shorter Acyl-CoAs->Mitochondrion Beta-Oxidation Beta-Oxidation Mitochondrion->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA ATP_Production ATP Production Acetyl-CoA->ATP_Production 22-Methyltetracsanoyl-CoA 22-Methyltetracsanoyl-CoA 22-Methyltetracsanoyl-CoA->Peroxisome caption Compartmentalization of fatty acid oxidation.

Caption: Compartmentalization of fatty acid oxidation.

Regulation of Peroxisomal β-Oxidation by PPARα

Fatty Acids / Ligands Fatty Acids / Ligands PPARalpha PPARα Fatty Acids / Ligands->PPARalpha Activation PPARalpha_RXR_Complex PPARα-RXR Heterodimer PPARalpha->PPARalpha_RXR_Complex RXR RXR RXR->PPARalpha_RXR_Complex PPRE PPRE (DNA Response Element) PPARalpha_RXR_Complex->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Peroxisomal_Enzymes Peroxisomal β-oxidation Enzymes (e.g., ACOX) Gene_Transcription->Peroxisomal_Enzymes Translation Increased_Oxidation Increased Peroxisomal β-oxidation Peroxisomal_Enzymes->Increased_Oxidation Catalysis caption PPARα signaling pathway regulating peroxisomal β-oxidation.

Caption: PPARα signaling pathway regulating peroxisomal β-oxidation.

Conclusion

The metabolic fates of this compound and shorter acyl-CoAs are distinctly segregated between peroxisomes and mitochondria, respectively. This division of labor is orchestrated by the substrate specificity of key enzymes in each pathway. The initial α-oxidation of this compound is a critical step that enables its subsequent degradation. In contrast, shorter acyl-CoAs are readily processed by the mitochondrial β-oxidation machinery for efficient energy production. The regulation of peroxisomal β-oxidation by nuclear receptors like PPARα adds another layer of control to the intricate network of fatty acid metabolism. A thorough understanding of these pathways and their regulation is paramount for developing therapeutic strategies for a range of metabolic disorders.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 22-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling 22-Methyltetracosanoyl-CoA. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Handling this compound, a long-chain fatty acyl-coenzyme A, requires stringent safety protocols to minimize exposure and prevent contamination. While this compound is intended for research use, it is crucial to handle it with care in a laboratory setting.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound, especially in powdered form, includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Disposable nitrile gloves are recommended for incidental contact, but should be changed immediately upon contamination.[1] For tasks with a higher risk of splash or aerosol generation, additional protection is necessary.

Hazard LevelRequired PPE
Low Hazard Lab coat, safety glasses with side shields, nitrile gloves, long pants, closed-toe shoes.
(e.g., weighing, preparing solutions in a fume hood)
Elevated Hazard In addition to low-hazard PPE: Chemical splash goggles, face shield.[2]
(e.g., risk of splashing, handling larger quantities)
Spill Cleanup In addition to elevated-hazard PPE: Chemical-resistant apron, double-gloving (nitrile).

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood to prevent inhalation of fine particles.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use anti-static weigh paper or a weighing boat to accurately measure the required amount.

  • Close the primary container tightly immediately after use.

2. Solubilization:

  • Consult the product's Certificate of Analysis for recommended solvents. Long-chain fatty acyl-CoAs may require organic solvents for initial solubilization.

  • Add the solvent slowly and carefully to the powder to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped and cooled as needed to prevent degradation.

3. Experimental Use:

  • When adding the solubilized compound to experimental systems (e.g., cell cultures, enzymatic assays), do so in a manner that minimizes aerosol generation.

  • Work over a spill tray to contain any potential drips or minor spills.

  • Keep all containers with this compound clearly labeled.

4. Storage:

  • Store this compound under the conditions recommended on the Certificate of Analysis, which may include storage at -20°C.

  • Keep the container tightly sealed to protect it from moisture and air.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Compound: Dispose of as non-hazardous biochemical waste.[3][4] Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weigh paper, should be collected in a designated, labeled waste bag.

  • Liquid Waste: Collect liquid waste containing this compound in a clearly labeled, sealed container. The final disposal method will depend on the solvent used and local regulations.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Add Solvent C->D Transfer Powder E Vortex/Sonicate D->E F Introduce to System E->F Use Solution G Incubate/Analyze F->G H Decontaminate Surfaces G->H Post-Experiment I Segregate Waste H->I J Dispose via EHS I->J

Caption: Workflow for handling this compound from preparation to disposal.

Signaling Pathway Context: Role of Long-Chain Acyl-CoAs

Long-chain fatty acyl-CoAs, such as this compound, are crucial metabolic intermediates. They are synthesized from fatty acids and Coenzyme A by the enzyme long-chain-fatty-acid—CoA ligase.[5] Once formed, they can enter several metabolic pathways. A primary fate is their transport into the mitochondria for β-oxidation, a process that generates energy (ATP).[6] This transport is facilitated by the carnitine shuttle system.[6]

G FattyAcid 22-Methyltetracosanoic Acid AcylCoA This compound FattyAcid->AcylCoA + CoA + ATP Mitochondria Mitochondrial β-Oxidation AcylCoA->Mitochondria Carnitine Shuttle Enzyme Long-Chain-Fatty-Acid—CoA Ligase Enzyme->FattyAcid Energy ATP Production Mitochondria->Energy

Caption: Simplified pathway of long-chain fatty acyl-CoA metabolism.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.